molecular formula C17H27N3O4S B15616560 Amisulpride-d5 CAS No. 1216626-17-3

Amisulpride-d5

Cat. No.: B15616560
CAS No.: 1216626-17-3
M. Wt: 374.5 g/mol
InChI Key: NTJOBXMMWNYJFB-SGEUAGPISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amisulpride-d5 is a useful research compound. Its molecular formula is C17H27N3O4S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-ethylsulfonyl-2-methoxy-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJOBXMMWNYJFB-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Amisulpride-d5 and its primary use in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on its Core Application in Bioanalytical Research

Amisulpride-d5 is the deuterated stable isotope-labeled analog of Amisulpride (B195569), an atypical antipsychotic medication.[1][2] In the realm of scientific research, this compound is not utilized for its therapeutic properties but serves a critical and precise function as an internal standard in quantitative bioanalysis.[1][2] Its near-identical physicochemical properties to Amisulpride, coupled with a distinct mass, make it an indispensable tool for achieving accurate and precise measurements of Amisulpride concentrations in biological matrices.[3] This technical guide provides a comprehensive overview of this compound, its primary application, and detailed methodologies for its use in research settings.

Core Application: Internal Standard in Quantitative Analysis

The primary and most crucial use of this compound in research is as an internal standard, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several key reasons:[3]

  • Correction for Variability: It accurately corrects for variations that can occur during sample preparation, such as extraction inconsistencies.[1][2]

  • Mitigation of Matrix Effects: It compensates for matrix effects, which are the suppression or enhancement of the analyte's ionization by other components in the biological sample.[3]

  • Improved Accuracy and Precision: By accounting for these potential sources of error, this compound ensures the high accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[1][2]

Physicochemical Properties and Quantitative Data

This compound is structurally identical to Amisulpride, with the exception of five hydrogen atoms being replaced by their heavier isotope, deuterium.[5] This mass difference is fundamental to its utility as an internal standard, allowing for its differentiation from the unlabeled Amisulpride by a mass spectrometer.[3]

PropertyValueReference
Chemical Name 4-amino-N-[[1-(ethyl-1,1,2,2,2-d5)-2-pyrrolidinyl]methyl]-5-(ethylsulfonyl)-2-methoxy-benzamide[5]
Molecular Formula C₁₇H₂₂D₅N₃O₄S[5]
Molecular Weight 374.51 g/mol
CAS Number 1216626-17-3[5]
Appearance White to Off-White Solid[6]
Solubility Slightly soluble in Chloroform and Methanol (B129727)[5][6]
Mass Spectrometry Parameters

The following table summarizes the key mass-to-charge ratio (m/z) transitions used for the detection and quantification of Amisulpride and this compound in multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.[4][7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityReference
Amisulpride370.1242.1Positive[4][7]
This compound375.1242.1Positive[4][7]

Experimental Protocols

The following is a synthesized protocol for the quantification of Amisulpride in human plasma using this compound as an internal standard, based on methodologies described in validated bioanalytical studies.[4][7][8]

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of Amisulpride and this compound in methanol at a concentration of 1 mg/mL.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions of Amisulpride by serially diluting the stock solution with a 50:50 methanol/water mixture to achieve the desired calibration curve concentrations.[7]

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 200 ng/mL) in a 50:50 methanol/water mixture.[7][8]

Sample Preparation (Liquid-Liquid Extraction)
  • To a 100 µL aliquot of human plasma, add a known amount of the this compound internal standard working solution.[4]

  • Vortex the mixture.

  • Add an appropriate extraction solvent (e.g., diethyl ether).[8]

  • Vortex vigorously to ensure thorough mixing and extraction.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen gas.

  • Reconstitute the dried residue in the mobile phase.[7]

LC-MS/MS Analysis
  • Chromatographic Column: A Zorbax Bonus-RP C18 column (4.6 x 75 mm, 3.5 µm) or equivalent is commonly used.[4][7]

  • Mobile Phase: An isocratic mobile phase consisting of 0.2% formic acid in water and methanol (e.g., 35:65 v/v) is often employed.[4][7]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[4]

  • Injection Volume: Inject a small volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

  • Mass Spectrometer: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Amisulpride and this compound as detailed in the table above.[7]

Data Analysis
  • The concentration of Amisulpride in the plasma samples is determined by calculating the peak area ratio of Amisulpride to this compound and comparing it to a calibration curve constructed from samples with known concentrations of Amisulpride.[4]

Visualizations

Mechanism of Action of Amisulpride

Amisulpride exhibits a dual mechanism of action primarily as a selective antagonist of dopamine (B1211576) D2 and D3 receptors.[9][10][11] At lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine release.[10][11] At higher doses, it acts as an antagonist on postsynaptic D2/D3 receptors, reducing dopaminergic neurotransmission.[9][10] This dual action contributes to its efficacy in treating both negative and positive symptoms of schizophrenia, respectively.[12][13] Amisulpride also shows antagonism at serotonin (B10506) 5-HT₇ and 5-HT₂ₐ receptors, which may contribute to its antidepressant effects.[9][14]

Amisulpride_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_amisulpride Amisulpride presynaptic Dopamine (DA) DA_cleft DA presynaptic->DA_cleft Release D2_post D2 Receptor DA_cleft->D2_post D3_post D3 Receptor DA_cleft->D3_post D2_auto D2/D3 Autoreceptor DA_cleft->D2_auto Negative Feedback response Postsynaptic Response D2_post->response D3_post->response HT7A 5-HT7A Receptor HT2A 5-HT2A Receptor amisulpride_low Low Dose Amisulpride amisulpride_low->D2_auto Blocks amisulpride_high High Dose Amisulpride amisulpride_high->D2_post Blocks amisulpride_high->D3_post Blocks amisulpride_high->HT7A Blocks amisulpride_high->HT2A Blocks

Caption: Simplified signaling pathway of Amisulpride's mechanism of action.

Experimental Workflow for Amisulpride Quantification

The following diagram illustrates the typical workflow for the quantification of Amisulpride in a biological sample using this compound as an internal standard.

Experimental_Workflow start Biological Sample (e.g., Human Plasma) spike Spike with This compound (Internal Standard) start->spike extract Liquid-Liquid Extraction spike->extract evaporate Evaporation of Solvent extract->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject Injection into LC-MS/MS System reconstitute->inject lc Liquid Chromatography (Separation) inject->lc ms Tandem Mass Spectrometry (Detection) lc->ms data Data Analysis (Peak Area Ratio Amisulpride/Amisulpride-d5) ms->data quantify Quantification (vs. Calibration Curve) data->quantify Internal_Standard_Correction cluster_sample Sample Processing cluster_detection LC-MS/MS Detection analyte Amisulpride (Analyte) [Unknown Amount] variability Analytical Variability (e.g., Extraction Loss, Matrix Effects) analyte->variability is This compound (IS) [Known Amount] is->variability analyte_signal Analyte Signal (Affected by Variability) variability->analyte_signal is_signal IS Signal (Affected Similarly) variability->is_signal ratio Calculate Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is_signal->ratio result Accurate Quantification (Variability Corrected) ratio->result

References

Physicochemical properties of Amisulpride-d5 for analytical use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties and Analytical Applications of Amisulpride-d5

This technical guide provides a comprehensive overview of the physicochemical properties of this compound and its critical role as an internal standard in analytical methodologies. The information is intended for researchers, scientists, and professionals in drug development who are engaged in the quantitative analysis of Amisulpride.

Physicochemical Properties of this compound

This compound is the deuterated analog of Amisulpride, an atypical antipsychotic and antiemetic agent.[1][2] The incorporation of five deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based bioanalysis.[1][3]

PropertyValueReference
Chemical Name 4-amino-N-[[1-(ethyl-1,1,2,2,2-d5)-2-pyrrolidinyl]methyl]-5-(ethylsulfonyl)-2-methoxybenzamide[4]
CAS Number 1216626-17-3[5][6]
Molecular Formula C₁₇D₅H₂₂N₃O₄S[6]
Molecular Weight 374.51 g/mol [6]
Purity >95% (HPLC)[6]
Storage Temperature -20°C[6]
Physical Format Neat solid (powder)[5][6]

Role in Analytical Chemistry

This compound is predominantly used as an internal standard (IS) in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][7] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis.[1][3]

The key advantages of using this compound as an internal standard include:

  • Correction for Variability : It accurately corrects for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer.[1][3]

  • Similar Physicochemical Properties : Being nearly identical to the unlabeled Amisulpride, it exhibits similar chromatographic retention times and extraction efficiencies.[1][8]

  • Mitigation of Matrix Effects : It helps to compensate for the suppression or enhancement of the analyte signal caused by other components in the biological matrix.[3]

  • Mass Differentiation : The mass difference between this compound and Amisulpride allows for their simultaneous measurement without isobaric interference.[1]

Experimental Protocols for Bioanalysis

A common application of this compound is in the quantification of Amisulpride in human plasma for pharmacokinetic studies.[2][7] The following is a representative protocol synthesized from validated LC-MS/MS methods.

Preparation of Stock and Working Solutions
  • Amisulpride Stock Solution : Prepare a stock solution of Amisulpride in a suitable solvent, such as methanol (B129727).

  • Internal Standard Spiking Solution : Prepare a working solution of this compound (e.g., 200.0 ng/mL) by diluting its stock solution in 50% methanol.[1][7]

  • Calibration Standards and Quality Controls : Prepare calibration standards by spiking drug-free human plasma with the Amisulpride stock solution to achieve a concentration range of 2.0–2500.0 ng/mL.[1][7] Quality control samples are prepared similarly at low, medium, and high concentrations.[1][7]

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of a plasma sample, add 100 µL of the this compound internal standard working solution.[7]

  • Briefly vortex the mixture.[7]

  • Add 2.5 mL of an extraction solvent (e.g., diethyl ether) and vortex for approximately 20 minutes.[7]

  • Centrifuge the samples at 4000 rpm for 10 minutes at 20°C.[7]

  • Freeze the aqueous layer using a dry-ice/acetone bath and transfer the organic supernatant to a clean tube.[7]

  • Evaporate the supernatant to dryness at 40°C under a stream of nitrogen.[7]

  • Reconstitute the residue in a mobile phase-compatible solution for analysis.[3]

LC-MS/MS Conditions
  • Liquid Chromatography :

    • Column : Zorbax Bonus-RP C18, 4.6 × 75 mm, 3.5 µm.[3][7]

    • Mobile Phase : Isocratic elution with 0.2% formic acid in water and methanol (35:65 v/v).[3][7]

    • Flow Rate : 0.5 mL/min.[3][7]

    • Column Temperature : 30°C.[7]

    • Retention Time : Approximately 1.1 ± 0.2 min for both Amisulpride and this compound.[7]

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.[3]

    • Detection : Multiple Reaction Monitoring (MRM).

    • Mass Transitions (m/z) :

      • Amisulpride: 370.1 → 242.1.[1][3][7]

      • This compound: 375.1 → 242.1.[1][3][7]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (IS) Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC HPLC Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Bioanalytical workflow for Amisulpride quantification.

Mechanism of Action of Amisulpride

Amisulpride is a selective antagonist of dopamine (B1211576) D2 and D3 receptors.[9][10][11][12] Its pharmacological effect is dose-dependent.[11][12]

  • Low Doses : At lower doses, Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, which normally inhibit dopamine release.[10][11][13] This blockade leads to an increase in dopamine levels in the synaptic cleft, which is thought to alleviate the negative symptoms of schizophrenia and depressive symptoms.[9][10][13]

  • High Doses : At higher doses, it acts as an antagonist at postsynaptic D2 and D3 receptors, particularly in the limbic system.[9][10][12] This action inhibits dopaminergic hyperactivity, thereby addressing the positive symptoms of schizophrenia.[9]

Amisulpride also exhibits antagonism at serotonin (B10506) 5-HT₇ and 5-HT₂ₐ receptors, which may contribute to its antidepressant effects.[9][10] It has a low affinity for other receptor types, which contributes to a lower incidence of certain side effects compared to other antipsychotics.[10][11]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_pre Dopamine Autoreceptor D2/D3 Autoreceptor DA_pre->Autoreceptor Inhibits Release Synapse Dopamine in Synapse DA_pre->Synapse Release Post_receptor Postsynaptic D2/D3 Receptor Response Dopaminergic Response Post_receptor->Response Synapse->Post_receptor Amisulpride_low Amisulpride (Low Dose) Amisulpride_low->Autoreceptor Blocks Amisulpride_high Amisulpride (High Dose) Amisulpride_high->Post_receptor Blocks

Simplified mechanism of Amisulpride's dose-dependent action.

Principle of Internal Standard Correction

The fundamental principle behind using this compound is that the ratio of the analyte's signal to the internal standard's signal remains constant, even if sample loss occurs during processing. This allows for accurate quantification.

Principle of internal standard correction in bioanalysis.

References

The Core Mechanism and Application of Amisulpride-d5 as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental role of Amisulpride-d5 as an internal standard in quantitative bioanalysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. For researchers and professionals in drug development, a thorough understanding of its mechanism of action is pivotal for ensuring the accuracy, precision, and reliability of analytical data.

The Foundational Principle: Mechanism of Action of a Deuterated Internal Standard

The primary role of this compound is not pharmacological but analytical. In quantitative mass spectrometry, achieving high accuracy and precision is paramount.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose, with deuterium-labeled compounds like this compound being a common choice.[1][2]

The core principle lies in the near-identical physicochemical properties of the deuterated standard and the target analyte (Amisulpride).[2][3] this compound is chemically identical to Amisulpride, with the exception that five hydrogen atoms have been replaced by their heavier isotope, deuterium.[4] This subtle but critical modification allows this compound to mimic the behavior of Amisulpride throughout the entire analytical workflow, from sample extraction to ionization and detection.[1]

By adding a known concentration of this compound to all samples, calibrators, and quality controls, it effectively compensates for variations that can occur at multiple stages of the analysis:

  • Sample Preparation and Extraction: Any loss of the analyte during procedures like protein precipitation or liquid-liquid extraction will be mirrored by a proportional loss of the internal standard.[2]

  • Chromatographic Separation: this compound co-elutes with Amisulpride, meaning they have virtually the same retention time in the liquid chromatography system.[2] This ensures that both compounds experience the same matrix effects at the same time.

  • Mass Spectrometric Ionization: Variations in ionization efficiency within the mass spectrometer's source will affect both the analyte and the internal standard equally.[2][3]

The mass spectrometer distinguishes between Amisulpride and this compound based on their different mass-to-charge ratios (m/z).[4] Quantification is therefore based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte. This ratiometric measurement corrects for the aforementioned sources of error, leading to highly accurate and precise results.

Conceptual Pharmacological Action of Amisulpride

While not its function as an internal standard, understanding the pharmacological mechanism of the parent compound, Amisulpride, is relevant for its overall context in pharmaceutical research. Amisulpride is an atypical antipsychotic that selectively binds to dopamine (B1211576) D2 and D3 receptors.[5][6][7] Its mechanism is dose-dependent:

  • At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine release and is thought to be responsible for its efficacy against the negative symptoms of schizophrenia and for its antidepressant effects.[6][7][8][9]

  • At higher doses, it acts as an antagonist at postsynaptic D2/D3 receptors, primarily in the limbic system, which accounts for its antipsychotic effects on positive symptoms.[5][6][8]

It also exhibits some antagonist activity at serotonin (B10506) 5-HT7 and 5-HT2A receptors, which may contribute to its antidepressant properties.[5][9]

Quantitative Data and Methodological Parameters

The following tables summarize key quantitative data and parameters from validated bioanalytical methods employing this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for Amisulpride and this compound
ParameterAmisulprideThis compoundReference(s)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)[4][10][11]
Precursor Ion (Q1) [MH]+ (m/z) 370.1375.1 / 375.2 / 375.6[4][10][12]
Product Ion (Q3) (m/z) 242.0 / 242.1196.0 / 242.1[4][10][12]
Declustering Potential (DP) 70 V70 V[10]
Collision Energy (CE) 38 V38 V / 55 V[10][12]
Table 2: Chromatographic Conditions for Amisulpride Analysis
ParameterTypical Value(s)Reference(s)
Column Zorbax Bonus-RP C18 (4.6 x 75 mm, 3.5 µm) or equivalent[4][10][11]
Mobile Phase 0.2% Formic Acid in Water : Methanol (B129727) (35:65, v/v)[4][10]
Flow Rate 0.5 mL/min[4][10][11]
Column Temperature 30°C - 40°C[4][10][11]
Injection Volume 5 µL[4][10][11]
Retention Time Approximately 1.1 ± 0.2 min[10]
Table 3: Performance Characteristics of Validated Methods
ParameterTypical Value/RangeReference(s)
Linearity Range 2.0–2500.0 ng/mL[4][10][11]
Correlation Coefficient (r²) ≥ 0.998[4][10]
Lower Limit of Quantification (LLOQ) 2.0 ng/mL[4]
Intra-day Precision (%CV) < 1.7%[4][10]
Inter-day Precision (%CV) < 2.8%[4][10]
Intra-day Accuracy (%) 98.3% to 101.5%[4][10]
Inter-day Accuracy (%) 96.0% to 101.0%[4][10]
Recovery (Amisulpride) ~74%[10]
Recovery (this compound) ~65%[10]

Experimental Protocols

Below are detailed methodologies for the quantification of Amisulpride in human plasma using this compound.

Preparation of Stock and Working Solutions
  • Amisulpride Stock Solution (1 mg/mL): Accurately weigh a suitable amount of Amisulpride reference standard and dissolve it in methanol to achieve a final concentration of 1 mg/mL.[11]

  • This compound Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.[11]

  • Amisulpride Working Solutions: Prepare serial dilutions of the Amisulpride stock solution in a 50:50 methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.[11]

  • Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the this compound stock solution with the appropriate solvent (e.g., 50% methanol) to a final concentration suitable for spiking into samples (e.g., 200 ng/mL).[10]

Preparation of Calibration Standards and Quality Control Samples
  • Spike drug-free human plasma with the Amisulpride working solutions to prepare a series of calibration standards. A typical concentration range is 2.0 to 2500.0 ng/mL.[10][11]

  • Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 6.0, 750.0, and 1750.0 ng/mL).[10][11]

Sample Preparation (Liquid-Liquid Extraction Example)
  • Into appropriately labeled microcentrifuge tubes, pipette 100 µL of the plasma sample (blank, standard, QC, or unknown).

  • Add 100 µL of the internal standard working solution (this compound, 200.0 ng/mL) to each tube and vortex briefly.[10]

  • Add 2.5 mL of an extraction solvent (e.g., diethyl ether) and vortex for approximately 20 minutes.[10]

  • Centrifuge the samples at 4000 rpm for 10 minutes at 20°C.[10]

  • Flash freeze the aqueous layer using a dry ice/acetone bath.[10]

  • Transfer the supernatant (organic layer) to a new set of tubes.

  • Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.[10]

  • Reconstitute the dried residue with 500 µL of the mobile phase and vortex briefly.[10]

  • Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

Mandatory Visualizations

Analytical Workflow for Amisulpride Quantification

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Blank, Standard, QC, Unknown) spike_is Spike with this compound (Internal Standard) plasma->spike_is 100 µL sample + 100 µL IS extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) spike_is->extraction Vortex evaporation Evaporation to Dryness extraction->evaporation Transfer Supernatant reconstitution Reconstitution in Mobile Phase evaporation->reconstitution Add Mobile Phase lc_injection Inject into LC System reconstitution->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI+) lc_separation->ms_ionization Analyte & IS Co-elute ms_detection Tandem Mass Spectrometry (MRM Detection) ms_ionization->ms_detection m/z 370.1 -> 242.1 (Amisulpride) m/z 375.1 -> 242.1 (this compound) peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Amisulpride Concentration calibration_curve->quantification

Caption: Workflow for the quantification of Amisulpride using this compound.

Conceptual Signaling Pathway of Amisulpride

Amisulpride_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_amisulpride Amisulpride Action Dopamine_release Dopamine Release Autoreceptor D2/D3 Autoreceptor (Inhibitory) Dopamine_release->Autoreceptor Negative Feedback Synaptic_dopamine Synaptic Dopamine Dopamine_release->Synaptic_dopamine Releases Postsynaptic_receptor Postsynaptic D2/D3 Receptor Signal_transduction Signal Transduction (Leads to psychotic symptoms) Postsynaptic_receptor->Signal_transduction Synaptic_dopamine->Postsynaptic_receptor Activates Amisulpride_low Low Dose Amisulpride Amisulpride_low->Autoreceptor Blocks Amisulpride_high High Dose Amisulpride Amisulpride_high->Postsynaptic_receptor Blocks

Caption: Conceptual dose-dependent pharmacological action of Amisulpride.

References

Synthesis and Characterization of Deuterated Amisulpride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Amisulpride. Amisulpride, an atypical antipsychotic and antiemetic, is a selective dopamine (B1211576) D2 and D3 receptor antagonist. Deuterated analogs of pharmaceutical compounds, such as Amisulpride-d5, are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. This document outlines a plausible synthetic route, detailed characterization methodologies, and the pharmacological context of Amisulpride.

Synthesis of Deuterated Amisulpride (this compound)

The synthesis of deuterated Amisulpride, for the purpose of this guide focusing on this compound where the ethyl group on the pyrrolidine (B122466) nitrogen is deuterated, involves a final coupling step between a deuterated amine and the carboxylic acid precursor. A plausible synthetic pathway is detailed below.

Experimental Protocol:

Step 1: Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1)

The synthesis of the carboxylic acid precursor can be achieved through a multi-step process starting from 4-aminosalicylic acid. This involves methylation, thiocyanation, ethylation of the resulting thiol, and subsequent oxidation to the sulfone.[1]

Step 2: Synthesis of Deuterated (1-(ethyl-d5)-pyrrolidin-2-yl)methanamine (2)

The deuterated amine can be synthesized via reductive amination of pyrrolidine-2-carbaldehyde (B1623420) with deutero-ethylamine (ethylamine-d5) or by reduction of the corresponding amide formed from proline and ethylamine-d5.

Step 3: Amide Coupling to Yield this compound (3)

The final step is the amide bond formation between the synthesized carboxylic acid 1 and the deuterated amine 2 .[2]

  • Reaction: 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1) is dissolved in a suitable aprotic solvent such as acetone.

  • Activation: Triethylamine is added to the solution, followed by the dropwise addition of an activating agent like ethyl chloroformate at a reduced temperature (e.g., 0-5 °C) to form a mixed anhydride.

  • Coupling: A solution of deuterated (1-(ethyl-d5)-pyrrolidin-2-yl)methanamine (2) is then added to the reaction mixture.

  • Completion and Work-up: The reaction is allowed to proceed to completion, after which the solvent is removed, and the crude product is worked up through extraction and purification.

  • Purification: The final product, this compound, is purified using column chromatography or recrystallization to achieve high purity.[3]

cluster_synthesis Synthesis of this compound 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic_acid 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid Amide_Coupling Amide Coupling (e.g., with ethyl chloroformate) 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic_acid->Amide_Coupling Deuterated_amine Deuterated (1-(ethyl-d5)-pyrrolidin-2-yl)methanamine Deuterated_amine->Amide_Coupling Amisulpride_d5 This compound Amide_Coupling->Amisulpride_d5 Purification Purification (Chromatography/Recrystallization) Amisulpride_d5->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for deuterated Amisulpride.

Characterization of Deuterated Amisulpride

The structural integrity and purity of the synthesized deuterated Amisulpride are confirmed using various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the incorporation of deuterium (B1214612) atoms.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

  • Sample Preparation: A dilute solution of the synthesized deuterated Amisulpride is prepared in a suitable solvent like methanol (B129727) or acetonitrile (B52724).

  • Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined.

Data Presentation:

CompoundExpected [M+H]⁺ (m/z)
Amisulpride370.1801
This compound375.2116

Table 1: Expected mass-to-charge ratios for Amisulpride and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of deuterium labeling.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons on the pyrrolidine nitrogen will be absent or significantly reduced.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV or diode-array detector (DAD).

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: The eluent is monitored at a wavelength where Amisulpride exhibits strong absorbance (e.g., 274 nm).

  • Purity Assessment: The purity is determined by the peak area percentage of the main component.

Application in Bioanalysis: LC-MS/MS Method

Deuterated Amisulpride is primarily used as an internal standard in LC-MS/MS methods for the quantification of Amisulpride in biological matrices.

Experimental Protocol:
  • Sample Preparation: A known amount of this compound is added to the biological sample (e.g., plasma). The analytes are then extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system.

Data Presentation:

ParameterCondition
LC Column C18 reverse-phase column
Mobile Phase Gradient of aqueous formic acid and methanol/acetonitrile
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Amisulpride) m/z 370.2 → 242.1
MRM Transition (this compound) m/z 375.2 → 242.1

Table 2: Typical LC-MS/MS parameters for the analysis of Amisulpride using deuterated internal standard.

cluster_bioanalysis Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Spiking Spike with This compound (IS) Sample->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification

Caption: Bioanalytical workflow for Amisulpride quantification.

Mechanism of Action of Amisulpride

Amisulpride exhibits a dual mechanism of action depending on the dosage.

  • Low Doses: At lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopaminergic transmission. This is thought to be responsible for its efficacy against the negative symptoms of schizophrenia.

  • High Doses: At higher doses, it acts as an antagonist at postsynaptic D2/D3 receptors, particularly in the limbic system, which is effective in treating the positive symptoms of psychosis.

cluster_low_dose Low Dose Amisulpride cluster_high_dose High Dose Amisulpride Low_Amisulpride Low Dose Amisulpride Presynaptic_Autoreceptor Presynaptic D2/D3 Autoreceptor Low_Amisulpride->Presynaptic_Autoreceptor Blocks Dopamine_Release Increased Dopamine Release Presynaptic_Autoreceptor->Dopamine_Release Enhances Negative_Symptoms Alleviation of Negative Symptoms Dopamine_Release->Negative_Symptoms High_Amisulpride High Dose Amisulpride Postsynaptic_Receptor Postsynaptic D2/D3 Receptor High_Amisulpride->Postsynaptic_Receptor Blocks Dopaminergic_Transmission Reduced Dopaminergic Transmission Postsynaptic_Receptor->Dopaminergic_Transmission Inhibits Positive_Symptoms Alleviation of Positive Symptoms Dopaminergic_Transmission->Positive_Symptoms

Caption: Dose-dependent mechanism of Amisulpride.

This technical guide provides a foundational understanding of the synthesis and characterization of deuterated Amisulpride. The detailed protocols and data presentation are intended to support researchers and professionals in the fields of drug development and bioanalysis.

References

Amisulpride-d5: A Technical Guide to Stability and Long-Term Storage for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended long-term storage conditions for Amisulpride-d5, a deuterated analog of the atypical antipsychotic Amisulpride (B195569). This document is intended for researchers, scientists, and drug development professionals who utilize this compound as a stable isotope-labeled internal standard in pharmacokinetic studies and other quantitative analyses.

Introduction

This compound is a critical tool in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). Its structural similarity to Amisulpride allows it to mimic the behavior of the parent drug during sample preparation and analysis, thereby ensuring accurate quantification. The stability of this compound is paramount for the integrity and reproducibility of experimental data. While direct, comprehensive stability studies on this compound are not as extensively published as for its non-deuterated counterpart, its stability is generally presumed to be nearly identical.[1] This guide synthesizes available data on Amisulpride and its deuterated form to provide a comprehensive overview of its stability profile and best practices for long-term use.

Physicochemical Properties and Storage Recommendations

This compound is typically supplied as a white to off-white solid. It is hygroscopic and should be handled accordingly. For long-term storage, it is recommended to store the solid compound in a freezer at -20°C under an inert atmosphere. Under these conditions, the compound is expected to be stable for at least three years. In solution, particularly in solvents like DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for one month.

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationAdditional Notes
Powder -20°C≥ 3 yearsStore under an inert atmosphere; protect from moisture.
4°C~2 yearsFor shorter-term storage.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthFor working solutions.

Stability Profile of Amisulpride in Biological Matrices

The stability of Amisulpride has been evaluated under various conditions in human plasma, providing a strong basis for inferring the stability of this compound. These studies are crucial for ensuring the reliability of bioanalytical methods.

Table 2: Stability of Amisulpride in Human Plasma
Stability TestConditionsDurationRecovery/Stability (%)
Freeze-Thaw Stability -30°C to Room Temperature3 cycles99.0% to 104.0%[2]
Short-Term (Bench-Top) Stability Room Temperature25 hours94.67% to 102.9%[2]
Autosampler Stability Not specified99 hours103.94% to 104.83%[2]
Long-Term Stability -30°C55 days93.16% to 103.3%
-30°C80 daysDeemed stable (quantitative data not specified)[3]

Degradation Pathways

The primary degradation pathway for Amisulpride, and by extension this compound, is photodegradation. Forced degradation studies have shown that Amisulpride is susceptible to degradation under acidic, basic, oxidative, and photolytic stress conditions.[4][5][6] The main degradation mechanisms identified are oxidation, dealkylation, and cleavage of the methoxy (B1213986) group.[7]

Table 3: Identified Photodegradation Products of Amisulpride
Transformation ProductMolecular Formula[M+H]⁺ (m/z)
DP1C₁₀H₁₄N₂O₄S258.0666[8]
DP2C₁₇H₂₅N₃O₄S367.1564[8]
DP3C₁₅H₂₃N₃O₄S341.1412[8]
DP4C₁₇H₂₇N₃O₅S385.1665[8]

Experimental Protocols

Protocol for Assessing Freeze-Thaw Stability
  • Sample Preparation: Spike known concentrations of this compound (e.g., low and high quality control levels) into the desired biological matrix (e.g., human plasma).

  • Freezing: Freeze the quality control (QC) samples at the intended storage temperature (e.g., -20°C or -80°C) for a minimum of 12 hours.

  • Thawing: Thaw the samples unassisted at room temperature.

  • Cycling: Repeat the freeze-thaw cycle for a predetermined number of times (typically three cycles).[3]

  • Analysis: After the final thaw, process the samples and analyze them using a validated bioanalytical method, such as LC-MS/MS.

  • Evaluation: Compare the measured concentrations of the freeze-thaw samples against freshly prepared calibration standards and QC samples that have not undergone freeze-thaw cycles. The precision and accuracy of the stability samples should generally be within ±15% of their nominal concentrations.[3]

Protocol for Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods.

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl for approximately 8 hours. If no degradation is observed, more strenuous conditions (higher acid concentration, longer duration) may be applied.

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH for approximately 8 hours. Similar to acid hydrolysis, conditions can be intensified if necessary.

  • Oxidative Degradation: Expose the drug substance to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for a defined duration (e.g., 8 hours).[5]

  • Photolytic Degradation: Expose the solid drug substance to a light source (e.g., direct sunlight or a photostability chamber) for a specified duration (e.g., 12 hours).[5]

  • Analysis: Analyze the stressed samples using a suitable analytical method (e.g., RP-HPLC or LC-MS/MS) to separate and identify the degradation products.

Visualizations

Amisulpride Signaling Pathway

Amisulpride primarily exerts its antipsychotic effects through the blockade of dopamine (B1211576) D2 and D3 receptors. At low doses, it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release. At higher doses, it acts on postsynaptic receptors. It also shows antagonism at serotonin (B10506) 5-HT₇ and 5-HT₂ₑ receptors.

Amisulpride_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amisulpride_low Amisulpride (Low Dose) D2_D3_auto D2/D3 Autoreceptors Amisulpride_low->D2_D3_auto Blocks Dopamine_release Dopamine Release Amisulpride_low->Dopamine_release Enhances D2_D3_auto->Dopamine_release Inhibits Dopamine Dopamine Dopamine_release->Dopamine D2_D3_post D2/D3 Receptors Dopamine->D2_D3_post Activates Amisulpride_high Amisulpride (High Dose) Amisulpride_high->D2_D3_post Blocks Serotonin_receptors 5-HT7 / 5-HT2B Receptors Amisulpride_high->Serotonin_receptors Blocks Signal_transduction Signal Transduction D2_D3_post->Signal_transduction Serotonin_receptors->Signal_transduction Antipsychotic_effect Antipsychotic Effect Signal_transduction->Antipsychotic_effect

Caption: Amisulpride's dose-dependent mechanism of action.

Experimental Workflow for Long-Term Stability Assessment

A systematic workflow is crucial for evaluating the long-term stability of this compound.

Stability_Testing_Workflow start Start: Prepare QC Samples in Biological Matrix storage Store Samples at Defined Conditions (e.g., -20°C, -80°C) start->storage timepoint Retrieve Samples at Scheduled Time Points (e.g., 30, 60, 90 days) storage->timepoint analysis Analyze Samples with Freshly Prepared Calibration Curve and QCs timepoint->analysis evaluation Evaluate Stability: Compare Measured vs. Nominal Concentrations analysis->evaluation end End: Determine Long-Term Stability evaluation->end

Caption: Workflow for assessing long-term stability.

Best Practices for Handling Deuterated Standards

While deuterated internal standards are generally stable, it is important to be aware of the potential for isotopic exchange, where deuterium (B1214612) atoms are replaced by protons from the solvent or matrix. To minimize this risk:

  • Avoid acidic or basic solutions for long-term storage, as these can catalyze deuterium-hydrogen exchange.

  • Use high-purity solvents to prepare stock and working solutions.

  • Store solutions in tightly sealed vials to prevent evaporation and contamination.

  • For very long-term storage, consider using tubes with O-ring seals. [3]

  • Protect from light by using amber vials or storing in the dark to prevent photodegradation.

Conclusion

This compound is a robust and reliable internal standard for the quantitative analysis of Amisulpride. Its stability profile is comparable to that of the parent compound. For long-term use, it is crucial to adhere to the recommended storage conditions, particularly for the solid form. Understanding its degradation pathways, primarily through photodegradation, is essential for the development of stability-indicating analytical methods. The experimental protocols and best practices outlined in this guide will aid researchers in ensuring the accuracy and integrity of their data when using this compound.

References

Isotopic purity and mass shift of Amisulpride-d5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Isotopic Purity and Mass Shift of Amisulpride-d5

Introduction

Amisulpride is an atypical antipsychotic and antiemetic agent that functions primarily as a selective dopamine (B1211576) D2 and D3 receptor antagonist.[1][2][3] In quantitative bioanalysis, such as pharmacokinetic studies and therapeutic drug monitoring, stable isotope-labeled (SIL) internal standards are considered the gold standard for ensuring accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4] this compound is the deuterated analogue of Amisulpride, where five hydrogen atoms have been replaced by deuterium (B1214612).[5] This substitution provides a mass difference, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer while having nearly identical physicochemical properties, which is ideal for correcting variability during sample processing and analysis.[4][5]

This technical guide provides a comprehensive overview of two critical quality attributes of this compound: its mass shift and isotopic purity. It details the experimental protocols used to verify these parameters and presents typical quantitative data for researchers, scientists, and drug development professionals.

Quantitative Data Summary: Mass Shift and Isotopic Purity

The utility of this compound as an internal standard is fundamentally dependent on its mass difference from Amisulpride and its isotopic purity.

Mass Shift

The mass shift is the difference in mass between the deuterated standard and the unlabeled analyte. This shift is critical for preventing cross-signal interference in mass spectrometry. The five deuterium atoms in this compound provide a nominal mass increase of 5 Daltons. The theoretical monoisotopic mass can be calculated from the elemental formula, while the observed mass is confirmed experimentally via mass spectrometry.

CompoundElemental FormulaTheoretical Monoisotopic Mass (Da)Observed Precursor Ion (m/z) [M+H]⁺
AmisulprideC₁₇H₂₇N₃O₄S369.1777370.1
This compoundC₁₇H₂₂D₅N₃O₄S374.2091375.1
Mass Shift 5.0314 5.0

Observed m/z values are commonly reported from LC-MS/MS methods utilizing triple quadrupole instruments.[4][6][7][8]

Isotopic Purity

Isotopic purity refers to the percentage of the SIL compound that contains the specified number of deuterium atoms.[5] It is practically impossible to synthesize a compound with 100% isotopic purity.[9] The final product will contain a small distribution of other isotopologues (e.g., d0, d1, d2, d3, d4). High isotopic purity (typically ≥98%) is essential to ensure that the contribution of the internal standard's d0 isotopologue to the native analyte's signal is negligible.[10]

The following table presents an example of an isotopic distribution profile for a high-purity batch of this compound, as determined by high-resolution mass spectrometry (HRMS).

IsotopologueDescriptionRelative Abundance (%)
d0Unlabeled Amisulpride< 0.1
d1Contains 1 Deuterium< 0.1
d2Contains 2 Deuterium< 0.2
d3Contains 3 Deuterium0.5
d4Contains 4 Deuterium1.2
d5Fully Labeled Amisulpride98.1
Total Isotopic Purity (d5) 98.1%

Amisulpride Mechanism of Action

Amisulpride exhibits a dual, dose-dependent mechanism of action centered on its selective antagonism of dopamine D2 and D3 receptors.[11][12]

  • At low doses (e.g., 50 mg/day for dysthymia), it preferentially blocks presynaptic D2/D3 autoreceptors.[1][11] These autoreceptors normally inhibit dopamine release; blocking them enhances dopaminergic neurotransmission.[1][3] This action is thought to alleviate depressive symptoms and the negative symptoms of schizophrenia.[1]

  • At higher doses (e.g., 400-800 mg/day for psychosis), Amisulpride acts as an antagonist on postsynaptic D2/D3 receptors, particularly in the limbic system.[2][12] This blockade reduces dopaminergic hyperactivity, thereby controlling the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][11]

Amisulpride_Pathway Amisulpride Dose-Dependent Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drugs Amisulpride Action DA_vesicle Dopamine Vesicle DA_release DA_vesicle->DA_release Exocytosis DA_synapse Dopamine DA_release->DA_synapse D2_auto D2/D3 Autoreceptor D2_auto->DA_release Inhibits (-) D2_post Postsynaptic D2/D3 Receptor Response Dopaminergic Response D2_post->Response Signal Transduction DA_synapse->D2_post Amisulpride_low Low Dose Amisulpride Amisulpride_low->D2_auto Blocks Amisulpride_high High Dose Amisulpride Amisulpride_high->D2_post Blocks

Amisulpride's dose-dependent effect on dopamine receptors.

Experimental Protocols

Verifying the isotopic purity and mass shift of this compound requires specialized analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Workflow for Isotopic Purity Assessment

The following diagram outlines the general workflow for characterizing a deuterated internal standard. This process ensures the standard meets the quality requirements for use in regulated bioanalysis.

Isotopic_Purity_Workflow start Receive this compound Standard prep Prepare Solution (e.g., in Methanol) start->prep hrms Acquire Full Scan Data (High-Resolution MS) prep->hrms nmr Acquire ¹H and ²H NMR Data (Confirms Label Position) prep->nmr process Process MS Data: Extract Ion Intensities for d0 through d5 Isotopologues hrms->process correct Correct for Natural Isotope Abundance (¹³C, ¹⁵N, etc.) process->correct calculate Calculate Isotopic Purity: % Purity = (d5 Intensity / Σ d0-d5 Intensities) * 100 correct->calculate qualify Standard Qualified for Use? calculate->qualify pass Pass: Generate Certificate of Analysis qualify->pass ≥ 98% fail Fail: Reject Batch qualify->fail < 98%

Experimental workflow for assessing isotopic purity.
Method 1: Isotopic Purity Determination by HRMS

High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution of a deuterated compound.[5][10]

  • Sample Preparation: A stock solution of this compound is prepared in an appropriate solvent like methanol (B129727) or acetonitrile. This solution is further diluted to a suitable concentration for direct infusion or LC-MS analysis.[10]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used. The instrument must be calibrated to ensure high mass accuracy.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and a full scan mass spectrum is acquired in the appropriate ionization mode (typically positive electrospray ionization, ESI+).[13] The scan range should encompass the m/z values for all expected isotopologues (d0 to d5).

  • Data Analysis:

    • The ion signals corresponding to the non-deuterated (d0) and all deuterated isotopologues (d1-d5) are identified and their peak areas or intensities are integrated.[10][14]

    • The measured intensities are corrected for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ¹⁵N, ¹⁸O, ³³S/³⁴S).[5] This can be performed using specialized software.

    • The isotopic purity is calculated as the percentage of the corrected intensity of the d5 peak relative to the sum of the corrected intensities of all isotopic peaks (d0 through d5).[5]

Method 2: Confirmation by LC-MS/MS

While HRMS is used for initial characterization, a standard LC-MS/MS method for quantifying Amisulpride confirms the mass shift and functional utility of the deuterated standard.[7]

  • Sample Preparation: A simple protein precipitation or liquid-liquid extraction is commonly used to extract the analyte and internal standard from a biological matrix like human plasma.[6][7]

  • Chromatography:

    • LC Column: A reverse-phase column, such as a Zorbax Bonus-RP C18 (4.6 × 75 mm, 3.5 µm), is typically used.[4][7]

    • Mobile Phase: An isocratic mobile phase, for example, 0.2% formic acid in water and methanol (35:65 v/v), is effective for separation.[4][7]

    • Flow Rate: A typical flow rate is 0.5 mL/min.[4][7]

  • Mass Spectrometry:

    • Instrument: A triple quadrupole mass spectrometer with an ESI source operating in positive mode is standard.[4][7]

    • Detection: Detection is performed using Multiple Reaction Monitoring (MRM).[6] The specific precursor-to-product ion transitions are monitored to ensure specificity.

      • Amisulpride transition: m/z 370.1 → 242.1[4][6][7][8]

      • This compound transition: m/z 375.1 → 242.1[4][6][7][8]

    • The observation of stable signals at these specific m/z values confirms the mass shift and the stability of the deuterated label under analytical conditions. The shared product ion (242.1) indicates that the deuterium labels are not on the fragmented portion of the molecule.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful complementary technique used to confirm the location of the deuterium labels on the molecule and provide an orthogonal measurement of isotopic enrichment.[9][14]

  • ¹H-NMR (Proton NMR): In a highly deuterated sample, the proton signals from the labeled positions will be significantly diminished or absent. Comparing the integration of residual proton signals to the integration of signals from unlabeled positions allows for the calculation of site-specific isotopic enrichment.[9]

  • ²H-NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, confirming the exact positions of isotopic labeling.

Conclusion

The characterization of this compound is essential for its reliable use as an internal standard in regulated bioanalysis. A comprehensive assessment combining HRMS and NMR provides a complete profile of its isotopic purity and the location of the deuterium labels. The confirmed mass shift is then leveraged in robust LC-MS/MS methods for the accurate quantification of Amisulpride in complex biological matrices. By adhering to the detailed protocols outlined in this guide, researchers and analytical scientists can ensure the quality of their deuterated standards and the integrity of their quantitative data.

References

The Use of Amisulpride-d5 in Dopamine D2/D3 Receptor Occupancy Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies and data related to dopamine (B1211576) D2/D3 receptor occupancy studies of amisulpride (B195569), with a clarification on the role of its deuterated analogue, Amisulpride-d5. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medical imaging.

Introduction: Amisulpride and the Significance of D2/D3 Receptor Occupancy

Amisulpride is an atypical antipsychotic agent with high affinity for dopamine D2 and D3 receptors, where it acts as an antagonist.[1] Its clinical efficacy in treating schizophrenia is well-established and is thought to be mediated by its blockade of these receptors in the brain.[2][3] Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques used to quantify the occupancy of these receptors by drugs like amisulpride.[4] Measuring receptor occupancy is crucial in drug development to establish a relationship between drug dosage, target engagement, clinical efficacy, and potential side effects.[5] A therapeutic window for antipsychotics, including amisulpride, has been proposed, with D2 receptor occupancy levels of 65-80% being associated with clinical response, while occupancies above 80% are linked to a higher risk of extrapyramidal symptoms.[4][5]

The Role of this compound

It is critical to clarify that this compound, the deuterated form of amisulpride, is primarily utilized as an internal standard for quantitative analysis in techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes like deuterium (B1214612) allows for precise quantification of the non-deuterated drug in biological samples. While deuteration can sometimes alter the pharmacokinetic profile of a drug, the primary application of this compound in the context of receptor occupancy studies is in the analytical laboratory to accurately measure plasma concentrations of amisulpride, which can then be correlated with PET or SPECT imaging data. The PET studies themselves typically employ established radioligands to visualize and quantify D2/D3 receptor availability.

Quantitative Data on Amisulpride D2/D3 Receptor Occupancy

The following tables summarize quantitative data from various studies that have investigated the relationship between amisulpride dosage, plasma concentration, and D2/D3 receptor occupancy in different brain regions.

Table 1: Striatal D2/D3 Receptor Occupancy of Amisulpride Measured by SPECT

Patient PopulationMean Dose (mg/day)Brain RegionMean Occupancy (%)Imaging RadiotracerReference
Schizophrenia/Schizoaffective Disorder (n=29)455.2 ± 278.8StriatumSignificantly decreased specific binding compared to controls[123I]IBZM[3]
Schizophrenia (n=29)High Dose: 666.7 ± 219.3StriatumSignificantly lower specific binding than low dose group[123I]IBZM[6]
Schizophrenia (n=29)Low Dose: 228.6 ± 93.5StriatumSignificantly higher specific binding than high dose group[123I]IBZM[6]

Table 2: Regional D2/D3 Receptor Occupancy of Amisulpride Measured by SPET

Patient PopulationMean Dose (mg/day)Brain RegionMean Occupancy (%)Imaging RadiotracerReference
Amisulpride-treated patients (n=8)406Striatum56[123I]epidepride[2]
Amisulpride-treated patients (n=8)406Thalamus78[123I]epidepride[2]
Amisulpride-treated patients (n=8)406Temporal Cortex82[123I]epidepride[2]

Table 3: Striatal D2-like Receptor Occupancy of Amisulpride Measured by PET

Patient PopulationDose Range (mg/day)Brain RegionOccupancy Range (%)Imaging RadiotracerReference
Amisulpride-treated patients (n=9)Not specifiedPutamen43-85[18F]desmethoxyfallypride[7]
Amisulpride-treated patients (n=9)Not specifiedCaudate67-90[18F]desmethoxyfallypride[7]

Table 4: Caudate D2/3 Receptor Occupancy in Very Late-Onset Schizophrenia-Like Psychosis

Patient PopulationDose (mg/day)Plasma Concentration (ng/ml)Brain RegionOccupancy Range (%)Imaging RadiotracerReference
VLOSLP (n=3)5041-70Caudate44-59[18F]fallypride[8]

Experimental Protocols for D2/D3 Receptor Occupancy Studies

The following sections outline the typical methodologies for conducting a PET or SPECT study to determine the receptor occupancy of a drug like amisulpride.

Subject Selection and Preparation
  • Participants: Studies typically involve either healthy volunteers or patients with a specific diagnosis (e.g., schizophrenia).[2][3]

  • Inclusion/Exclusion Criteria: Strict criteria are applied to ensure subject safety and data integrity. This often includes physical and psychiatric health screening, and exclusion of individuals with contraindications for PET or SPECT imaging.

  • Informed Consent: All participants must provide written informed consent after a thorough explanation of the study procedures and potential risks.

  • Pre-study Procedures: Participants may be required to abstain from certain medications or substances for a specified period before the scan.

Study Design

A common design for receptor occupancy studies involves a baseline scan and a post-treatment scan.[9]

  • Baseline Scan: A PET or SPECT scan is performed before the administration of the study drug (amisulpride) to measure the baseline density of available D2/D3 receptors (Bmax).[9]

  • Drug Administration: Amisulpride is administered to the participants, often for a period sufficient to reach steady-state plasma concentrations.[3]

  • Post-treatment Scan: A second scan is performed while the participant is on medication. This scan measures the reduced availability of D2/D3 receptors due to the binding of amisulpride.[9]

  • Blood Sampling: Blood samples are often collected at various time points to determine the plasma concentration of amisulpride, which can then be correlated with receptor occupancy.[6][7]

Radiotracer Administration and Imaging
  • Radiotracers: Commonly used radiotracers for D2/D3 receptor imaging include [11C]raclopride, [18F]fallypride, [18F]desmethoxyfallypride for PET, and [123I]IBZM or [123I]epidepride for SPECT.[2][3][5][7]

  • Administration: The radiotracer is typically administered intravenously as a bolus or a bolus plus infusion.[10]

  • Image Acquisition: Dynamic scanning is performed over a specific duration to capture the kinetics of the radiotracer in the brain.[9] The scanner detects the radiation emitted by the tracer, allowing for the reconstruction of images showing its distribution.

Data Analysis
  • Image Reconstruction and Processing: The raw imaging data is reconstructed into a series of images over time. These images are often co-registered with anatomical MRI scans for better localization of brain regions.

  • Kinetic Modeling: Mathematical models are applied to the time-activity curves of the radiotracer in different brain regions to estimate key parameters, most importantly the binding potential (BPND).[9] The simplified reference region model is frequently used, where a region with a negligible density of D2/D3 receptors (e.g., the cerebellum) is used to estimate the non-specific binding.[2]

  • Calculation of Receptor Occupancy: Receptor occupancy (RO) is calculated as the percentage reduction in the binding potential from the baseline to the post-treatment scan, using the following formula:

    RO (%) = [(BPND_baseline - BPND_post-treatment) / BPND_baseline] x 100

Visualizations of Key Pathways and Workflows

Dopamine D2/D3 Receptor Signaling Pathway

D2_D3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R_D3R D2/D3 Receptor Dopamine->D2R_D3R G_protein Gi/o Protein D2R_D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates ERK_pathway ERK Pathway G_protein->ERK_pathway Modulates cAMP cAMP AC->cAMP Converts Cellular_Response Cellular Response (e.g., altered gene expression, neuronal excitability) K_channel->Cellular_Response ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response ERK_pathway->Cellular_Response

Caption: Dopamine D2/D3 receptor signaling cascade.

Experimental Workflow for a PET Receptor Occupancy Study

PET_Workflow cluster_preparation Study Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment & Informed Consent Screening Screening & Inclusion/Exclusion Criteria Subject_Recruitment->Screening Baseline_Scan Baseline PET/SPECT Scan (No Drug) Screening->Baseline_Scan Drug_Admin Amisulpride Administration (Reach Steady State) Baseline_Scan->Drug_Admin Post_Drug_Scan Post-Drug PET/SPECT Scan Drug_Admin->Post_Drug_Scan Blood_Sampling Blood Sampling for Plasma Concentration Drug_Admin->Blood_Sampling Image_Reconstruction Image Reconstruction & Processing Post_Drug_Scan->Image_Reconstruction Correlation Correlation Analysis (RO vs. Dose/Plasma Level) Blood_Sampling->Correlation Kinetic_Modeling Kinetic Modeling (e.g., SRRM to get BPnd) Image_Reconstruction->Kinetic_Modeling RO_Calculation Receptor Occupancy (RO) Calculation Kinetic_Modeling->RO_Calculation RO_Calculation->Correlation

Caption: Workflow for a typical PET receptor occupancy study.

Conclusion

The quantification of dopamine D2/D3 receptor occupancy is a cornerstone in the development and clinical application of antipsychotic drugs like amisulpride. PET and SPECT imaging provide invaluable in vivo data to inform dosing strategies that optimize therapeutic benefit while minimizing side effects. While this compound serves as an essential analytical tool for the precise measurement of drug concentrations, the imaging studies themselves rely on established radiotracers to determine receptor occupancy in the human brain. The methodologies and data presented in this guide offer a comprehensive resource for professionals engaged in the study of dopaminergic neurotransmission and the development of novel therapeutics for psychiatric disorders.

References

The Role of Amisulpride-d5 in Preclinical Pharmacokinetic Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of Amisulpride-d5 as an internal standard in the preclinical pharmacokinetic screening of amisulpride (B195569). Amisulpride is an atypical antipsychotic and antiemetic agent that functions as a selective dopamine (B1211576) D2/D3 receptor antagonist.[1][2] Accurate measurement of its concentration in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to drug development.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] this compound is chemically identical to amisulpride, with the exception of five hydrogen atoms being replaced by deuterium.[4] This mass difference allows for its distinction by the mass spectrometer, while its nearly identical physicochemical properties ensure that it experiences and corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the pharmacokinetic data.[3]

Core Principles of Deuterated Internal Standards

In pharmacokinetic studies, the primary goal is the accurate quantification of a drug candidate in biological fluids over time. However, the complexity of matrices like plasma can lead to significant variability in the analytical process.[5] Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like this compound, are considered the benchmark for mitigating these issues.[3][5]

The key advantages of using this compound include:

  • Correction for Matrix Effects : It co-elutes with the analyte (amisulpride) during chromatography, meaning it is subjected to the same ion suppression or enhancement from endogenous components in the matrix.[6][3]

  • Compensation for Procedural Variability : It accounts for inconsistencies during sample preparation, such as extraction inefficiencies and pipetting errors.[1][4]

  • Improved Accuracy and Precision : By normalizing the analyte's response to that of the internal standard, a more accurate and precise measurement of the analyte's concentration is achieved.[1][7]

Experimental Protocols

A robust and reliable bioanalytical method is crucial for successful pharmacokinetic screening. The following sections detail a typical experimental protocol for the quantification of amisulpride in human plasma using this compound as an internal standard.

Sample Preparation

Two common methods for extracting amisulpride and this compound from plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).[1][4]

Protein Precipitation (PPT) Protocol: [1][8]

  • Pipette 50 µL of the plasma sample (blank, calibration standard, quality control, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL).[8]

  • Add 150 µL of acetonitrile (B52724) to precipitate the plasma proteins.[8]

  • Vortex the mixture for 5 minutes.[8]

  • Centrifuge at 15,000 rpm for 8 minutes at 4°C.[8]

  • Transfer 40 µL of the supernatant to a clean tube and add 200 µL of ultrapure water.[8]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[8]

Liquid-Liquid Extraction (LLE) Protocol: [7]

  • Add 100 µL of the this compound internal standard working solution (e.g., 200 ng/mL) and 100 µL of the plasma sample to a vial and vortex briefly.[7]

  • Add 2.5 mL of diethyl ether as the extraction solvent.[7]

  • Vortex the mixture for approximately 20 minutes.[7]

  • Centrifuge at 4000 rpm for 10 minutes at 20°C.[7]

  • Flash freeze the aqueous layer using a dry ice/acetone bath.[4]

  • Transfer the supernatant (organic layer) to a clean tube.[4]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1][7]

  • Reconstitute the residue in 200 µL of the mobile phase.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The extracted samples are then analyzed using an LC-MS/MS system. The following are representative conditions.

Table 1: Liquid Chromatography Parameters [3][7]

ParameterValue
LC System UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
Column Zorbax Bonus-RP C18, 4.6 × 75 mm, 3.5 µm
Mobile Phase 0.2% formic acid in water:methanol (35:65 v/v)
Flow Rate 0.5 mL/min
Column Temperature 30°C
Injection Volume An appropriate aliquot of the reconstituted sample

Table 2: Mass Spectrometry Parameters [3][7]

ParameterValue
Mass Spectrometer Triple quadrupole with electrospray ionization (ESI)
Ionization Mode Positive
MRM Transition (Amisulpride) m/z 370.1 → 242.1
MRM Transition (this compound) m/z 375.1 → 242.1

Data Presentation

The successful validation of a bioanalytical method is demonstrated through its accuracy and precision. The following table summarizes typical performance characteristics of a validated assay for amisulpride using this compound.

Table 3: Bioanalytical Method Validation Summary [7][9]

ParameterResult
Linearity Range 2.0–2500.0 ng/mL
Correlation Coefficient (r²) ≥ 0.9982
Intra-day Precision (CV%) 0.9% to 1.7%
Inter-day Precision (CV%) 1.5% to 2.8%
Intra-day Accuracy 98.3% to 101.5%
Inter-day Accuracy 96.0% to 101.0%
Recovery (Amisulpride) ~74.6%
Recovery (this compound) ~65.1%

Data is representative and based on published methods.

Following successful validation, the method can be applied to preclinical pharmacokinetic studies. Key parameters are calculated from the plasma concentration-time profile of amisulpride.

Table 4: Pharmacokinetic Parameters of Amisulpride in Healthy Volunteers [10][11]

ParameterValue (Mean ± SD) or Range
Cmax (ng/mL) 39 ± 3 and 54 ± 4 (two peaks)
Tmax (hr) 1 and 3-4 (two peaks)
AUC (ng·h/mL) Varies with dose
Half-life (t½) (hr) ~12
Bioavailability (%) 48
Protein Binding (%) 17

Parameters are for a 50 mg oral dose unless otherwise specified and can vary between studies.

Visualizations

Amisulpride Signaling Pathway

Amisulpride's therapeutic effects are mediated through its selective antagonism of dopamine D2 and D3 receptors, with a dose-dependent mechanism of action.[2][12][13]

Amisulpride_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft D2_D3_auto D2/D3 Autoreceptors Dopamine_release Dopamine Release D2_D3_auto->Dopamine_release Inhibits Dopamine Dopamine Dopamine_release->Dopamine D2_D3_post Postsynaptic D2/D3 Receptors Signal_transduction Signal Transduction D2_D3_post->Signal_transduction Dopamine->D2_D3_post Activates Amisulpride_low Amisulpride (Low Dose) Amisulpride_low->D2_D3_auto Blocks Amisulpride_high Amisulpride (High Dose) Amisulpride_high->D2_D3_post Blocks

Caption: Dose-dependent mechanism of action of Amisulpride on dopamine receptors.

Experimental Workflow for Pharmacokinetic Screening

The process of analyzing preclinical samples for pharmacokinetic data follows a structured workflow, from sample collection to data analysis.

PK_Screening_Workflow cluster_sample_handling Sample Handling & Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Spiking with this compound (Internal Standard) Sample_Collection->IS_Spiking Extraction Sample Extraction (PPT or LLE) IS_Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Peak_Integration Peak Integration & Quantification LC_MS_Analysis->Peak_Integration PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) Peak_Integration->PK_Analysis Report Report Generation PK_Analysis->Report

Caption: General workflow for a preclinical pharmacokinetic study using an internal standard.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Benefits of Stable Isotope Labeling for Amisulpride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant advantages of employing stable isotope labeling (SIL) in the bioanalysis of Amisulpride, an atypical antipsychotic and antiemetic. The use of stable isotope-labeled internal standards, particularly Deuterium-labeled Amisulpride (Amisulpride-d5), has become the benchmark for achieving the highest levels of accuracy, precision, and robustness in pharmacokinetic and therapeutic drug monitoring studies. This guide provides a comprehensive overview of the core benefits, detailed experimental protocols, and a comparative analysis of quantitative data, underscoring the superiority of this methodology.

The Core Benefits of Stable Isotope Labeling for Amisulpride

Stable isotope labeling involves the incorporation of heavy, non-radioactive isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into the drug molecule. For Amisulpride, Deuterium-labeled versions (e.g., this compound) are commonly used as internal standards in quantitative mass spectrometry-based assays. The primary advantages of this approach are:

  • Enhanced Accuracy and Precision: A stable isotope-labeled internal standard is the ideal surrogate for the analyte of interest. Its physicochemical properties are nearly identical to the unlabeled Amisulpride, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow for the effective correction of variations in sample preparation and instrumental analysis, leading to significantly improved accuracy and precision of the measurement.

  • Mitigation of Matrix Effects: Biological matrices like plasma are complex and can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to ion suppression or enhancement, causing inaccurate quantification. As the stable isotope-labeled internal standard is affected by the matrix in the same way as the unlabeled drug, it provides a reliable means of compensating for these effects.

  • Improved Recovery and Reproducibility: The recovery of an analyte during sample preparation can be variable. By adding a known amount of the stable isotope-labeled internal standard at the beginning of the extraction process, any loss of the analyte during sample handling can be accurately accounted for, leading to more consistent and reproducible results.

  • Increased Confidence in Pharmacokinetic and Bioequivalence Studies: The high fidelity of data obtained using stable isotope-labeled internal standards is crucial for pharmacokinetic studies that determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. It is also essential for bioequivalence studies comparing different formulations of Amisulpride.

Quantitative Data Presentation: A Comparative Analysis

The superiority of using a stable isotope-labeled internal standard like this compound over other internal standards, such as structural analogs (e.g., Metoclopramide), is evident in the validation parameters of bioanalytical methods. The following tables summarize data from various studies, highlighting the enhanced performance achieved with SIL.

Table 1: Comparison of Internal Standards for Amisulpride Quantification in Human Plasma

ParameterMethod with this compound (SIL IS)Method with Structural Analog IS (e.g., Metoclopramide)Rationale for Superiority of SIL IS
Precision (%CV) Intra-day: 0.9-1.7% Inter-day: 1.5-2.8%[1][2]Intra-day: 3.1-5.4% Inter-day: 4.5-7.5%The deuterated IS more effectively corrects for analytical variability, resulting in lower coefficients of variation.[1]
Accuracy (% Bias) Intra-day: 98.3-101.5% Inter-day: 96.0-101.0%[1][2]Can show significant bias.The near-identical behavior of the deuterated IS to the analyte ensures a more accurate measurement.[1]
Recovery (%) Analyte: ~74.6% IS: ~65.1% (differences are normalized)[2]Can differ significantly from the analyte, leading to inaccurate results if not meticulously validated.While absolute recoveries might differ slightly even with a deuterated standard, the consistent ratio between the analyte and IS is key for accurate quantification.[1]
Matrix Effect Effectively compensated; normalized matrix effects are typically close to 100%.[3]Incomplete compensation, which can be a significant source of analytical error.The co-elution of the deuterated IS with the analyte ensures both are subjected to the same ionization effects, thus canceling out the matrix effect.[1]

Table 2: Performance of a Validated LC-MS/MS Method for Amisulpride in Human Plasma using this compound [1][2]

Validation ParameterPerformance Characteristic
Linearity Range 2.0 - 2500.0 ng/mL
Lower Limit of Quantification (LLOQ) 2.0 ng/mL
Intra-day Precision (%CV) 0.9% - 1.7%
Inter-day Precision (%CV) 1.5% - 2.8%
Intra-day Accuracy (% Bias) 98.3% - 101.5%
Inter-day Accuracy (% Bias) 96.0% - 101.0%
Mean Recovery (Amisulpride) 74.6%
Mean Recovery (this compound) 65.1%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these advanced analytical techniques. Below are representative protocols for the quantification of Amisulpride in human plasma using a stable isotope-labeled internal standard.

Protocol 1: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS

This protocol is adapted from a validated method for the determination of Amisulpride in human plasma.[1][4]

1. Preparation of Solutions:

  • Amisulpride Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Amisulpride reference standard in methanol (B129727).

  • Internal Standard (this compound) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Amisulpride and this compound stock solutions in a 50:50 methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.

2. Sample Preparation:

  • Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 100 µL of the this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 2.5 mL of diethyl ether as the extraction solvent.

  • Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A reverse-phase column, such as a C18 column (e.g., Zorbax Bonus-RP C18, 4.6 × 75 mm, 3.5 µm).[1]

  • Mobile Phase: An isocratic mobile phase consisting of 0.2% formic acid in water and methanol (e.g., 35:65 v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amisulpride: m/z 370.1 → 242.1[1]

    • This compound: m/z 375.1 → 242.1[1]

Protocol 2: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This protocol provides an alternative sample preparation method using solid-phase extraction, which can offer cleaner extracts.

1. Preparation of Solutions:

  • As described in Protocol 1.

2. Sample Preparation:

  • Pipette 200 µL of the plasma sample into a microcentrifuge tube.

  • Add the this compound internal standard working solution.

  • Pre-condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute Amisulpride and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • As described in Protocol 1.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (Blank, Calibrator, QC, Unknown) add_is Add this compound Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer dilution Dilution and Transfer to Vial supernatant_transfer->dilution hplc_separation HPLC Separation (C18 Column) dilution->hplc_separation ms_detection Mass Spectrometric Detection (MRM) hplc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Amisulpride / this compound) peak_integration->ratio_calculation calibration_curve Construct Calibration Curve ratio_calculation->calibration_curve concentration_determination Determine Amisulpride Concentration calibration_curve->concentration_determination

Caption: Bioanalytical workflow for the quantification of Amisulpride in plasma.

high_dose_amisulpride amisulpride High-Dose Amisulpride d2_receptor Postsynaptic D2/D3 Receptor amisulpride->d2_receptor Blocks dopamine_signal Dopamine Signaling d2_receptor->dopamine_signal Inhibits antipsychotic_effect Alleviation of Positive Symptoms (e.g., Hallucinations, Delusions) dopamine_signal->antipsychotic_effect Leads to low_dose_amisulpride amisulpride Low-Dose Amisulpride autoreceptor Presynaptic D2/D3 Autoreceptor amisulpride->autoreceptor Blocks dopamine_release Dopamine Release autoreceptor->dopamine_release Increases negative_symptoms Alleviation of Negative Symptoms (e.g., Apathy, Anhedonia) dopamine_release->negative_symptoms Leads to

References

Methodological & Application

Application Notes and Protocols for the Quantification of Amisulpride-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Amisulpride (B195569) and its deuterated internal standard, Amisulpride-d5, from human plasma for quantitative bioanalysis. The methodologies described are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][2] The primary techniques covered are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Amisulpride is an atypical antipsychotic and antiemetic agent.[1] Accurate and precise quantification in human plasma is critical for clinical and research applications.[1] this compound is the preferred stable isotope-labeled internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis due to its similar physicochemical properties to the analyte, which corrects for variability during sample processing and analysis.[1][2]

Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as desired cleanliness of the extract, required sensitivity, sample throughput, and available equipment. While protein precipitation is rapid, LLE and SPE generally provide cleaner extracts.[3]

This method is rapid and straightforward, making it suitable for high-throughput analysis.[3] It involves the addition of an organic solvent to precipitate plasma proteins, followed by centrifugation to isolate the supernatant containing the analyte and internal standard.

Experimental Protocol:

  • Pipette 50 µL of the plasma sample (blank, calibration standard, or quality control) into a microcentrifuge tube.[1]

  • Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL).[1]

  • Add 150 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.[1]

  • Vortex the mixture vigorously for 5 minutes.[1]

  • Centrifuge the samples at 15,000 rpm for 8 minutes at 4°C.[1]

  • Carefully transfer 40 µL of the clear supernatant to a clean tube.[1]

  • Add 200 µL of ultrapure water to the supernatant.[1]

  • Vortex briefly and transfer the final sample to an autosampler vial for LC-MS/MS analysis.[1]

G plasma 50 µL Human Plasma is Add 20 µL this compound IS plasma->is ppt Add 150 µL Acetonitrile is->ppt vortex1 Vortex for 5 min ppt->vortex1 centrifuge Centrifuge at 15,000 rpm, 4°C vortex1->centrifuge supernatant Transfer 40 µL Supernatant centrifuge->supernatant dilute Add 200 µL Ultrapure Water supernatant->dilute vortex2 Vortex Briefly dilute->vortex2 analysis LC-MS/MS Analysis vortex2->analysis

Figure 1: Protein Precipitation Workflow

LLE is a robust method for isolating Amisulpride and its internal standard from plasma, offering a cleaner extract than protein precipitation.[4]

Experimental Protocol:

  • Into a vial, add 100 µL of the human plasma sample.[4]

  • Add 100 µL of the this compound internal standard working solution (e.g., 200.0 ng/mL).[4]

  • Briefly vortex the mixture.[4]

  • Add 2.5 mL of diethyl ether as the extraction solvent.[4]

  • Vortex the mixture for approximately 20 minutes.[2][4]

  • Centrifuge the samples at 4000 rpm for 10 minutes at 20°C.[4]

  • Flash freeze the lower aqueous layer using a dry ice/acetone bath.[2]

  • Transfer the organic supernatant to a new set of vials.[4]

  • Evaporate the supernatant to dryness at 40°C under a gentle stream of nitrogen.[2][4]

  • Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[2]

G plasma 100 µL Human Plasma is Add 100 µL this compound IS plasma->is vortex1 Vortex Briefly is->vortex1 solvent Add 2.5 mL Diethyl Ether vortex1->solvent vortex2 Vortex for 20 min solvent->vortex2 centrifuge Centrifuge at 4000 rpm vortex2->centrifuge freeze Flash Freeze Aqueous Layer centrifuge->freeze supernatant Transfer Supernatant freeze->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Figure 2: Liquid-Liquid Extraction Workflow

SPE provides the cleanest extracts by effectively removing interfering substances from the plasma matrix.[2][5]

Experimental Protocol:

  • Thaw frozen plasma samples at room temperature and vortex for 30 seconds to ensure homogeneity.[5]

  • Transfer 1.0 mL of plasma into a clean centrifuge tube.[5]

  • Add the this compound internal standard.

  • Condition the SPE Cartridge: Pass 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge. Do not allow the sorbent to dry.[5]

  • Load Sample: Load the plasma sample onto the conditioned SPE cartridge.[2]

  • Wash: Wash the cartridge with 1 mL of water to remove polar interferences.[2][5]

  • Dry: Dry the cartridge under vacuum for 5-10 minutes.[5]

  • Elute: Elute Amisulpride and this compound with an appropriate solvent, such as methanol.[2]

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen.[2]

  • Reconstitute: Reconstitute the residue in the mobile phase for analysis.[2]

G plasma 1.0 mL Human Plasma + IS load Load Sample plasma->load condition Condition SPE Cartridge (Methanol then Water) condition->load wash Wash with Water load->wash dry Dry Cartridge wash->dry elute Elute with Methanol dry->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Figure 3: Solid-Phase Extraction Workflow

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated bioanalytical methods for Amisulpride in human plasma.

Table 1: Method Validation Parameters

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Linearity Range (ng/mL) 48.15–2,407.59[6]2.0–2500.0[4]10–1,000[7]
Correlation Coefficient (r²) >0.99[6]≥ 0.9982[4]>0.999[7]
Lower Limit of Quantification (LLOQ) 48.15 ng/mL[6]2.0 ng/mL[4]10 ng/mL[7]
Intra-day Precision (% CV) 0.9 to 3.1[6]0.9 to 1.7[4]3.1 to 7.5[7]
Inter-day Precision (% CV) 1.7 to 3.3[6]1.5 to 2.8[4]Not Reported
Intra-day Accuracy (%) 99.52 to 108.49[6]98.3 to 101.5[4]99.6 to 106.4[7]
Inter-day Accuracy (%) Not Reported96.0 to 101.0[4]Not Reported

Table 2: Recovery and Stability Data

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Amisulpride Recovery (%) 98.7 to 101.3[6]73.97 to 75.93[4]~94[7]
This compound Recovery (%) Not Reported~65.07[4]Not Reported
Freeze-Thaw Stability Stable[8]Stable for 3 cycles[4]Stable for 3 cycles[7]
Bench-Top Stability Stable[8]Stable for 25 hours[4]Stable for 6 hours[7]
Autosampler Stability Stable[8]Stable for 99 hours[4]Not Reported
Long-Term Storage Stability Not ReportedNot ReportedStable for 2 months at -22°C[7]

LC-MS/MS Parameters

While the focus of this document is sample preparation, typical LC-MS/MS conditions are provided for context. These may require optimization based on the specific instrumentation used.[1]

Table 3: Typical LC-MS/MS Conditions

ParameterSetting
LC Column Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm[4]
Mobile Phase 0.2% Formic Acid : Methanol (35:65 v/v)[4]
Flow Rate 0.5 mL/min[4]
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Detection Mode Multiple Reaction Monitoring (MRM)[1]
MRM Transition (Amisulpride) m/z 370.1 → 242.1[4]
MRM Transition (this compound) m/z 375.1 → 242.1[4]

Conclusion

The selection of a sample preparation method for Amisulpride and this compound in human plasma is a critical step in the bioanalytical workflow. Protein precipitation offers speed and simplicity, while liquid-liquid and solid-phase extraction provide cleaner samples, which can be crucial for achieving low detection limits and minimizing matrix effects. The protocols and data presented here serve as a comprehensive guide for researchers to develop and validate robust and reliable methods for their specific study needs.

References

Application Note: High-Recovery Liquid-Liquid Extraction of Amisulpride and Amisulpride-d5 from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust liquid-liquid extraction (LLE) protocol for the quantitative analysis of Amisulpride in human plasma. The method employs Amisulpride-d5, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic and bioequivalence studies.[1] The subsequent analysis is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2] This protocol offers a simple, rapid, and efficient means of extracting Amisulpride with high recovery rates.[2]

Introduction

Amisulpride is an atypical antipsychotic and antiemetic agent that acts as a selective antagonist of dopamine (B1211576) D2 and D3 receptors.[2] Accurate quantification of Amisulpride in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic analysis.[2] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[3] This is because it has nearly identical physicochemical properties to the analyte, co-elutes during chromatography, and experiences similar ionization effects, thereby effectively correcting for variability during sample preparation and analysis.[1][3] The LLE method described herein is a validated procedure for the efficient extraction of Amisulpride and its deuterated internal standard from human plasma.[2]

Experimental Protocol

This section details the materials, reagent preparation, and the step-by-step procedure for the liquid-liquid extraction of Amisulpride from human plasma.

Materials and Reagents
  • Amisulpride reference standard

  • This compound internal standard

  • Methanol (B129727) (HPLC grade)

  • Diethyl ether (Analytical grade)

  • Human plasma (drug-free, K2-EDTA)

  • Deionized water

  • Dry ice/acetone bath

  • Nitrogen gas

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Amisulpride and this compound in methanol at a concentration of 1 mg/mL.[4]

  • Amisulpride Stock Solution (250.00 μg/mL): Dilute the primary Amisulpride stock solution with methanol to achieve a concentration of 250.00 μg/mL.[5]

  • This compound Stock Solution (250.00 μg/mL): Dilute the primary this compound stock solution with methanol to a concentration of 250.00 μg/mL.[5]

  • Internal Standard (IS) Working Solution (200.0 ng/mL): Further dilute the this compound stock solution (250.00 μg/mL) with 50% methanol to a final concentration of 200.0 ng/mL.[2][5]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking drug-free human plasma with the appropriate working solutions of Amisulpride.

Liquid-Liquid Extraction Procedure
  • Sample Aliquoting: In a clean vial, pipette 100 µL of the human plasma sample (blank, calibration standard, QC, or unknown).[5]

  • Internal Standard Spiking: Add 100 µL of the this compound internal standard working solution (200.0 ng/mL) to the plasma sample.[5]

  • Vortexing: Briefly vortex the mixture to ensure homogeneity.[5]

  • Addition of Extraction Solvent: Add 2.5 mL of diethyl ether to the vial.[5]

  • Extraction: Vortex the mixture vigorously for approximately 20 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.[5]

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 20°C to separate the aqueous and organic layers.[5]

  • Phase Separation: Flash freeze the lower aqueous layer using a dry-ice/acetone bath.[5]

  • Supernatant Transfer: Decant the supernatant (organic layer) into a clean set of vials.[5]

  • Evaporation: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.[5][6]

  • Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase (e.g., 0.2% formic acid:methanol (35:65 v/v)) and vortex briefly.[5]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.[5]

Quantitative Data Summary

The following tables summarize the performance characteristics of the validated LC-MS/MS method following the described liquid-liquid extraction protocol.

Table 1: Method Validation Parameters [2][5]

ParameterResult
Linearity Range2.0–2500.0 ng/mL
Correlation Coefficient (r²)≥ 0.9982
Lower Limit of Quantification (LLOQ)2.0 ng/mL
Analysis Time per Sample< 2.5 minutes

Table 2: Recovery Data [5]

AnalyteConcentration (ng/mL)Mean Recovery (%)Overall Average Recovery (%)
Amisulpride6.074.0074.63
750.073.97
1750.075.93
This compound--65.07

Table 3: Intra- and Inter-Day Precision and Accuracy [5]

Intra-Day Precision (%)Inter-Day Precision (%)Intra-Day Accuracy (%)Inter-Day Accuracy (%)
Amisulpride0.9 to 1.71.5 to 2.898.3 to 101.596.0 to 101.0

Table 4: LC-MS/MS Conditions [2][5]

ParameterCondition
Analytical ColumnZorbax Bonus-RP C18 (4.6 x 75 mm, 3.5 µm)
Mobile Phase0.2% formic acid:methanol (35:65 v/v)
Flow Rate0.5 mL/min
Injection Volume5 µL
Mass TransitionsAmisulpride: m/z 370.1 → 242.1
This compound: m/z 375.1 → 242.1

Experimental Workflow Diagram

LLE_Workflow plasma_sample 1. Plasma Sample (100 µL) add_is 2. Add this compound IS (100 µL) plasma_sample->add_is vortex1 3. Vortex add_is->vortex1 add_solvent 4. Add Diethyl Ether (2.5 mL) vortex1->add_solvent vortex2 5. Vortex (20 min) add_solvent->vortex2 centrifuge 6. Centrifuge (4000 rpm, 10 min) vortex2->centrifuge freeze_separate 7. Freeze Aqueous Layer & Separate Organic Phase centrifuge->freeze_separate evaporate 8. Evaporate to Dryness (40°C, N2) freeze_separate->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze

References

Application Note: Solid-Phase Extraction for Amisulpride and Amisulpride-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed solid-phase extraction (SPE) protocol for the efficient extraction of Amisulpride and its deuterated internal standard, Amisulpride-d5, from human plasma. Amisulpride is an atypical antipsychotic and antiemetic drug, and its accurate quantification in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies.[1] Solid-phase extraction offers a robust and reliable method for sample clean-up and concentration, providing cleaner extracts and higher throughput compared to liquid-liquid extraction.[1] The use of a stable isotope-labeled internal standard like this compound is ideal for LC-MS/MS analysis as it closely mimics the analyte's behavior, compensating for matrix effects and extraction variability.[1]

Introduction

Amisulpride is a selective antagonist of dopamine (B1211576) D2 and D3 receptors.[2][3][4] At higher doses, it blocks postsynaptic dopamine receptors, which is effective in treating the positive symptoms of schizophrenia.[2][3] At lower doses, it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release, which can alleviate negative and depressive symptoms.[3][4] Given its dose-dependent effects, precise measurement of Amisulpride concentrations in plasma is crucial.

Solid-phase extraction (SPE) is a widely adopted technique for the sample preparation of biological fluids prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] This note details a validated SPE protocol using Oasis HLB or C18 cartridges for the extraction of Amisulpride and this compound from human plasma.

Amisulpride Signaling Pathway

Amisulpride's primary mechanism of action involves the modulation of dopaminergic signaling. The following diagram illustrates its dose-dependent effects on dopamine D2 and D3 receptors.

Amisulpride Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_low_dose Low Dose Amisulpride cluster_high_dose High Dose Amisulpride D2_D3_auto D2/D3 Autoreceptors Dopamine Dopamine D2_D3_auto->Dopamine Inhibits Release D2_D3_post Postsynaptic D2/D3 Receptors Dopamine->D2_D3_post Activates Response_pos Alleviation of Positive Symptoms D2_D3_post->Response_pos Amisulpride_low Amisulpride Amisulpride_low->D2_D3_auto Blocks Response_neg Alleviation of Negative Symptoms Amisulpride_low->Response_neg Leads to Amisulpride_high Amisulpride Amisulpride_high->D2_D3_post Blocks

Caption: Amisulpride's dose-dependent mechanism of action.

Experimental Protocol

This protocol outlines the solid-phase extraction of Amisulpride and this compound from human plasma.

Materials and Reagents
  • Amisulpride reference standard

  • This compound internal standard

  • Methanol (B129727) (HPLC grade)[1]

  • Water (deionized or Milli-Q)[1]

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18)[1][6]

Equipment
  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples for 30 seconds to ensure homogeneity.[1]

  • Transfer 1.0 mL of plasma into a clean centrifuge tube.[1]

  • Add the internal standard (this compound) to the plasma sample.

  • Vortex the sample for 30 seconds.

Solid-Phase Extraction (SPE) Procedure

The following diagram illustrates the SPE workflow.

SPE Workflow for Amisulpride start Start: Plasma Sample (with this compound) conditioning 1. Conditioning (Methanol then Water) start->conditioning loading 2. Sample Loading (Plasma Sample) conditioning->loading washing 3. Washing (Water) loading->washing elution 4. Elution (Methanol) washing->elution evaporation 5. Evaporation (Nitrogen Stream) elution->evaporation reconstitution 6. Reconstitution (Mobile Phase) evaporation->reconstitution analysis End: LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction Workflow for Amisulpride.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not go dry.[1]

  • Loading: Load the prepared plasma sample onto the conditioned SPE cartridge.[5]

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.[1][5]

  • Elution: Elute Amisulpride and this compound from the cartridge with 1 mL of methanol.[5][6]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[5]

Quantitative Data Summary

The following tables summarize the quantitative performance of various methods for Amisulpride analysis.

Table 1: Linearity of Amisulpride Quantification
Analytical MethodMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
LC-MS/MSHuman Plasma2.0 - 2500≥ 0.9982[7]
HPLC-FluorescenceHuman Plasma10 - 1000> 0.99[8]
LC-DADHuman Saliva5 - 500> 0.99[9][10]
LC-DADHuman Saliva5 - 5000> 0.99[9]
Table 2: Precision and Accuracy Data for Amisulpride
Analytical MethodMatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
LC-MS/MSHuman Plasma6.0, 750.0, 1750.00.9 - 1.71.5 - 2.896.0 - 101.5[7]
HPLC-FluorescenceHuman Plasma30, 300, 9003.13 - 7.5-0.4 - 6.4[1][8]
LC-DADHuman Saliva25, 400, 2500, 40001.79 - 8.84< 9-[9]
Table 3: Recovery of Amisulpride
Extraction MethodMatrixConcentration (ng/mL)Recovery (%)Reference
LLEHuman Plasma6.0, 750.0, 1750.073.97 - 75.93[7]
SPEHuman Saliva25, 400, 2500, 400091.81 - 101.22[9]

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of Amisulpride and its deuterated internal standard from human plasma. The presented SPE method is simple, efficient, and yields high recovery, making it suitable for routine therapeutic drug monitoring and pharmacokinetic studies. The quantitative data from various studies demonstrate the robustness and reliability of using SPE for the analysis of Amisulpride in biological matrices.

References

Application Note: High-Throughput Quantification of Amisulpride in Human Plasma by LC-MS/MS using Amisulpride-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride is an atypical antipsychotic and antiemetic agent utilized in the management of schizophrenia and postoperative nausea and vomiting.[1] Accurate measurement of Amisulpride concentrations in human plasma is essential for pharmacokinetic evaluations, therapeutic drug monitoring, and bioequivalence studies.[1] This document details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Amisulpride in human plasma. The use of a stable isotope-labeled internal standard, Amisulpride-d5, ensures high accuracy and precision by compensating for variations during sample preparation and analysis.[2][3]

This method employs liquid chromatography for the separation of Amisulpride from endogenous plasma components, followed by tandem mass spectrometry for selective detection using Multiple Reaction Monitoring (MRM).[1][3] Sample clean-up is achieved through a straightforward protein precipitation or liquid-liquid extraction procedure.[2][4]

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the detection of Amisulpride and its deuterated internal standard, this compound. Two common MRM transitions for this compound are provided, offering flexibility depending on the specific instrumentation and potential interferences.

Table 1: Mass Spectrometry Parameters for Amisulpride and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Declustering Potential (V)Polarity
Amisulpride370.1242.13870Positive
This compound375.1242.13870Positive
This compound (Alternative)375.6196.05536Positive

Data compiled from multiple sources.[4][5]

Experimental Protocols

This section provides a detailed methodology for the quantification of Amisulpride in human plasma.

Materials and Reagents
  • Amisulpride reference standard

  • This compound internal standard

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Diethyl ether (for liquid-liquid extraction)

  • Ultrapure water

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Amisulpride and this compound in methanol.

  • Working Solutions: Create serial dilutions of the Amisulpride stock solution in a 50:50 methanol:water mixture to prepare calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.[2]

Sample Preparation

Two common methods for sample preparation are protein precipitation and liquid-liquid extraction.

Method A: Protein Precipitation [1][2]

  • Pipette 50 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound).[2]

  • Add 150 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture for 5 minutes.[1]

  • Centrifuge at 15,000 rpm for 8 minutes at 4°C.[1]

  • Transfer 40 µL of the supernatant to a clean tube and add 200 µL of ultrapure water.[1]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Method B: Liquid-Liquid Extraction [5]

  • To 100 µL of the plasma sample, add the internal standard solution.

  • Add an appropriate volume of diethyl ether as the extraction solvent.

  • Vortex the mixture vigorously.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

The following are typical liquid chromatography parameters for the analysis of Amisulpride.

Table 2: Liquid Chromatography Parameters

ParameterValue
Column Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm or equivalent[4][5]
Mobile Phase Isocratic: 0.2% Formic Acid in Water : Methanol (35:65 v/v)[4][5]
Flow Rate 0.5 mL/min[4][5]
Column Temperature 30°C[4]
Injection Volume 5 µL[4]
Run Time Approximately 2.5 minutes[5]
Mass Spectrometry Conditions

The following are typical mass spectrometry parameters.

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)[4]
Source Temperature 500°C[5]
Ion Spray Voltage 5500 V[5]
Nebulizer Gas 30 psi (Nitrogen)[5]
Heater Gas 45 psi (Nitrogen)[5]
Curtain Gas 20 psi (Nitrogen)[5]
CAD Gas 7 psi (Nitrogen)[5]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge supernatant Transfer & Dilute Supernatant vortex_centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Peak Area Ratio) data_acquisition->quantification

Caption: Experimental workflow for Amisulpride quantification.

Key Mass Spectrometry Parameter Relationships

G cluster_ms1 First Quadrupole (Q1) cluster_ms2 Collision Cell (Q2) cluster_ms3 Third Quadrupole (Q3) precursor Precursor Ion Selection This compound (m/z 375.1) fragmentation Collision-Induced Dissociation (CID) Collision Energy: 38 V precursor->fragmentation Declustering Potential: 70 V product Product Ion Detection (m/z 242.1) fragmentation->product

Caption: Logical relationship of key mass spectrometry parameters.

References

Application Note: Quantitative Analysis of Amisulpride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amisulpride is an atypical antipsychotic and antiemetic agent utilized in the management of schizophrenia and postoperative nausea and vomiting.[1] For pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence evaluations, precise and accurate quantification of Amisulpride in human plasma is essential.[1] This document details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the robust and sensitive quantification of Amisulpride in human plasma, employing Amisulpride-d5 as a stable isotope-labeled internal standard to ensure accuracy and precision.[1][2]

Principle of the Method

This method employs liquid chromatography (LC) for the separation of Amisulpride from endogenous plasma components. Detection and quantification are subsequently achieved through tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM).[1] The use of a stable isotope-labeled internal standard, this compound, corrects for potential variability during sample preparation and analysis.[3] The protocol involves either liquid-liquid extraction or protein precipitation for sample cleanup, followed by chromatographic separation on a reverse-phase column.[1][4] Quantification is performed in the positive ion electrospray ionization (ESI) mode.[4][5]

Experimental Protocols

1. Materials and Reagents

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system[2][6]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[2]

  • Analytical columns such as Zorbax Bonus-RP C18 (4.6 x 75 mm, 3.5 µm) or Phenomenex phenyl-hexyl (50.0 × 2.1 mm, 1.7 µm)[1][4]

3. Preparation of Stock and Working Solutions

  • Amisulpride Stock Solution (1 mg/mL): An appropriate amount of Amisulpride reference standard is accurately weighed and dissolved in methanol to achieve a final concentration of 1 mg/mL.[1]

  • Internal Standard (this compound) Stock Solution (1 mg/mL): A 1 mg/mL stock solution of this compound is prepared in methanol.[1]

  • Working Solutions: Serial dilutions of the Amisulpride stock solution are prepared in a 50:50 methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.[2]

  • Internal Standard Working Solution (200.0 ng/mL): The this compound stock solution is diluted with 50% methanol to a final concentration of 200.0 ng/mL.[4]

4. Sample Preparation

Two primary methods for sample preparation are outlined below:

Method A: Liquid-Liquid Extraction (LLE) [4]

  • Into a vial, add 100 µL of the internal standard working solution (200.0 ng/mL) and 100 µL of the plasma sample (calibration standard, QC, or unknown) and briefly vortex.[4]

  • Add 2.5 mL of diethyl ether as the extraction solvent and vortex for approximately 20 minutes.[4]

  • Centrifuge the mixture at 4000 rpm for 10 minutes at 20°C.[4]

  • The samples are then flash-frozen using dry ice/acetone.[4]

  • The supernatant from each vial is transferred to a new set of vials.[4]

  • The samples are evaporated to dryness at 40°C under a stream of nitrogen.[4]

  • The dried residue is reconstituted with 500 µL of the reconstitution solution and vortexed briefly before being transferred to autosampler vials for injection into the LC-MS/MS system.[4]

Method B: Protein Precipitation [1]

  • In a microcentrifuge tube, pipette 50 µL of the plasma sample.[1]

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound).[1]

  • To precipitate plasma proteins, add 150 µL of acetonitrile and vortex the mixture for 5 minutes.[1]

  • Centrifuge at 15,000 rpm for 8 minutes at 4°C.[1]

  • Transfer 40 µL of the supernatant to a clean tube and add 200 µL of ultrapure water.[1]

  • Briefly vortex and transfer to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Parameters

Liquid Chromatography Parameters

ParameterCondition 1Condition 2
Column Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm[4]Phenomenex phenyl-hexyl, 50.0 × 2.1 mm, 1.7 µm[1]
Mobile Phase A 0.2% Formic acid in water[4]Water with 0.1% formic acid and 2 mM ammonium acetate[1]
Mobile Phase B Methanol[4]Methanol with 0.1% formic acid and 2 mM ammonium acetate[6]
Composition Isocratic: 35:65 (v/v) Mobile Phase A:B[4]Gradient elution may be applied[7]
Flow Rate 0.5 mL/min[4]0.4 mL/min[6]
Column Temperature 30°C[3]35-40°C[6]
Injection Volume 5 µL[3]2.0 µL[6]
Retention Time Approximately 1.1 ± 0.2 min[4]

Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Source Temperature 500°C[4]
Ion Spray Voltage 5500 V[4]

MRM Transitions

The selectivity of the LC-MS/MS method is achieved by monitoring specific precursor-to-product ion transitions for both Amisulpride and its internal standard, this compound.[2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Amisulpride 370.1242.1Positive[2]
This compound 375.1242.1Positive[2]

Data Analysis and Method Validation

The concentration of Amisulpride in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.[1] A calibration curve is generated by plotting these peak area ratios against the corresponding concentrations of the calibration standards.[1]

Method Performance Characteristics

ParameterResult
Linearity Range 2.0–2500.0 ng/mL[4]
Correlation Coefficient (r²) ≥ 0.9982[4]
Intra-day Precision (%CV) 0.9 to 1.7%[4]
Inter-day Precision (%CV) 1.5 to 2.8%[4]
Intra-day Accuracy 98.3 to 101.5%[4]
Inter-day Accuracy 96.0 to 101.0%[4]
Recovery of Amisulpride 74.63% (Overall Average)[4][8]
Recovery of this compound 65.07% (Overall Average)[4][8]

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with this compound IS plasma->is_spike extraction Liquid-Liquid Extraction (2.5 mL Diethyl Ether) is_spike->extraction vortex_centrifuge Vortex (20 min) Centrifuge (4000 rpm, 10 min) extraction->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness (40°C, Nitrogen) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC System reconstitute->lc_injection separation Chromatographic Separation (C18 Column) lc_injection->separation ms_detection MS/MS Detection (MRM) separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for Amisulpride quantification.

Conclusion

The described LC-MS/MS method, which utilizes multiple reaction monitoring, offers a sensitive, specific, and dependable means for quantifying Amisulpride in human plasma.[2][4] The incorporation of a deuterated internal standard, this compound, guarantees high accuracy and precision, rendering this method well-suited for a broad spectrum of clinical and research applications.[2][3]

References

Application of Amisulpride-d5 in Bioequivalence Studies: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Amisulpride-d5 as an internal standard in the bioequivalence and pharmacokinetic studies of Amisulpride (B195569). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis, ensuring the highest accuracy and precision required for regulatory submissions.[1]

Rationale for Using this compound

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard is crucial to correct for variability during sample preparation and instrumental analysis.[2] this compound, a deuterated analog of Amisulpride, is the preferred internal standard because its chemical and physical properties are nearly identical to the analyte.[2] This similarity ensures that it behaves consistently during extraction, chromatography, and ionization, while its different mass allows for distinct detection by the mass spectrometer.[2]

Experimental Protocols

Robust and reliable bioanalytical methods are essential for the accurate quantification of Amisulpride in biological matrices such as plasma.[2] The following are detailed protocols for sample preparation and analysis.

Sample Preparation

The goal of sample preparation is to extract Amisulpride and this compound from the biological matrix and remove potential interferences.[2] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2]

1. Protein Precipitation (PP)

This method is rapid and efficient for high-throughput analysis.[3]

  • To 50 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).[4]

  • Add 150 µL of acetonitrile (B52724) to precipitate the plasma proteins.[4]

  • Vortex the mixture for 5 minutes.[4]

  • Centrifuge the sample at 15,000 rpm for 8 minutes at 4°C.[4]

  • Transfer 40 µL of the supernatant to a clean tube and add 200 µL of ultrapure water.[4]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[4]

2. Liquid-Liquid Extraction (LLE)

LLE is another effective method for sample clean-up.[2]

  • To a 100 µL aliquot of a human plasma sample, add 100 µL of the this compound working solution (e.g., 200 ng/mL) and vortex briefly.[2]

  • Vortex the mixture for approximately 20 minutes.[2]

  • Flash freeze the aqueous layer using a dry ice/acetone bath.[2]

  • Evaporate the solvent to dryness at 40°C under a stream of nitrogen.[2]

  • Reconstitute the residue in the mobile phase for analysis.[2]

3. Solid-Phase Extraction (SPE)

SPE provides a high degree of sample clean-up.[2]

  • To a 1.0 mL aliquot of plasma, add the internal standard (this compound).[2]

  • Load the plasma sample onto a conditioned SPE cartridge.[2]

  • Wash the cartridge with water to remove polar interferences.[2]

  • Elute Amisulpride and this compound with a suitable solvent, such as methanol (B129727).[2]

  • Evaporate the eluate to dryness.[2]

  • Reconstitute the residue in the mobile phase for analysis.[2]

LC-MS/MS Analysis

Tandem mass spectrometry is employed for the sensitive and selective detection and quantification of Amisulpride and this compound.[2]

  • Chromatographic Separation: Separation is typically achieved on a reverse-phase column, such as a C18 column.[4][5]

  • Mobile Phase: An isocratic mobile phase, for instance, composed of 0.2% formic acid in water and methanol (35:65 v/v), is commonly used.[1][5]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is utilized.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor to product ion transitions for Amisulpride and this compound.[4]

    • Amisulpride: m/z 370.1 → 242.1[1]

    • This compound: m/z 375.1 → 242.1[1]

Data Presentation

Clear and structured presentation of quantitative data is essential for the evaluation of the bioanalytical method and the outcomes of the bioequivalence study.

Method Validation Parameters

The following table summarizes typical validation parameters for a bioanalytical method for Amisulpride using this compound as an internal standard.

ParameterResultReference
Linearity Range2.0 - 2500.0 ng/mL[3][5]
Correlation Coefficient (r²)≥ 0.9982[3][5]
Lower Limit of Quantification (LLOQ)2.0 ng/mL[3]
Intra-day Precision (%CV)0.9% to 1.7%[3][5]
Inter-day Precision (%CV)1.5% to 2.8%[3][5]
Intra-day Accuracy98.3% to 101.5%[3][5]
Inter-day Accuracy96.0% to 101.0%[3][5]
Mean Recovery (Amisulpride)74.63%[3][5]
Mean Recovery (this compound)65.07%[3][5]
Pharmacokinetic Parameters from a Bioequivalence Study

The table below presents the key pharmacokinetic parameters from a bioequivalence study of a test and a reference formulation of Amisulpride.

ParameterTest Formulation (Mean)Reference Formulation (Mean)Geometric Mean Ratio (GMR) (%)90% Confidence Interval (CI)
Fasting Conditions
Cmax (ng/mL)--93.8383.93 - 104.89
AUC0–t (ng·h/mL)--101.9097.58 - 106.42
AUC0–∞ (ng·h/mL)--102.3598.24 - 106.63
Fed Conditions
Cmax (ng/mL)--102.2392.49 - 112.99
AUC0–t (ng·h/mL)--106.09102.44 - 109.87
AUC0–∞ (ng·h/mL)--101.8797.49 - 106.44

Data sourced from a bioequivalence study in healthy Chinese subjects.[6]

Visualizations

Mechanism of Action of Amisulpride

Amisulpride is an atypical antipsychotic that acts as a selective antagonist of dopamine (B1211576) D2 and D3 receptors in the limbic system.[3][6][7] At low doses, it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release and an effect on negative symptoms.[7] At higher doses, it blocks postsynaptic receptors, which is effective against positive symptoms.[7]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release Dopamine Dopamine Dopamine_release->Dopamine D2_D3_auto D2/D3 Autoreceptors D2_D3_auto->Dopamine_release Inhibits D2_D3_post Postsynaptic D2/D3 Receptors Signal_transduction Signal Transduction D2_D3_post->Signal_transduction Activates Amisulpride_low Low Dose Amisulpride Amisulpride_low->D2_D3_auto Blocks Amisulpride_high High Dose Amisulpride Amisulpride_high->D2_D3_post Blocks Dopamine->D2_D3_auto Binds to (feedback) Dopamine->D2_D3_post Binds to

Caption: Mechanism of action of Amisulpride at different doses.

Experimental Workflow for a Bioequivalence Study

A typical bioequivalence study follows a crossover design where healthy volunteers receive both the test and reference drug formulations in separate periods, with a washout period in between.[2][8] Blood samples are collected at predetermined time points to determine the plasma concentration of the drug.[2]

cluster_study_design Study Design cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Screening Subject Screening Randomization Randomization Screening->Randomization Period1 Period 1: Administer Test or Reference Drug Randomization->Period1 Washout Washout Period Period1->Washout Blood_sampling Blood Sampling at Predetermined Times Period1->Blood_sampling Period2 Period 2: Administer Crossover Drug Washout->Period2 Period2->Blood_sampling Plasma_separation Plasma Separation and Storage Blood_sampling->Plasma_separation Sample_prep Sample Preparation with this compound Plasma_separation->Sample_prep LC_MS_MS LC-MS/MS Analysis Sample_prep->LC_MS_MS PK_parameters Calculation of Pharmacokinetic Parameters LC_MS_MS->PK_parameters Statistical_analysis Statistical Analysis (90% CI for GMR) PK_parameters->Statistical_analysis Conclusion Conclusion on Bioequivalence Statistical_analysis->Conclusion

Caption: Experimental workflow for a typical Amisulpride bioequivalence study.

Logic for Selecting an Ideal Internal Standard

The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods.[9] A stable isotope-labeled internal standard is considered ideal.[1]

cluster_ideal Ideal Internal Standard cluster_alternative Alternative Internal Standard Analyte Analyte (Amisulpride) Ideal_IS Stable Isotope-Labeled (this compound) Analyte->Ideal_IS Paired with Alt_IS Structural Analog (e.g., Metoclopramide) Analyte->Alt_IS Paired with Ideal_props Identical Physicochemical Properties Different Mass Ideal_IS->Ideal_props Ideal_outcome Accurate Correction for Variability (Extraction, Matrix Effects, Ionization) Ideal_IS->Ideal_outcome Alt_props Similar but not Identical Properties Alt_IS->Alt_props Alt_outcome Potential for Inaccurate Quantification (Different Extraction Recovery, Matrix Effects) Alt_IS->Alt_outcome

Caption: Rationale for selecting an ideal versus an alternative internal standard.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Amisulpride Using Amisulpride-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride (B195569) is an atypical antipsychotic and antiemetic agent utilized in the management of schizophrenia and postoperative nausea and vomiting.[1][2] Therapeutic Drug Monitoring (TDM) of amisulpride is essential for optimizing therapeutic outcomes, ensuring efficacy, and minimizing adverse effects due to significant inter-individual pharmacokinetic variability.[3][4] The use of a stable isotope-labeled internal standard, such as Amisulpride-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach effectively corrects for matrix effects and variations during sample processing, ensuring high accuracy and precision.[2][3]

This document provides detailed application notes and protocols for the therapeutic drug monitoring of amisulpride in human plasma using this compound as an internal standard.

Mechanism of Action

Amisulpride functions primarily as a selective antagonist of dopamine (B1211576) D2 and D3 receptors.[5][6] Its therapeutic effects are dose-dependent. At lower doses, it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release, which is thought to alleviate negative symptoms of schizophrenia and depressive symptoms.[5][7][8] At higher doses, it acts on postsynaptic D2 and D3 receptors, inhibiting dopaminergic hyperactivity and addressing the positive symptoms of schizophrenia.[5][6][8] Amisulpride also exhibits antagonism at 5-HT7A and 5-HT2A receptors, which may contribute to its antidepressant effects.[6][7]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release Dopamine Dopamine Dopamine_release->Dopamine D2_D3_auto D2/D3 Autoreceptors Dopamine->D2_D3_auto D2_D3_post Postsynaptic D2/D3 Receptors Dopamine->D2_D3_post Signal_transduction Signal Transduction D2_D3_post->Signal_transduction Amisulpride_low Low Dose Amisulpride Amisulpride_low->D2_D3_auto Blocks Amisulpride_high High Dose Amisulpride Amisulpride_high->D2_D3_post Blocks

Caption: Dose-dependent mechanism of Amisulpride on dopamine receptors.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a validated LC-MS/MS method for the determination of amisulpride in human plasma using this compound as an internal standard.[9][10][11]

Table 1: Calibration Curve and Linearity [9][10]

ParameterValue
Concentration Range2.0 - 2500.0 ng/mL
Correlation Coefficient (r²)≥ 0.9982

Table 2: Precision and Accuracy [9][10]

AnalyteQC LevelIntra-day Precision (% CV)Inter-day Precision (% CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
AmisulprideLow0.9 - 1.71.5 - 2.898.3 - 101.596.0 - 101.0
AmisulprideMedium0.9 - 1.71.5 - 2.898.3 - 101.596.0 - 101.0
AmisulprideHigh0.9 - 1.71.5 - 2.898.3 - 101.596.0 - 101.0

Table 3: Recovery [9]

AnalyteConcentration (ng/mL)Recovery (%)
Amisulpride6.074.00
Amisulpride750.073.97
Amisulpride1750.075.93
Average Amisulpride Recovery 74.63
Average this compound Recovery 65.07

Experimental Protocols

Standard Solution Preparation[1]
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Amisulpride and this compound in methanol (B129727).

  • Working Standard Solutions: Create serial dilutions of the Amisulpride stock solution with a 50:50 mixture of methanol and water to prepare calibration standards.

  • Internal Standard (IS) Working Solution (200 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 200 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)[9]

This protocol is a robust method for extracting amisulpride and its internal standard from plasma samples.

  • Pipette 100 µL of human plasma (calibration standard, quality control, or unknown sample) into a clean microcentrifuge tube.

  • Add 100 µL of the this compound internal standard working solution (200 ng/mL).

  • Vortex the mixture briefly.

  • Add 2.5 mL of diethyl ether as the extraction solvent.

  • Vortex for approximately 20 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes at 20°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.

start Start: Plasma Sample (100 µL) add_is Add Internal Standard (this compound, 100 µL) start->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Diethyl Ether (2.5 mL) vortex1->add_solvent vortex2 Vortex (20 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min, 20°C) vortex2->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase (500 µL) evaporate->reconstitute vortex3 Vortex reconstitute->vortex3 transfer_vial Transfer to Autosampler Vial vortex3->transfer_vial end LC-MS/MS Analysis transfer_vial->end

References

Troubleshooting & Optimization

How to address matrix effects in Amisulpride analysis with Amisulpride-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Amisulpride, with a focus on addressing matrix effects using its deuterated internal standard, Amisulpride-d5.

Troubleshooting Guide: Matrix Effects in Amisulpride Analysis

High variability, poor accuracy, and inconsistent results in Amisulpride quantification are often attributable to matrix effects. This guide provides a systematic approach to troubleshooting these issues.

Common Problems, Potential Causes, and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Response (Ion Suppression) - Co-elution of endogenous matrix components (e.g., phospholipids, salts).[1][2] - Inefficient sample cleanup.[3] - Suboptimal mobile phase composition.- Optimize Sample Preparation: Switch to a more rigorous cleanup method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) over Protein Precipitation (PPT).[4] - Chromatographic Separation: Adjust the gradient or mobile phase to better separate Amisulpride from interfering components.[4] - Post-Column Infusion: Use this technique to identify regions of ion suppression in your chromatogram.[2]
High Analyte Response (Ion Enhancement) - Co-eluting matrix components that improve ionization efficiency.[5]- Improve Sample Cleanup: Utilize LLE or SPE to remove the enhancing compounds.[5][6] - Chromatographic Optimization: Modify the LC method to separate the enhancing peaks from the analyte peak.
High Variability in Results (%CV > 15%) - Inconsistent matrix effects across different samples or lots of biological matrix.[5] - Poor recovery or inconsistent extraction efficiency. - Instability of the analyte or internal standard.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is the gold standard and will co-elute with Amisulpride, effectively compensating for variable matrix effects.[7][8] - Optimize and Validate Extraction Procedure: Ensure the chosen sample preparation method is robust and reproducible.[9][10] - Evaluate Analyte Stability: Perform freeze-thaw, bench-top, and autosampler stability tests.[9][11]
Poor Peak Shape - Contamination of the LC column or system. - Inappropriate mobile phase pH. - Sample solvent mismatch with the mobile phase.- System Maintenance: Flush the column and LC system. If the problem persists, replace the column. - Mobile Phase Adjustment: Ensure the mobile phase pH is appropriate for Amisulpride's chemical properties. - Reconstitution Solvent: Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.[5]

Troubleshooting Workflow for Matrix Effects

G cluster_0 Troubleshooting Workflow Start High Variability or Inaccurate Results CheckIS Are you using this compound as an internal standard? Start->CheckIS UseSIL Implement this compound CheckIS->UseSIL No AssessMatrixEffect Quantitatively Assess Matrix Effect (Post-Extraction Spike) CheckIS->AssessMatrixEffect Yes UseSIL->AssessMatrixEffect MatrixEffectPresent Is Matrix Effect Significant? AssessMatrixEffect->MatrixEffectPresent OptimizeSamplePrep Optimize Sample Preparation (LLE or SPE) MatrixEffectPresent->OptimizeSamplePrep Yes Revalidate Re-validate Method MatrixEffectPresent->Revalidate No OptimizeChroma Optimize Chromatography OptimizeSamplePrep->OptimizeChroma OptimizeChroma->AssessMatrixEffect End Method Acceptable Revalidate->End G cluster_1 Sample Preparation & Analysis Workflow plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is extract Liquid-Liquid Extraction (e.g., Diethyl Ether) add_is->extract centrifuge Centrifuge extract->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Improving mass spectrometry signal for low concentration Amisulpride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Amisulpride using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving a robust and sensitive signal for low concentrations of Amisulpride.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Amisulpride by LC-MS/MS, offering step-by-step solutions to improve signal intensity and data quality.

Issue 1: Poor Sensitivity / Low Signal Intensity

Potential Cause: Suboptimal Sample Preparation Leading to Low Recovery

  • Troubleshooting Steps:

    • Optimize Extraction Method: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used for Amisulpride.[1] If recovery is low, consider the following:

      • LLE: Experiment with different organic solvents. A mixture of diethyl ether has been shown to be effective.[2][3] Ensure vigorous vortexing (e.g., 20 minutes) to maximize extraction efficiency.[2]

      • SPE: Evaluate different sorbents (e.g., C18, Oasis HLB) and optimize the pH of the loading, washing, and elution steps to match Amisulpride's chemical properties.[1]

    • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) like Amisulpride-d5 is highly recommended to compensate for variability in sample preparation and matrix effects.[4][5]

Potential Cause: Inefficient Ionization in the Mass Spectrometer Source

  • Troubleshooting Steps:

    • Optimize ESI Source Parameters: Systematically tune the electrospray ionization (ESI) source parameters, including needle voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to achieve a stable and efficient spray for Amisulpride.[2][3]

    • Mobile Phase Composition: The mobile phase significantly impacts ionization efficiency. The use of a volatile acidic modifier, such as 0.2% formic acid, is crucial for promoting the protonation of Amisulpride in positive ion mode.[2][3]

    • Solvent Quality: Always use high-purity, LC-MS grade solvents and reagents to minimize contaminants that can suppress the analyte signal.[3]

Issue 2: High Background Noise

Potential Cause: Contamination from Solvents, Reagents, or Labware

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Employ LC-MS grade water, organic solvents (methanol, acetonitrile), and additives (formic acid) to reduce background noise.[3]

    • Thoroughly Clean Labware: Ensure all glassware and plasticware are meticulously cleaned to prevent the introduction of contaminants.

    • System Flush: If high background is observed across multiple runs, perform a thorough flush of the LC system and mass spectrometer.

Potential Cause: Matrix Effects from Co-eluting Endogenous Components

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify the LC gradient, flow rate, or stationary phase to better separate Amisulpride from interfering matrix components.[1][3] A shallower gradient can often improve resolution.[1]

    • Enhance Sample Cleanup: A more rigorous sample preparation method, such as SPE, can be more effective at removing matrix interferences compared to simpler methods like protein precipitation.[1]

Issue 3: Poor Peak Shape or Retention Time Shifts

Potential Cause: Issues with the Analytical Column

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.[3]

    • Column Contamination: If peak shape degrades over time, the column may be contaminated. Flush the column with a strong solvent or replace it if necessary.[3]

    • Column Voids: A sudden drop in pressure accompanied by poor peak shape can indicate a void in the column packing, which necessitates column replacement.[3]

Potential Cause: Incompatibility Between the Sample Solvent and the Mobile Phase

  • Troubleshooting Steps:

    • Match Sample Solvent to Mobile Phase: The solvent used to reconstitute the final sample extract should be as close in composition as possible to the initial mobile phase to ensure good peak shape and prevent peak splitting or broadening.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common mass spectrometry method for quantifying low concentrations of Amisulpride?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful analytical tool for the quantification of Amisulpride in biological matrices due to its high selectivity, sensitivity, and reproducibility.[3] This method can achieve a lower limit of quantification (LLOQ) as low as 0.50 ng/mL.[3][6]

Q2: Which ionization technique is most effective for Amisulpride analysis?

A2: Positive electrospray ionization (ESI+) is the preferred ionization technique for Amisulpride analysis.[3] ESI is generally more suitable than atmospheric pressure chemical ionization (APCI) for moderately polar and thermally labile compounds like Amisulpride, although ESI can be more susceptible to matrix effects.[3][7]

Q3: What are the typical precursor and product ions for Amisulpride in MS/MS analysis?

A3: In multiple reaction monitoring (MRM) mode, the commonly monitored transition for Amisulpride is m/z 370.1 → 242.1.[2][8] For its deuterated internal standard, this compound, the typical transition is m/z 375.1 → 242.1.[2][8]

Q4: What type of internal standard is recommended for Amisulpride quantification?

A4: A stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the highest accuracy and precision.[3][5] A deuterated internal standard closely mimics the chromatographic behavior and ionization efficiency of the analyte, effectively compensating for matrix effects and variations during sample preparation.[3][4] If a deuterated standard is not available, a structurally similar compound may be used, but this is less ideal.[6]

Q5: What are matrix effects and how can they be minimized for Amisulpride analysis?

A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and precision of the results.[4] To minimize matrix effects:

  • Use a Stable Isotope-Labeled Internal Standard: this compound co-elutes with Amisulpride and experiences similar matrix effects, allowing for accurate correction.[4]

  • Optimize Sample Preparation: Employ effective sample cleanup techniques like LLE or SPE to remove interfering matrix components.[1]

  • Improve Chromatographic Separation: Adjusting the liquid chromatography method to separate Amisulpride from the regions of ion suppression can significantly improve signal quality.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Amisulpride in Human Plasma

This protocol is adapted from a validated method for the quantification of Amisulpride in human plasma.[2]

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean vial.[4]

  • Internal Standard Spiking: Add 100 µL of this compound working solution (e.g., 200.0 ng/mL).[2]

  • Vortex: Briefly vortex the mixture.

  • Extraction: Add 2.5 mL of diethyl ether. Vortex vigorously for approximately 20 minutes.[2]

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 20°C.[2]

  • Freezing: Flash freeze the aqueous (bottom) layer using a dry-ice/acetone bath.[2]

  • Supernatant Transfer: Transfer the supernatant (organic layer) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase (e.g., 0.2% formic acid in water:methanol, 35:65 v/v) and vortex briefly.[2]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Amisulpride Analysis

These are typical starting conditions that may require further optimization for your specific instrumentation.

ParameterRecommended Condition
LC System Agilent 1200 series or equivalent[1]
Column Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm[1][2]
Mobile Phase 0.2% Formic acid in water : Methanol (35:65 v/v)[1][2]
Flow Rate 0.5 mL/min[1][2]
Injection Volume 5 µL[1][2]
Column Temperature 30°C[1]
Mass Spectrometer API 4000 or equivalent[1]
Ionization Mode Positive Electrospray Ionization (ESI)[1]
MRM Transitions Amisulpride: m/z 370.1 → 242.1[1][2]this compound: m/z 375.1 → 242.1[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from validated LC-MS/MS methods for Amisulpride analysis.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
LLOQ (ng/mL)Linearity Range (ng/mL)Correlation Coefficient (r²)Reference
2.02.0 - 2500.0≥ 0.9982[2]
0.500.50 - 500.520.9999[6]
0.10.1 - 500Not Specified
Table 2: Precision and Accuracy
Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
6.01.72.8101.5101.0[2]
750.00.91.598.396.0[2]
1750.01.22.199.197.4[2]
Table 3: Recovery and Matrix Effect
AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (CV%)Reference
Amisulpride6.074.001.2[1]
Amisulpride750.073.971.2[1]
Amisulpride1750.075.931.2[1]
This compound-65.07-[1]

Visualizations

Amisulpride Quantification Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) is_spike Spike with this compound plasma->is_spike extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) is_spike->extraction vortex Vortex extraction->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate to Dryness centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (m/z 370.1 -> 242.1) ionization->detection peak_integration Peak Area Integration detection->peak_integration ratio Calculate Peak Area Ratio (Amisulpride / IS) peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration results Report Concentration calibration->results

Caption: Experimental workflow for Amisulpride quantification.

Amisulpride's Dose-Dependent Mechanism of Action

G cluster_low_dose Low Dose Amisulpride cluster_high_dose High Dose Amisulpride low_amisulpride Low Dose Amisulpride presynaptic Presynaptic D2/D3 Autoreceptors low_amisulpride->presynaptic Blocks dopamine_release Increased Dopamine (B1211576) Release presynaptic->dopamine_release Facilitates neg_symptoms Alleviation of Negative Symptoms dopamine_release->neg_symptoms Leads to high_amisulpride High Dose Amisulpride postsynaptic Postsynaptic D2/D3 Receptors (Limbic) high_amisulpride->postsynaptic Blocks dopamine_signal Reduced Dopaminergic Signaling postsynaptic->dopamine_signal Inhibits pos_symptoms Alleviation of Positive Symptoms dopamine_signal->pos_symptoms Leads to

Caption: Dose-dependent mechanism of Amisulpride.

References

Technical Support Center: Optimizing LC Gradient for Amisulpride and Amisulpride-d5 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Amisulpride and its deuterated internal standard, Amisulpride-d5.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my Amisulpride and this compound peaks not co-eluting?

A1: The slight difference in retention time between Amisulpride and this compound is due to the deuterium (B1214612) isotope effect. The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physicochemical properties, affecting its interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While complete co-elution is often desired for internal standard quantification to ensure both compounds experience the same matrix effects, a small, consistent separation is generally acceptable.[1]

Q2: How can I adjust the LC gradient to achieve better co-elution or a more consistent separation of Amisulpride and this compound?

A2: If the separation between your analyte and internal standard is inconsistent or too large, you can modify the LC gradient. A shallower gradient, which has a slower rate of increase in the organic mobile phase, can sometimes improve the co-elution of closely related compounds.[2] Conversely, if you need to resolve them from an interference, a shallower gradient can also enhance separation. Experiment with reducing the percentage change of the organic solvent per unit of time.

Q3: I'm observing poor peak shape (tailing) for both Amisulpride and this compound. How can I improve this?

A3: Peak tailing for basic compounds like Amisulpride is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based column.[3] Here are some strategies to mitigate this:

  • Mobile Phase Additives: Incorporating a small amount of an acidic modifier, such as 0.1-0.2% formic acid, into the mobile phase can help to protonate the silanol groups and reduce these secondary interactions.[3]

  • Column Choice: Consider using a column with a different stationary phase, such as a cyano (CN) phase, or a column with end-capping, which shields the silanol groups.[3]

  • Sample Overload: Injecting too high a concentration of your sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[3]

Q4: My baseline is drifting during the gradient run. What could be the cause and how can I fix it?

A4: Baseline drift in gradient elution is often due to the different UV absorbance of the mobile phase components at the detection wavelength.[4] For example, if you are using methanol (B129727) as your organic phase and detecting at a low wavelength, the baseline may rise as the methanol concentration increases.[4]

  • Wavelength Adjustment: If possible, select a detection wavelength where both mobile phase components have similar absorbance.

  • Mobile Phase Matching: Ensure both your aqueous and organic mobile phases contain the same additives (e.g., formic acid) at the same concentration.

  • High-Purity Solvents: Use high-purity, HPLC-grade solvents to minimize impurities that could contribute to baseline drift.

Q5: What are the key parameters to consider when developing a gradient method for Amisulpride and this compound from scratch?

A5: When developing a new gradient method, a systematic approach is recommended:

  • Scouting Gradient: Start with a broad "scouting" gradient (e.g., 5-95% organic solvent over 20 minutes) to determine the approximate elution time of your compounds.[5]

  • Gradient Optimization: Based on the scouting run, you can then develop a more focused, shallower gradient around the elution point of Amisulpride to fine-tune the separation.[2]

  • Flow Rate and Column Dimensions: The flow rate and column dimensions will also impact the separation. A lower flow rate or a longer column can increase resolution but will also lengthen the run time.

Data Presentation

Table 1: Example Isocratic LC Method Parameters for Amisulpride and this compound

ParameterValueReference
ColumnZorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm[6]
Mobile Phase0.2% Formic acid:Methanol (35:65 v/v)[6]
Flow Rate0.5 mL/min[6]
Column Temperature30°C[6]
Retention Time~1.1 ± 0.2 min[6]

Table 2: Troubleshooting Guide for Common LC Gradient Issues

IssuePotential CauseRecommended Action
Poor resolutionGradient is too steepDecrease the gradient slope (slower increase in organic solvent).[2]
Inconsistent retention timesInsufficient column re-equilibrationIncrease the re-equilibration time at the end of the gradient.
Ghost peaksContamination in the mobile phase or systemRun a blank gradient to identify the source of contamination.[7]
High backpressureBlockage in the column or systemBackflush the column (if permissible) or replace the in-line filter.[8]

Experimental Protocols

Protocol 1: Development of a Shallow LC Gradient for Amisulpride and this compound Separation

This protocol outlines a systematic approach to developing an LC gradient for separating Amisulpride and its deuterated internal standard.

  • Initial Scouting Run (Isocratic):

    • Prepare a mobile phase of 0.2% formic acid in methanol and water (e.g., 65:35 v/v).[6]

    • Inject a standard solution of Amisulpride and this compound and run under isocratic conditions to determine the approximate retention time.

  • Develop a Shallow Gradient:

    • Based on the isocratic retention, design a shallow gradient that spans the elution point. For example, if the compounds elute at approximately 65% methanol, a starting gradient could be from 55% to 75% methanol over 10 minutes.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or methanol

    • Example Gradient Program:

      • 0-1 min: 55% B

      • 1-11 min: 55% to 75% B

      • 11-12 min: 75% B

      • 12.1-15 min: 55% B (re-equilibration)

  • Optimization:

    • Adjust the gradient slope (the %B/min) to achieve the desired separation. A shallower slope will generally increase resolution.[2]

    • If co-elution is desired and not achieved, a slightly steeper gradient or a column with lower resolving power might be considered.[1]

    • The choice between acetonitrile and methanol as the organic modifier can also influence selectivity.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis stock Stock Solutions (Amisulpride & this compound) working Working Standards stock->working spike Spike into Matrix (e.g., Plasma) working->spike extract Extraction (LLE or SPE) spike->extract reconstitute Reconstitution extract->reconstitute inject Inject into LC System reconstitute->inject gradient Gradient Separation inject->gradient ms_detect MS/MS Detection gradient->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: A typical experimental workflow for the quantification of Amisulpride using this compound.

troubleshooting_logic start Poor Peak Shape (Tailing) q1 Is sample concentration too high? start->q1 a1_yes Dilute sample and reinject. q1->a1_yes Yes q2 Is mobile phase pH appropriate? q1->q2 No a1_no No a2_no Add acidic modifier (e.g., 0.1% Formic Acid). q2->a2_no No q3 Are there secondary interactions with the column? q2->q3 Yes a2_yes Consider column effects. a3_yes Try a different column (e.g., with end-capping or a different stationary phase). q3->a3_yes Yes a3_no Re-evaluate method parameters. q3->a3_no No

Caption: A troubleshooting decision tree for addressing poor peak shape of Amisulpride.

References

Troubleshooting poor peak shape in Amisulpride chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in Amisulpride chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for Amisulpride?

A1: Peak tailing for Amisulpride, a basic compound, is most frequently caused by secondary interactions between the positively charged analyte and negatively charged, ionized silanol (B1196071) groups (Si-O⁻) on the surface of silica-based reversed-phase columns (e.g., C18).[1] This electrostatic attraction acts as a secondary retention mechanism, causing some Amisulpride molecules to be retained longer, which results in an asymmetric peak with a tail.[1][2] Other potential causes include column contamination, column overload, or using an injection solvent that is stronger than the mobile phase.[1]

Q2: How do silanol groups on the HPLC column affect my analysis of Amisulpride?

A2: Silanol groups (Si-OH) are hydroxyl groups present on the surface of the silica (B1680970) packing material in most HPLC columns.[1] Even after the stationary phase (like C18) is bonded and end-capped, some residual silanols remain.[1] These groups are weakly acidic and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above 4.[1] Since Amisulpride is a basic compound (pKa ≈ 9.37), it is protonated (positively charged) at acidic to neutral pH.[1] The electrostatic attraction between the positively charged Amisulpride and the negatively charged silanols leads to peak tailing.[1][2][3]

Q3: How does the mobile phase pH influence the peak shape of Amisulpride?

A3: Mobile phase pH is a critical factor for achieving a good peak shape for Amisulpride.[1]

  • At low pH (e.g., 2-4): Silanol groups are protonated and thus neutral (Si-OH). This minimizes their ionic interaction with the positively charged Amisulpride, leading to improved, more symmetrical peak shapes.[1][4]

  • At mid-range pH (e.g., 4-7): Silanol groups become increasingly ionized (Si-O⁻), which strengthens the secondary ionic interactions with the analyte and can cause significant peak tailing.[1]

  • At high pH (e.g., >10): Amisulpride becomes neutral, eliminating the ionic interaction. However, this requires a specialized pH-stable column, as standard silica-based columns can degrade at a pH above 8.[1]

Q4: What causes peak fronting for Amisulpride?

A4: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing for Amisulpride but can occur.[1] The primary causes include column overload (injecting too high a concentration of the sample), a physical void or collapse in the column packing material at the inlet, or poor solubility of the sample in the mobile phase.[1]

Troubleshooting Guides

Symptom: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with Amisulpride.

G cluster_0 Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH Acidic (e.g., 2-4)? Start->Check_pH Adjust_pH Adjust Mobile Phase to a Lower pH (e.g., add 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Overload Is Sample Concentration Too High? Check_pH->Check_Overload Yes Adjust_pH->Check_Overload Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Overload->Dilute_Sample Yes Check_Column Is Column Old or Contaminated? Check_Overload->Check_Column No Dilute_Sample->Check_Column Wash_Column Wash Column with Strong Solvent Check_Column->Wash_Column Yes End_Fail Issue Persists: Consider Alternative Column Chemistry (e.g., HILIC) Check_Column->End_Fail No Replace_Column Replace Column Wash_Column->Replace_Column If No Improvement End Peak Shape Improved Wash_Column->End If Improved Replace_Column->End G cluster_1 Troubleshooting Workflow for Peak Fronting/Splitting Start Peak Fronting or Splitting Observed Check_Overload Is Sample Concentration Too High? Start->Check_Overload Reduce_Conc Reduce Sample Concentration or Injection Volume Check_Overload->Reduce_Conc Yes Check_Solvent Is Injection Solvent Stronger than Mobile Phase? Check_Overload->Check_Solvent No Reduce_Conc->Check_Solvent Match_Solvent Re-dissolve Sample in Mobile Phase or a Weaker Solvent Check_Solvent->Match_Solvent Yes Check_Column_Void Is there a Void at the Column Inlet? Check_Solvent->Check_Column_Void No Match_Solvent->Check_Column_Void Reverse_Flush Reverse-flush Column (if permissible) Check_Column_Void->Reverse_Flush Yes End Peak Shape Improved Check_Column_Void->End No, Issue Resolved Replace_Column Replace Column Reverse_Flush->Replace_Column If No Improvement Replace_Column->End G cluster_2 Mechanism of Peak Tailing (Mid-Range pH) amisulpride Amisulpride (Positively Charged) interaction Strong Ionic Interaction (Secondary Retention) amisulpride->interaction silanol Ionized Silanol Group (Si-O⁻) silanol->interaction tailing Result: Peak Tailing interaction->tailing G cluster_3 Solution: Low pH Mobile Phase amisulpride Amisulpride (Positively Charged) no_interaction Ionic Interaction Minimized amisulpride->no_interaction silanol_neutral Protonated Silanol Group (Si-OH) (Neutral) silanol_neutral->no_interaction good_peak Result: Symmetrical Peak no_interaction->good_peak

References

Preventing ion suppression in Amisulpride LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the LC-MS/MS analysis of Amisulpride.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Amisulpride analysis?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte, in this case, Amisulpride.[1][2] This interference can lead to a significant decrease in the analyte's signal intensity, resulting in poor sensitivity, inaccurate quantification, and reduced reproducibility of the method.[1][2][3] The primary cause of ion suppression is competition for ionization between the analyte and matrix components in the ion source of the mass spectrometer.[2][4] Given that biological samples like plasma are complex matrices, minimizing ion suppression is critical for developing a robust and reliable bioanalytical method for Amisulpride.[1]

Q2: How can I detect ion suppression in my Amisulpride analysis?

A2: A widely used method to detect and assess ion suppression is the post-column infusion experiment.[1] In this technique, a constant flow of an Amisulpride solution is introduced into the eluent from the LC column just before it enters the mass spectrometer's ion source. A blank matrix sample (a sample prepared from the same biological matrix but without the analyte) is then injected onto the LC column. Any dip or decrease in the constant baseline signal of Amisulpride corresponds to the retention time of matrix components that are causing ion suppression.[1][3][5]

Q3: Why is using a deuterated internal standard like Amisulpride-d5 recommended?

A3: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis.[1] Because this compound is chemically almost identical to Amisulpride, it co-elutes and experiences nearly the same degree of ion suppression or enhancement.[1] By calculating the ratio of the peak area of Amisulpride to that of this compound, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[6]

Troubleshooting Guides

Problem: Low signal intensity or poor sensitivity for Amisulpride.

This is a classic symptom of significant ion suppression. Follow these steps to troubleshoot and mitigate the issue:

Step 1: Evaluate and Optimize Sample Preparation

The most effective strategy to combat ion suppression is to remove interfering matrix components before the sample is introduced into the LC-MS/MS system.[1][2]

  • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective cleanup method and can result in significant ion suppression from residual phospholipids (B1166683) and other matrix components.[1][6] If you are using PPT, consider adding a subsequent cleanup step or switching to a more rigorous technique.

  • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning Amisulpride into an immiscible organic solvent, thereby removing many interfering substances.[6]

  • Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts by using a solid sorbent to selectively bind Amisulpride while matrix interferences are washed away.[6][7] This is often the most effective method for minimizing matrix effects, especially for high-sensitivity assays.[6]

Comparison of Sample Preparation Methods for Amisulpride Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Cleanliness LowMediumHigh
Ion Suppression Risk HighMediumLow
Recovery VariableGood (e.g., ~75% for Amisulpride)[8]High and Reproducible
Throughput HighMediumCan be automated for high throughput
Complexity & Cost LowMediumHigh

Step 2: Optimize Chromatographic Conditions

If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the chromatographic separation to move the Amisulpride peak away from co-eluting matrix interferences.[5]

  • Change the Analytical Column: Different column chemistries (e.g., C18, Phenyl-Hexyl) offer different selectivities and can alter the elution profile of both Amisulpride and interfering matrix components.

  • Modify the Mobile Phase: Adjusting the organic solvent (e.g., methanol (B129727) vs. acetonitrile) or the pH of the aqueous phase can significantly impact the retention times of the analyte and interferences.[1]

  • Optimize the Gradient Elution: A shallower gradient can improve the resolution between Amisulpride and closely eluting matrix components, moving the analyte to a "cleaner" region of the chromatogram.[1]

Problem: High variability in Amisulpride quantification.

High variability in results is often a sign of inconsistent matrix effects.[6]

Step 1: Ensure Consistent Sample Preparation

Inconsistent execution of the sample preparation protocol can lead to varying levels of matrix components in the final extracts, causing variable ion suppression. Ensure that all steps, including pipetting, vortexing, and extraction times, are performed consistently for every sample.[1]

Step 2: Use a Stable Isotope-Labeled Internal Standard

As mentioned in the FAQs, employing a SIL-IS like this compound is crucial for correcting for variability in ion suppression.[1][6] The ratio of the analyte to the internal standard will remain consistent even if the absolute signal intensity fluctuates due to matrix effects.

Step 3: Assess Chromatographic Robustness

If the Amisulpride peak elutes on the edge of an ion suppression zone, minor shifts in retention time can lead to significant variations in signal intensity.[1] Adjust your chromatographic method to ensure the analyte peak is centered in a region with minimal and consistent signal suppression.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Amisulpride in Human Plasma

This protocol is adapted from a validated method for the quantification of Amisulpride in human plasma.[8][9]

  • Sample Aliquoting: Pipette 100 µL of a human plasma sample into a clean microcentrifuge tube.[8]

  • Internal Standard Spiking: Add 100 µL of an this compound working solution (e.g., 200.0 ng/mL in 50% methanol) to each plasma sample.[8][9]

  • Vortexing: Briefly vortex the mixture to ensure homogeneity.[8]

  • Extraction: Add 2.5 mL of diethyl ether to the sample. Vortex vigorously for approximately 20 minutes.[8]

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 20°C.[8]

  • Phase Separation: Flash freeze the lower aqueous layer using a dry-ice/acetone bath.[8]

  • Supernatant Transfer: Decant the supernatant (organic layer) into a clean tube.[8]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase. Vortex for 30 seconds before injection into the LC-MS/MS system.[10]

Protocol 2: Solid-Phase Extraction (SPE) for Amisulpride in Human Plasma

This protocol is a general guideline based on established methods for Amisulpride extraction.[7]

  • Sample Pre-treatment: Thaw frozen human plasma samples at room temperature and vortex for 30 seconds.[7] Transfer 1.0 mL of plasma into a clean centrifuge tube.[7] Add the internal standard solution.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB or C18) by passing 1 mL of methanol followed by 1 mL of water.[7] Do not allow the sorbent bed to dry out.[7]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.[7] An optional wash with a weak organic solvent can be included to remove less polar interferences.[7]

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.[7]

  • Elution: Elute Amisulpride and the internal standard from the cartridge with a suitable organic solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

G Troubleshooting Workflow for Low Signal Intensity cluster_sample_prep Sample Preparation Options start Low Signal Intensity Observed sample_prep Optimize Sample Preparation start->sample_prep ppt Protein Precipitation (PPT) sample_prep->ppt Simple, but high risk of ion suppression lle Liquid-Liquid Extraction (LLE) sample_prep->lle Better cleanup than PPT spe Solid-Phase Extraction (SPE) sample_prep->spe Best cleanup, lowest risk of ion suppression chromatography Optimize Chromatography ms_settings Adjust MS Settings chromatography->ms_settings end_ok Signal Intensity Improved ms_settings->end_ok Successful end_not_ok Issue Persists (Consult Senior Scientist) ms_settings->end_not_ok Unsuccessful ppt->chromatography lle->chromatography spe->chromatography G Logical Relationship of Ion Suppression Mitigation Strategies cluster_mitigation Mitigation Strategies ion_suppression Ion Suppression (Matrix Effect) sample_cleanup Improve Sample Cleanup ion_suppression->sample_cleanup Reduces interfering matrix components chrom_sep Enhance Chromatographic Separation ion_suppression->chrom_sep Separates analyte from interfering components is_correction Use Stable Isotope-Labeled Internal Standard (SIL-IS) ion_suppression->is_correction Compensates for signal variability ppt Protein Precipitation sample_cleanup->ppt lle Liquid-Liquid Extraction sample_cleanup->lle spe Solid-Phase Extraction sample_cleanup->spe column Change Column Chemistry chrom_sep->column mobile_phase Modify Mobile Phase chrom_sep->mobile_phase gradient Optimize Gradient chrom_sep->gradient amisulpride_d5 amisulpride_d5 is_correction->amisulpride_d5 e.g., this compound

References

Technical Support Center: Amisulpride and Amisulpride-d5 Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the recovery of Amisulpride (B195569) and its deuterated internal standard, Amisulpride-d5, during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Amisulpride and this compound from biological matrices?

A1: The most prevalent and effective methods for extracting Amisulpride and its deuterated internal standard from biological matrices, such as human plasma, are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[1][2] LLE and SPE are widely used for their ability to provide clean extracts, while PPT is a simpler, faster method.[2][3]

Q2: Why is this compound recommended as the internal standard for Amisulpride quantification?

A2: this compound is the preferred internal standard for the bioanalysis of Amisulpride, particularly for methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] As a stable isotope-labeled (SIL) derivative, its physicochemical properties are nearly identical to Amisulpride.[5] This similarity ensures that it behaves in the same manner during sample preparation, extraction, and chromatographic analysis, effectively compensating for variability and matrix effects, which leads to high accuracy and precision.[2][5]

Q3: I am experiencing low recovery for both Amisulpride and this compound. What are the potential causes and solutions?

A3: Low recovery can stem from several factors related to your extraction protocol. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include suboptimal pH, incorrect solvent choice in LLE, or incomplete elution in SPE.[6]

Q4: My recovery results are highly variable between samples. What could be the reason?

A4: High variability in recovery is often linked to inconsistent sample handling and preparation.[6] Inconsistent pH adjustment between samples is a primary culprit.[6] Matrix effects, where endogenous components in the biological sample interfere with the extraction process, can also lead to significant variability.[2] Employing a stable isotope-labeled internal standard like this compound is crucial to mitigate this variability.[2]

Q5: How do I minimize matrix effects in my analysis?

A5: Minimizing matrix effects is critical for accurate quantification. The most effective strategy is to improve the sample clean-up process.[2] Solid-Phase Extraction (SPE) generally yields the cleanest extracts compared to LLE and PPT, making it the preferred method for minimizing matrix effects, especially for highly sensitive assays.[2] Additionally, ensuring co-elution of the analyte and the internal standard during chromatographic separation is vital for compensating for any remaining matrix-induced ion suppression or enhancement.[5]

Troubleshooting Guides

Low Recovery of Amisulpride and this compound

If you are experiencing lower than expected recovery, this guide will help you troubleshoot the common causes.

DOT Script for Low Recovery Troubleshooting Workflow

LowRecoveryTroubleshooting start Start: Low Recovery Observed check_ph Verify pH of Aqueous Sample start->check_ph ph_ok pH Optimal? check_ph->ph_ok adjust_ph Action: Adjust pH (Amisulpride is a weak base, pKa ~9.37) ph_ok->adjust_ph No check_solvent Evaluate Extraction Solvent (LLE) ph_ok->check_solvent Yes (for LLE) check_spe Review SPE Protocol ph_ok->check_spe Yes (for SPE) adjust_ph->check_ph solvent_ok Solvent Appropriate? check_solvent->solvent_ok screen_solvents Action: Screen Alternative Solvents (e.g., MTBE, Dichloromethane) solvent_ok->screen_solvents No check_mixing Assess Mixing/Vortexing Time solvent_ok->check_mixing Yes screen_solvents->check_solvent mixing_ok Sufficient Contact Time? check_mixing->mixing_ok increase_mixing Action: Increase Vortexing Time (e.g., ~20 minutes) mixing_ok->increase_mixing No end Recovery Improved mixing_ok->end Yes increase_mixing->check_mixing spe_ok SPE Steps Correct? check_spe->spe_ok optimize_spe Action: Optimize SPE Steps (Conditioning, Loading, Washing, Elution) spe_ok->optimize_spe No spe_ok->end Yes optimize_spe->check_spe

Troubleshooting logic for low Amisulpride recovery.

Data on Extraction Recovery

The following table summarizes reported recovery data for Amisulpride and this compound using various extraction methods.

AnalyteExtraction MethodMatrixRecovery (%)Reference
Amisulpride Liquid-Liquid Extraction (Diethyl Ether)Human Plasma>50[7]
Overall Average: 74.63[8]
Solid-Phase ExtractionHuman Plasma~90[9]
Solid-Phase ExtractionSaliva>90[1]
This compound Liquid-Liquid Extraction (Diethyl Ether)Human Plasma>50[7]
Overall Average: 65.07[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the extraction of Amisulpride and this compound from human plasma.[4][7]

  • Sample Preparation:

    • Pipette 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a clean vial.[7]

    • Add 100 µL of this compound internal standard (IS) working solution (e.g., 200.0 ng/mL in 50% methanol).[7]

    • Briefly vortex the mixture.[7]

  • Extraction:

    • Add 2.5 mL of diethyl ether to the vial.[7]

    • Vortex the mixture for approximately 20 minutes to ensure thorough extraction.[4][7]

    • Centrifuge the sample at 4000 rpm for 10 minutes at 20°C to separate the aqueous and organic layers.[4][7]

  • Phase Separation and Evaporation:

    • Flash freeze the aqueous (lower) layer using a dry-ice/acetone bath.[4][7]

    • Transfer the supernatant (organic layer) to a new set of vials.[7]

    • Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.[4][7]

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume of the mobile phase for your LC-MS/MS system.[4]

    • Vortex briefly and transfer to an autosampler vial for analysis.

DOT Script for LLE Workflow

LLE_Workflow start Start: Plasma Sample (100 µL) add_is Add this compound IS (100 µL) start->add_is vortex1 Vortex Briefly add_is->vortex1 add_solvent Add Diethyl Ether (2.5 mL) vortex1->add_solvent vortex2 Vortex for 20 min add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge freeze Flash Freeze Aqueous Layer centrifuge->freeze transfer Transfer Organic Supernatant freeze->transfer evaporate Evaporate to Dryness (40°C, N2) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Liquid-Liquid Extraction Workflow for Amisulpride.
Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general guideline for SPE based on commonly used methods for Amisulpride.[4][10]

  • Sample Pre-treatment:

    • To a 1.0 mL aliquot of plasma, add the internal standard (this compound).[4]

  • SPE Cartridge Conditioning:

    • Condition an SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol (B129727) followed by 1 mL of water.[4][10] Ensure the sorbent bed does not go dry.[10]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.[4]

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.[4][10]

  • Elution:

    • Elute Amisulpride and this compound with an appropriate solvent, such as methanol.[4]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.[4]

    • Reconstitute the residue in the mobile phase for analysis.[4]

DOT Script for SPE Workflow

SPE_Workflow start Start: Plasma Sample + IS condition Condition SPE Cartridge (Methanol then Water) start->condition load Load Sample onto Cartridge condition->load wash Wash with Water load->wash elute Elute with Methanol wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Solid-Phase Extraction Workflow for Amisulpride.

References

Managing variability in sample preparation for Amisulpride quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in sample preparation for Amisulpride (B195569) quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of Amisulpride for quantification.

Issue: Low or Inconsistent Analyte Recovery in Liquid-Liquid Extraction (LLE)

Low or variable recovery of Amisulpride and its internal standard can significantly impact the accuracy and precision of quantification. The following guide provides a systematic approach to troubleshooting this issue.

  • Possible Cause 1: Suboptimal Organic Solvent. The choice of organic solvent is critical for efficient extraction. If the solvent's polarity does not adequately match that of Amisulpride, extraction will be incomplete.

    • Solution: Screen a panel of water-immiscible organic solvents with varying polarities. Diethyl ether has been used successfully for Amisulpride extraction.[1] Other potential solvents to consider include methyl tert-butyl ether (MTBE) and dichloromethane.[1] A mixture of diethyl ether and chloroform (B151607) has also been reported to be effective.[1]

  • Possible Cause 2: Incorrect Sample pH. The extraction efficiency of ionizable compounds like Amisulpride is highly dependent on the pH of the aqueous phase. Amisulpride is a weak base (pKa 9.37), and its solubility is pH-dependent.[2]

    • Solution: Adjust the pH of the plasma sample to an optimal range to ensure Amisulpride is in its non-ionized form, which is more readily extracted into an organic solvent. Consistent and accurate pH adjustment across all samples is crucial for reproducible recovery.

  • Possible Cause 3: Insufficient Extraction Time or Mixing. Inadequate contact between the aqueous and organic phases will result in incomplete partitioning of the analyte.

    • Solution: Ensure sufficient vortexing or mixing time to facilitate the transfer of Amisulpride from the aqueous to the organic phase. A vortex time of approximately 20 minutes has been used in validated methods.[1][3] However, overly vigorous shaking can lead to emulsion formation.[1]

  • Possible Cause 4: Analyte Adsorption. Amisulpride may adsorb to the surfaces of glass or plastic tubes, leading to loss of analyte.

    • Solution: Consider using silanized glassware to minimize surface adsorption.[1] Ensure samples are properly centrifuged to remove any particulate matter that could also contribute to analyte binding.[1]

  • Possible Cause 5: Inadequate Solvent-to-Sample Volume Ratio. A low volume of extraction solvent may not be sufficient for quantitative extraction.

    • Solution: Optimize the ratio of organic solvent to the aqueous sample. A starting point for optimization is often a 7:1 ratio.[1]

Issue: High Variability and Matrix Effects in LC-MS/MS Analysis

Matrix effects, caused by co-eluting endogenous components from the biological matrix, can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of the quantification.[4]

  • Possible Cause 1: Inadequate Sample Cleanup. Protein precipitation (PPT), while simple, is often insufficient for removing interfering matrix components.[5]

    • Solution: Employ a more rigorous sample preparation technique. Liquid-liquid extraction (LLE) provides a better cleanup than PPT.[4] Solid-phase extraction (SPE) is often considered the most effective method for minimizing matrix effects by providing cleaner extracts.[6][7]

  • Possible Cause 2: Inappropriate Internal Standard. The choice of internal standard (IS) is critical for compensating for matrix effects.

    • Solution: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Amisulpride-d5.[8][9] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and ionization, thereby effectively correcting for variability.[8][9] While structural analogs can be used, they may not co-elute or experience the same degree of ion suppression or enhancement.[9]

  • Possible Cause 3: Suboptimal Chromatographic Separation. Poor separation of Amisulpride from matrix components can lead to significant matrix effects.

    • Solution: Optimize the chromatographic conditions, including the mobile phase composition, gradient, and column chemistry, to achieve better separation of the analyte from interfering compounds.

Below is a troubleshooting workflow for addressing matrix effects:

A High Variability or Inconsistent Results Observed B Assess Matrix Effect Quantitatively (Post-Extraction Spike Method) A->B C Is Matrix Effect > 15%? B->C D Optimize Sample Preparation C->D Yes I No Significant Matrix Effect C->I No E Improve Chromatographic Separation D->E F Use a Stable Isotope-Labeled Internal Standard (e.g., this compound) E->F G Re-validate Method F->G G->C H Method Acceptable I->H A Pipette 100 µL of plasma sample B Add 100 µL of Internal Standard (this compound, 200 ng/mL) A->B C Vortex Briefly B->C D Add 2.5 mL of Diethyl Ether C->D E Vortex for 20 minutes D->E F Centrifuge at 4000 rpm for 10 min at 20°C E->F G Transfer Supernatant to a Clean Tube F->G H Evaporate to Dryness under Nitrogen at 40°C G->H I Reconstitute in 500 µL of Mobile Phase H->I J Inject into LC-MS/MS I->J cluster_0 SPE Cartridge Steps cluster_1 Sample Preparation cluster_2 Post-Elution A Condition Cartridge (1 mL Methanol, then 1 mL Water) B Load Sample A->B C Wash Cartridge (e.g., 1 mL Water) B->C D Dry Cartridge under Vacuum C->D E Elute Analyte (e.g., 1 mL Methanol) D->E I Evaporate Eluate to Dryness E->I F Thaw and Vortex Plasma Sample G Add Internal Standard F->G H Pre-treat Sample (e.g., Dilute) G->H H->B J Reconstitute in Mobile Phase I->J K Inject into LC-MS/MS J->K

References

Calibration curve issues in Amisulpride bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Amisulpride bioanalysis, with a specific focus on calibration curve-related problems.

Troubleshooting Guide

This section offers systematic approaches to diagnose and resolve common issues observed during the quantitative analysis of Amisulpride in biological matrices.

Issue: Poor Calibration Curve Linearity (r² < 0.99)

A non-linear calibration curve can arise from various factors, from sample preparation to instrument response. The following logical workflow can help identify the root cause.

start Start: Poor Linearity (r² < 0.99) check_range Is the concentration range too wide? start->check_range check_weighting Is an appropriate weighting factor applied? (e.g., 1/x or 1/x²) check_range->check_weighting No sol_range Solution: Narrow the calibration range or use a quadratic curve fit. check_range->sol_range Yes check_LLOQ_ULOQ Are LLOQ or ULOQ points the issue? check_weighting->check_LLOQ_ULOQ Yes sol_weighting Solution: Apply or adjust weighting. Weighted regression (1/x²) is common. check_weighting->sol_weighting No check_saturation Detector Saturation at ULOQ? check_LLOQ_ULOQ->check_saturation Yes (ULOQ) check_LLOQ_accuracy Poor Accuracy/Precision at LLOQ? check_LLOQ_ULOQ->check_LLOQ_accuracy Yes (LLOQ) check_IS Review Internal Standard (IS) Response check_LLOQ_ULOQ->check_IS No check_saturation->check_IS No sol_saturation Solution: Reduce ULOQ concentration or dilute high-concentration samples. check_saturation->sol_saturation Yes check_LLOQ_accuracy->check_IS No sol_LLOQ Solution: Re-optimize LLOQ or raise it if consistently inaccurate. check_LLOQ_accuracy->sol_LLOQ Yes check_sample_prep Investigate Sample Preparation check_IS->check_sample_prep sol_IS Solution: Ensure consistent IS addition. Check for IS instability or interference. check_IS->sol_IS check_instrument Check Instrument Performance check_sample_prep->check_instrument sol_sample_prep Solution: Optimize extraction for consistency. Evaluate for matrix effects. check_sample_prep->sol_sample_prep sol_instrument Solution: Clean ion source, check for leaks, and perform system calibration. check_instrument->sol_instrument

Troubleshooting workflow for poor calibration curve linearity.

Frequently Asked Questions (FAQs)

Calibration Curve

Q1: My calibration curve is consistently non-linear at the high end. What is the likely cause?

A: Non-linearity at the upper limit of quantification (ULOQ) is often due to detector saturation.[1] When the concentration of Amisulpride is too high, the mass spectrometer detector can become overwhelmed, leading to a response that is no longer proportional to the concentration.

  • Troubleshooting Steps:

    • Dilute Samples: If study samples are expected to be in the high concentration range, validate a dilution protocol.[2][3]

    • Lower ULOQ: The calibration curve range should be adjusted to better match the expected sample concentrations.[3][4]

    • Check Instrument Settings: Ensure the detector is operating within its optimal range.

Q2: Why are my low-concentration calibration standards (LLOQ) inaccurate and imprecise?

A: Poor performance at the lower limit of quantification (LLOQ) can be caused by several factors:

  • Low Signal-to-Noise Ratio: The analyte signal may be too close to the background noise, making integration difficult and variable.

  • Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix can have a more pronounced impact at lower concentrations.[1]

  • Adsorption: Amisulpride may adsorb to plasticware (e.g., vials, pipette tips) at low concentrations, leading to inconsistent recovery.

  • Troubleshooting Steps:

    • Optimize MS/MS Parameters: Improve the sensitivity by optimizing parameters like collision energy and source settings for Amisulpride.[5]

    • Improve Sample Cleanup: Use a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to reduce matrix interferences.[6][7]

    • Check LLOQ Definition: According to regulatory guidelines, the LLOQ peak should be identifiable, discrete, and reproducible, with a signal-to-noise ratio of at least 10.[8] The precision (%CV) should be ≤ 20% and accuracy within ±20% of the nominal value.[5][8]

Q3: What regression model and weighting factor should I use for my Amisulpride calibration curve?

A: A weighted linear regression model is typically recommended for bioanalytical methods. A weighting factor of 1/x or, more commonly, 1/x² is used to ensure that the curve is most accurately fitted at the lower end of the concentration range, where precision can be lower.[5][9] An unweighted linear regression gives equal importance to all points, which can lead to significant inaccuracies at the LLOQ.

Internal Standard (IS)

Q4: What is the best internal standard for Amisulpride bioanalysis and why?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Amisulpride-d5.[6][10][11] A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to Amisulpride.[10][12] This means it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variability and matrix effects.[6] Using a structural analog like metoclopramide (B1676508) is a possible alternative but is less ideal due to potential differences in extraction recovery and ionization efficiency.[7][12]

Q5: The peak area of my internal standard (this compound) is highly variable across my analytical run. What should I investigate?

A: High variability in the IS response is a critical issue as it undermines the accuracy of the quantification. Potential causes include:

  • Inconsistent Addition: Errors in pipetting the IS working solution into samples.

  • IS Instability: The IS may be degrading in the stock solution or in processed samples.[13]

  • Matrix Effects: The IS itself can be subject to ion suppression or enhancement.[1]

  • Instrument Fluctuation: An unstable electrospray or issues with the mass spectrometer's ion source.[6]

  • Troubleshooting Steps:

    • Verify Pipettes: Calibrate and verify the precision of the pipettes used for IS addition.

    • Assess IS Stability: Perform stability tests on the IS stock and working solutions. Amisulpride and its deuterated form are generally stable, but this should be confirmed.[13]

    • Evaluate Matrix Effects: Assess the matrix factor for the IS to see if it is experiencing significant and variable ion suppression.[6]

Sample Preparation & Matrix Effects

Q6: What are matrix effects and how do they affect Amisulpride quantification?

A: Matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting components from the sample matrix (e.g., plasma, urine).[1][6] This can lead to:

  • Ion Suppression: A decrease in the analyte signal, causing underestimation of the Amisulpride concentration. This is the most common form of matrix effect.[6]

  • Ion Enhancement: An increase in the analyte signal, leading to overestimation.[6]

These effects compromise the accuracy, precision, and reproducibility of the results.[6]

Q7: Which sample preparation method is best for minimizing matrix effects in Amisulpride analysis?

A: The choice of sample preparation method is a balance between sample cleanliness, recovery, and throughput.

  • Protein Precipitation (PPT): The simplest and fastest method, but it is the least effective at removing matrix components, especially phospholipids, which are major sources of ion suppression.[6]

  • Liquid-Liquid Extraction (LLE): Offers a better clean-up than PPT by partitioning Amisulpride into an organic solvent. It is effective at removing many interferences.[5][6]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain Amisulpride while matrix components are washed away.[6][7] SPE is often considered the best choice for minimizing matrix effects, especially for high-sensitivity assays.[6]

Quantitative Data Summary

The following tables summarize performance data from validated bioanalytical methods for Amisulpride.

Table 1: Linearity and Precision of Amisulpride Bioanalytical Methods

Parameter Method 1 (LC-MS/MS)[5] Method 2 (HPLC-Fluorescence)[9]
Linearity Range 2.0–2500.0 ng/mL 10–1,000 ng/mL
Correlation Coefficient (r²) > 0.9998 Not specified (r = 0.9979)
Regression Model Weighted (1/conc²) quadratic Weighted (1/C²) linear
Intra-batch Precision (%CV) < 1.7% 3.1% to 7.5%
Inter-batch Precision (%CV) 1.5% to 2.8% Not specified
Intra-batch Accuracy 98.3% to 101.5% 0.4% to 6.4% (as % deviation)

| Inter-batch Accuracy | 96.0% to 101.0% | Not specified |

Table 2: Recovery of Amisulpride and its Internal Standard

Compound Sample Preparation Mean Recovery (%) Reference
Amisulpride Liquid-Liquid Extraction (LLE) 74.63% [5]
This compound (IS) Liquid-Liquid Extraction (LLE) 65.07% [5]

| Amisulpride | Solid-Phase Extraction (SPE) | > 85% |[9] |

Experimental Protocols

General Bioanalytical Workflow

The diagram below outlines a typical workflow for the bioanalysis of Amisulpride in a biological matrix like plasma.

sample_collection 1. Sample Collection (e.g., Plasma) is_spike 2. Internal Standard Spiking (this compound) sample_collection->is_spike extraction 3. Sample Extraction (LLE or SPE) is_spike->extraction evaporation 4. Evaporation to Dryness extraction->evaporation reconstitution 5. Reconstitution in Mobile Phase evaporation->reconstitution analysis 6. LC-MS/MS Analysis reconstitution->analysis quantification 7. Data Processing & Quantification analysis->quantification

General workflow for Amisulpride bioanalysis.

Protocol 1: Liquid-Liquid Extraction (LLE) for Amisulpride in Human Plasma[6]

This protocol is designed for the extraction of Amisulpride and its internal standard, this compound, from human plasma prior to LC-MS/MS analysis.

  • Aliquoting: Pipette 100 µL of a plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the this compound working solution (e.g., 200.0 ng/mL) to each tube and briefly vortex.

  • Extraction: Add 2.5 mL of diethyl ether to each tube.

  • Mixing: Vigorously vortex the mixture for approximately 20 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 20°C to separate the aqueous and organic layers.

  • Freezing: Flash freeze the lower aqueous layer using a dry-ice/acetone bath.

  • Supernatant Transfer: Decant the organic supernatant into a new set of clean tubes.

  • Evaporation: Evaporate the supernatant to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase reconstitution solution (e.g., 0.2% formic acid in 35:65 v/v methanol (B129727):water), vortex briefly, and transfer to autosampler vials for injection.[5]

Protocol 2: LC-MS/MS Analysis of Amisulpride[6][11]

This protocol describes typical chromatographic and mass spectrometric conditions for the analysis of Amisulpride.

  • LC System: HPLC or UHPLC system.

  • Analytical Column: Zorbax Bonus-RP C18, 4.6 × 75 mm, 3.5 µm.[5][10]

  • Mobile Phase: Isocratic elution with 0.2% formic acid in methanol (65:35 v/v).[5][10]

  • Flow Rate: 0.5 mL/min.[5][10]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[10]

  • MRM Transitions:

    • Amisulpride: m/z 370.1 → 242.1[5][10]

    • This compound (IS): m/z 375.1 → 242.1[5][10]

References

Technical Support Center: Addressing Isotopic Exchange Concerns with Amisulpride-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals using Amisulpride-d5 as an internal standard in quantitative bioanalysis. The following information addresses common concerns, particularly regarding isotopic stability, and offers structured troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered the gold standard for bioanalysis?

A1: this compound is a stable isotope-labeled (SIL) version of Amisulpride where five hydrogen atoms have been replaced with deuterium (B1214612).[1] It is considered the gold standard internal standard for quantifying Amisulpride in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Because its chemical and physical properties are nearly identical to the unlabeled Amisulpride, it co-elutes during chromatography and experiences the same behavior during sample extraction and ionization.[4][5] This allows it to accurately correct for variability in the analytical process, such as matrix effects and extraction loss, leading to highly accurate and precise results.[3]

Q2: Where are the deuterium labels located on the this compound molecule?

A2: The five deuterium atoms in this compound are located on the ethyl group attached to the pyrrolidine (B122466) ring. The formal chemical name is 4-amino-N-[[1-(ethyl-1,1,2,2,2-d₅)-2-pyrrolidinyl]methyl]-5-(ethylsulfonyl)-2-methoxy-benzamide.[6]

Q3: Is this compound susceptible to isotopic exchange?

A3: No, under typical bioanalytical conditions, this compound is not prone to isotopic exchange. The deuterium atoms are bonded to carbon atoms in a stable alkyl chain (C-D bonds).[3] Isotopic exchange is a concern primarily when deuterium is attached to heteroatoms (like oxygen or nitrogen, creating -OD or -ND bonds) or on carbons adjacent to a carbonyl group.[7] The labeling position on the N-ethyl group of this compound is specifically designed for high stability to prevent the loss of the deuterium label during experiments.[3]

Q4: Under what conditions could the stability of the deuterium label be compromised?

A4: While highly stable, extreme and atypical experimental conditions could theoretically compromise any C-D bond. Such conditions, which are well outside the scope of standard bioanalytical protocols, might include prolonged exposure to very strong acids or bases at high temperatures. For all practical purposes in quantitative analysis, the deuterium labels on this compound are considered fixed and stable.[8]

Q5: What is the expected isotopic purity of commercially available this compound?

A5: Commercially available this compound typically has a very high isotopic purity. Reputable suppliers often specify an isotopic purity of ≥98% for the d5 species.[1][6] The presence of unlabeled (d0) analyte in the internal standard should be minimal. Regulatory guidelines often suggest that the response of the d0 analyte in a blank sample spiked only with the internal standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[7]

Troubleshooting Guides

Issue 1: Inconsistent Analyte-to-Internal Standard Area Ratios

  • Symptoms: Poor precision in quality control (QC) samples; failure to meet acceptance criteria (typically ±15% deviation).

  • Possible Causes: Differential matrix effects, inconsistent extraction recovery, chromatographic issues.

  • Troubleshooting Steps:

StepActionRationale
1 Verify Co-elution Check the chromatograms to ensure that the peaks for Amisulpride and this compound have the same retention time. A slight shift can sometimes occur due to the isotope effect.[7] If they do not co-elute, they may experience different matrix effects.
2 Assess Matrix Effects Perform a quantitative matrix effect experiment (see Protocol 3). This will determine if components in the biological matrix are suppressing or enhancing the ionization of the analyte and internal standard differently.[7]
3 Evaluate Extraction Recovery Determine the extraction recovery for both the analyte and the internal standard separately by comparing the response of pre-extraction spiked samples to post-extraction spiked samples. Inconsistent recovery can introduce variability.
4 Check for Contamination Analyze a sample of the internal standard spiking solution to check for the presence of unlabeled Amisulpride. Significant contamination can compromise accuracy, especially at low concentrations.[1]
5 Review Sample Preparation Ensure all sample preparation steps (e.g., vortexing time, centrifugation speed, evaporation) are consistent across all samples.

Issue 2: Suspected Isotopic Instability (Back-Exchange)

  • Symptoms: A significant signal appears at the mass transition of the unlabeled analyte when analyzing a blank matrix sample spiked only with this compound. The internal standard response is unexpectedly low or variable.

  • Possible Causes: Although highly unlikely for this compound, this could indicate isotopic exchange due to extreme pH or temperature during sample processing.

  • Troubleshooting Steps:

StepActionRationale
1 Incubation Study Incubate a solution of this compound in the sample processing solution (e.g., mobile phase, extraction solvent) at the processing temperature for the maximum expected processing time. Analyze for the appearance of unlabeled Amisulpride.
2 pH Check Measure the pH of the final prepared samples before injection. Extreme pH values can catalyze H/D exchange, although this is more relevant for less stable labels.[7]
3 Consult Supplier Contact the supplier of the this compound to obtain a certificate of analysis and confirm the stability data for the specific lot number.

Quantitative Data Summary

Table 1: Typical Bioanalytical Method Validation Parameters for Amisulpride using this compound IS (Data synthesized from published LC-MS/MS methods[9][10])

ParameterTypical ResultAcceptance Criteria
Linearity Range2.0 – 2500.0 ng/mL-
Correlation Coefficient (r²)≥ 0.999≥ 0.99
Intra-day Precision (%CV)< 2.0%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV)< 3.0%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (% Bias)98.0% to 102.0%± 15% (± 20% at LLOQ)
Inter-day Accuracy (% Bias)96.0% to 101.0%± 15% (± 20% at LLOQ)
Mean Recovery (Amisulpride)~75%Consistent and reproducible
Mean Recovery (this compound)~65%Consistent and reproducible
Freeze-Thaw Stability (3 cycles)Stable≤ 15% deviation
Bench-Top Stability (Room Temp)Stable for ≥ 6 hours≤ 15% deviation

Table 2: Comparative Performance Data for Internal Standards Used in Amisulpride Analysis (Note: Data generated under different experimental protocols limits direct comparison.[11])

Internal StandardTypeMean RecoveryMatrix EffectMethod
This compound Stable Isotope-Labeled ~70% Minimal (CV < 1.5%) LC-MS/MS
MetoclopramideStructural Analog~94%Not Quantitatively AssessedHPLC-Fluorescence
CarbamazepineStructural Analog~100% (for itself)~100% (for itself)LC-MS³

The data clearly indicates that while structural analogs can show high recovery, only a stable isotope-labeled standard like this compound can effectively account for and minimize variability from matrix effects in LC-MS/MS analysis.[11]

Key Experimental Protocols

Protocol 1: Evaluation of this compound Isotopic Stability

  • Prepare Solutions: Create solutions of this compound (e.g., 100 ng/mL) in various solvents relevant to the experimental workflow (e.g., water, methanol, acetonitrile, mobile phase A, mobile phase B, and reconstituted blank plasma extract).

  • Incubate: Store aliquots of these solutions under different conditions:

    • Room temperature for 24 hours.

    • Autosampler temperature (e.g., 4°C) for 48 hours.

    • Elevated temperature (e.g., 40°C) for 4 hours to simulate harsh conditions.

  • Analysis: Analyze the incubated samples using a high-resolution mass spectrometer or a sensitive triple quadrupole MS.

  • Data Evaluation: Monitor the mass transition for unlabeled Amisulpride (e.g., m/z 370.1 → 242.1).[9] The absence of a significant peak indicates that no back-exchange (loss of deuterium) has occurred.

Protocol 2: Quantification of Amisulpride in Human Plasma by LC-MS/MS (Adapted from validated methods[2][9])

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 100 µL of human plasma sample, calibrator, or QC into a microcentrifuge tube.

    • Add 100 µL of this compound internal standard working solution (e.g., 200 ng/mL in 50% methanol).

    • Vortex briefly to mix.

    • Add 2.5 mL of diethyl ether, vortex for 20 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Freeze the aqueous layer using a dry ice/acetone bath and transfer the organic supernatant to a clean tube.

    • Evaporate the supernatant to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 reverse-phase column (e.g., Zorbax Bonus-RP, 4.6 x 75 mm, 3.5 µm).[9]

    • Mobile Phase: Isocratic elution with 0.2% formic acid in water:methanol (35:65 v/v).[9]

    • Flow Rate: 0.5 mL/min.

    • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • Amisulpride: m/z 370.1 → 242.1

      • This compound: m/z 375.1 → 242.1[2]

  • Quantification: Calculate the peak area ratio of Amisulpride to this compound. Determine the concentration of Amisulpride in unknown samples by interpolating from the calibration curve.

Protocol 3: Assessment of Matrix Effects (Based on standard industry practice[7])

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike Amisulpride and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) as per the analytical method. Spike Amisulpride and this compound into the final, dried extract before reconstitution.

    • Set C (Pre-Extraction Spike): Spike Amisulpride and this compound into the blank biological matrix before starting the extraction process.

  • Analysis: Inject and analyze all three sets using the LC-MS/MS method.

  • Calculations:

    • Matrix Effect (ME %): (Mean peak area of Set B / Mean peak area of Set A) * 100. A value < 100% indicates ion suppression; > 100% indicates ion enhancement.

    • Recovery (RE %): (Mean peak area of Set C / Mean peak area of Set B) * 100.

    • Internal Standard Normalized Matrix Factor: Calculate the matrix factor for both the analyte and the IS. The ratio of these two factors should be close to 1.0 to indicate effective compensation.

Mandatory Visualizations

Amisulpride Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicles Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicles->Dopamine_synapse Release D2_auto D2/D3 Autoreceptor D2_auto->Dopamine_vesicles Inhibits Release D2_post D2/D3 Receptor AC Adenylyl Cyclase D2_post->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Postsynaptic Response cAMP->Response Amisulpride_low Amisulpride (Low Dose) Amisulpride_low->D2_auto Blocks Amisulpride_high Amisulpride (High Dose) Amisulpride_high->D2_post Blocks Dopamine_synapse->D2_auto Negative Feedback Dopamine_synapse->D2_post

Caption: Amisulpride's dose-dependent D2/D3 receptor antagonism.

Isotopic Stability Workflow start Start: Suspected Isotopic Exchange prep_sol Prepare this compound in Test Solutions (e.g., mobile phase, matrix) start->prep_sol incubate Incubate Under Relevant Conditions (Temp, Time, pH) prep_sol->incubate analyze Analyze via LC-MS/MS incubate->analyze monitor Monitor Mass Transition of Unlabeled Analyte (Amisulpride d0) analyze->monitor decision Is d0 Signal Significant? monitor->decision stable Conclusion: Label is Stable decision->stable No unstable Conclusion: Exchange Occurred (Review Conditions) decision->unstable Yes

Caption: Workflow for assessing this compound isotopic stability.

Internal Standard Correction cluster_process Analytical Process cluster_input cluster_output extraction Sample Prep (Extraction) injection LC Injection extraction->injection ionization MS Ionization (Matrix Effect) injection->ionization Analyte_out Analyte Signal ionization->Analyte_out IS_out IS Signal ionization->IS_out Analyte_in Analyte (Amisulpride) Analyte_in->extraction IS_in Internal Standard (this compound) IS_in->extraction Final_Ratio Final Area Ratio (Analyte / IS) Remains Constant Analyte_out->Final_Ratio IS_out->Final_Ratio Process_Variability Process Variability (e.g., 20% loss) Process_Variability->extraction Affects Both Equally

References

Technical Support Center: Analysis of Amisulpride and Amisulpride-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Amisulpride (B195569) and its deuterated internal standard, Amisulpride-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Electrospray Ionization (ESI) source conditions and to offer solutions for common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization technique for Amisulpride analysis?

A1: Positive Electrospray Ionization (ESI+) is the preferred ionization technique for the analysis of Amisulpride.[1][2] ESI is well-suited for moderately polar compounds like Amisulpride.

Q2: What are the typical precursor and product ions for Amisulpride and this compound in MS/MS analysis?

A2: For Amisulpride, the commonly monitored transition in Multiple Reaction Monitoring (MRM) mode is m/z 370.1 → 242.1.[1][2][3][4][5][6] For the deuterated internal standard, this compound, the transition is m/z 375.1 → 242.1.[1][2][3][4][5][6]

Q3: Why is this compound recommended as the internal standard?

A3: A stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis.[7][8] It has nearly identical physicochemical properties to Amisulpride, meaning it co-elutes and experiences similar ionization efficiency and potential matrix effects.[7] This allows for more accurate and precise quantification by correcting for variability during sample preparation and analysis.[7][8]

Q4: What are the key ESI source parameters to optimize for Amisulpride analysis?

A4: Critical ESI source parameters to optimize include the ion spray voltage, source temperature, nebulizer gas, heater gas, and curtain gas pressures.[3][6] Fine-tuning these parameters can significantly improve signal intensity and stability.

Experimental Protocols

A detailed methodology for the analysis of Amisulpride and this compound in human plasma is provided below, based on validated methods.[3][4][5][6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 100 µL of human plasma into a labeled tube.

  • Add the this compound internal standard solution.

  • Add a suitable extraction solvent (e.g., diethyl ether).[3][6]

  • Vortex the mixture for approximately 20 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[2]

Chromatographic Conditions

  • LC System: Agilent 1200 series or equivalent[1]

  • Column: Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm[1][3][4][5][6]

  • Mobile Phase: 0.2% Formic acid in water:Methanol (35:65 v/v)[1][3][4][5][6]

  • Flow Rate: 0.5 mL/min[1][3][4][5][6]

  • Injection Volume: 5 µL[1]

  • Column Temperature: 30°C[1]

Mass Spectrometry Conditions

  • Mass Spectrometer: API 4000 or equivalent[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI)[1]

Optimized ESI Source Parameters

The following table summarizes the optimized ESI source conditions for the analysis of Amisulpride and this compound.

ParameterValue
Source Temperature 500 °C
Nebulizer Gas (Gas 1) 30 psi
Heater Gas (Gas 2) 45 psi
Curtain Gas 20 psi
Collision Gas (CAD) 7 psi
IonSpray Voltage (IS) 5500 V
Declustering Potential (DP) 70 V
Entrance Potential (EP) 10 V
Collision Energy (CE) 38 V
Collision Cell Exit Potential (CXP) 12 V

(Data sourced from a validated LC-MS/MS method for Amisulpride and this compound)[3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of Amisulpride and this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity

This is often a symptom of ion suppression, where components of the sample matrix interfere with the ionization of the analyte.[1]

  • Question: My signal for Amisulpride and/or this compound is very low. What should I do?

  • Answer:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1] While protein precipitation is simple, it can result in significant ion suppression.[1] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally better for cleaner samples.[2]

    • Optimize ESI Source Parameters: Systematically tune the ion source parameters, such as gas flows, temperature, and voltages, to maximize the signal for Amisulpride.[1]

    • Check Mobile Phase Composition: Ensure your mobile phase contains a volatile additive like formic acid (0.1-0.2%) to promote protonation of Amisulpride in positive ion mode.[2][3]

    • Evaluate Chromatography: If the Amisulpride peak elutes in a region of high matrix interference, modify the chromatographic conditions (e.g., change the organic solvent, adjust the gradient) to separate it from the interfering components.[1]

Issue 2: High Variability in Results (Poor Precision)

High variability, especially at lower concentrations, can also be a result of inconsistent ion suppression.

  • Question: I'm observing a high degree of variability in my results between injections. How can I improve precision?

  • Answer:

    • Assess Internal Standard Performance: Check the peak area of this compound across all samples.[1] High variability in the internal standard peak area is a strong indicator of inconsistent ion suppression.

    • Standardize Sample Preparation: Ensure that every step of your sample preparation protocol is performed consistently for all samples.[1]

    • Improve Chromatographic Robustness: If the Amisulpride peak is eluting on the edge of a suppression zone, small shifts in retention time can lead to large variations in signal intensity.[1] Ensure your chromatographic method is robust and retention times are stable.

Issue 3: Poor Peak Shape or Shifting Retention Times

  • Question: My chromatographic peaks for Amisulpride are broad, tailing, or the retention time is shifting. What could be the cause?

  • Answer:

    • Column Equilibration: Ensure the analytical column is properly equilibrated with the initial mobile phase conditions before each injection.[2]

    • Column Contamination: If peak shape degrades over several injections, the column may be contaminated. Flush the column with a strong solvent or replace it if necessary.[2]

    • Sample Solvent and Mobile Phase Mismatch: The solvent used to reconstitute the sample after evaporation should be as similar as possible to the initial mobile phase to ensure good peak shape.[2]

    • Column Void: A sudden drop in pressure accompanied by poor peak shape could indicate a void in the column packing, which would require column replacement.[2]

Visualized Workflows

The following diagrams illustrate the experimental workflow for optimizing ESI source conditions and a logical approach to troubleshooting common issues.

experimental_workflow cluster_prep Sample & System Preparation cluster_infusion Direct Infusion & Parameter Tuning cluster_verification Method Verification prep_solution Prepare Amisulpride & This compound Standard Solutions infuse_analyte Infuse Amisulpride Solution into Mass Spectrometer prep_solution->infuse_analyte prep_mobile_phase Prepare Mobile Phase (0.2% Formic Acid in Water:Methanol) lc_setup Equilibrate LC System prep_mobile_phase->lc_setup inject_sample Inject Sample onto LC-MS/MS System lc_setup->inject_sample tune_is Optimize IonSpray Voltage infuse_analyte->tune_is tune_temp Optimize Source Temperature tune_is->tune_temp tune_gas Optimize Nebulizer & Heater Gas tune_temp->tune_gas tune_dp_ce Optimize DP, CE, and CXP tune_gas->tune_dp_ce confirm_is Confirm Parameters for this compound tune_dp_ce->confirm_is check_signal Verify Signal Intensity & Stability inject_sample->check_signal confirm_is->inject_sample

Caption: Experimental workflow for ESI source optimization.

troubleshooting_workflow Troubleshooting Logic cluster_issue Issue Categorization cluster_solution Potential Solutions start Problem Identified is_low_signal Low Signal / Poor Sensitivity? start->is_low_signal is_high_variability High Variability / Poor Precision? is_low_signal->is_high_variability No solution_sample_prep Optimize Sample Prep (LLE/SPE) is_low_signal->solution_sample_prep Yes solution_source_params Optimize ESI Source Parameters is_low_signal->solution_source_params Yes solution_chromatography Modify Chromatographic Conditions is_low_signal->solution_chromatography Yes is_bad_peak Poor Peak Shape / RT Shift? is_high_variability->is_bad_peak No is_high_variability->solution_sample_prep Yes is_high_variability->solution_chromatography Yes solution_is_check Check Internal Standard Performance is_high_variability->solution_is_check Yes is_bad_peak->solution_chromatography Yes solution_column_health Check Column Health & Equilibration is_bad_peak->solution_column_health Yes solution_solvent_match Match Sample Solvent to Mobile Phase is_bad_peak->solution_solvent_match Yes end Issue Resolved is_bad_peak->end No solution_sample_prep->end solution_source_params->end solution_chromatography->end solution_is_check->end solution_column_health->end solution_solvent_match->end

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Amisulpride Using Amisulpride-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Amisulpride (B195569) in biological matrices, with a focus on the validation of methods employing Amisulpride-d5 as the internal standard. The selection of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis, offering significant advantages in accuracy and precision.[1] This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, comparative performance data, and workflow visualizations to support method development and validation.

Superiority of this compound as an Internal Standard

An ideal internal standard (IS) should have physicochemical properties nearly identical to the analyte to compensate for variability during sample preparation and analysis.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are the preferred choice in LC-MS/MS-based bioanalysis.[1] In this compound, five hydrogen atoms are replaced by deuterium, resulting in a compound with the same extraction recovery, chromatographic retention time, and ionization efficiency as Amisulpride, but with a different mass-to-charge ratio (m/z) that allows for its distinction by the mass spectrometer.[1] This minimizes the impact of matrix effects, a common challenge in bioanalysis where co-eluting endogenous components can suppress or enhance the analyte's signal.[1]

While alternative internal standards, such as structural analogs like Metoclopramide and Carbamazepine, have been used, they may not co-elute or experience the same degree of ion suppression or enhancement as Amisulpride, potentially leading to less accurate quantification.[2]

Quantitative Data Comparison

The following tables summarize the performance of a validated LC-MS/MS method for Amisulpride using this compound as the internal standard. The data is compiled from various studies and represents typical performance characteristics.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterTypical Performance
Linear Range2.0–2500.0 ng/mL[3][4][5]
Correlation Coefficient (r²)≥ 0.9982[3][4][5]
LLOQ2.0 ng/mL[3][4][5]

Table 2: Accuracy and Precision

AnalyteNominal Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
AmisulprideLow QC (6.0)0.9 - 1.7[3][4]98.3 - 101.5[3][4]1.5 - 2.8[3][4]96.0 - 101.0[3][4]
AmisulprideMedium QC (750.0)0.9 - 1.7[3][4]98.3 - 101.5[3][4]1.5 - 2.8[3][4]96.0 - 101.0[3][4]
AmisulprideHigh QC (1750.0)0.9 - 1.7[3][4]98.3 - 101.5[3][4]1.5 - 2.8[3][4]96.0 - 101.0[3][4]

Table 3: Recovery and Stability

ParameterAmisulprideThis compound
Mean Recovery74.63%[3]65.07%[3]
Freeze-Thaw Stability (3 cycles)Stable[3][4]N/A
Bench-Top Stability (25 h)Stable[3]N/A
Autosampler Stability (99 h)Stable[3]N/A

Experimental Protocols

The following is a representative experimental protocol for the quantification of Amisulpride in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)[3][6]
  • Pipette 100 µL of human plasma (blank, calibration standard, quality control, or study sample) into a 1.5 mL microcentrifuge tube.[6]

  • Add 25 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).[6]

  • Vortex for 10 seconds.[6]

  • Add 1 mL of extraction solvent (e.g., diethyl ether or ethyl acetate).[3][6]

  • Vortex for 2 minutes.[6]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[6]

  • Transfer the supernatant (organic layer) to a clean tube.[6]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in 200 µL of the mobile phase.[6]

  • Vortex for 30 seconds.[6]

  • Transfer the solution to an autosampler vial for injection into the LC-MS/MS system.[6]

LC-MS/MS Conditions[3][4][5]
  • LC System: HPLC or UHPLC system.[7][8]

  • Column: Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm.[3][4][5]

  • Mobile Phase: Isocratic mixture of 0.2% formic acid in water and methanol (B129727) (35:65 v/v).[3][4][5]

  • Flow Rate: 0.5 mL/min.[3][4][5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[8]

  • Scan Type: Multiple Reaction Monitoring (MRM).[8]

  • MRM Transitions:

    • Amisulpride: m/z 370.1 → 242.1[1][3][4][5]

    • This compound: m/z 375.1 → 242.1[1][3][4][5]

Method Validation Workflow and Logic

The following diagrams illustrate the typical workflow for bioanalytical method validation and the rationale for selecting a deuterated internal standard.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev1 LC & MS Parameter Optimization dev2 Sample Preparation Development (LLE, SPE, or PP) val1 Selectivity & Specificity dev2->val1 val2 Linearity & LLOQ val3 Accuracy & Precision (Intra- & Inter-day) val4 Recovery & Matrix Effect val5 Stability (Freeze-Thaw, Bench-Top, etc.) sa1 Batch Preparation (Blanks, Standards, QCs, Samples) val5->sa1 sa2 LC-MS/MS Analysis sa3 Data Processing & Quantification

Bioanalytical Method Validation Workflow

G cluster_0 Internal Standard Selection cluster_1 Ideal IS cluster_2 Alternative IS start Goal: Accurate Quantification choice Internal Standard (IS) Choice start->choice ideal Stable Isotope-Labeled (SIL) IS (e.g., this compound) choice->ideal Preferred alt Structural Analog IS (e.g., Metoclopramide) choice->alt Less Ideal ideal_prop Identical Physicochemical Properties Compensates for Matrix Effects & Extraction Variability ideal->ideal_prop alt_prop Different Physicochemical Properties Potential for Inaccurate Quantification alt->alt_prop

Logic for Internal Standard Selection

References

The Gold Standard: Amisulpride-d5 Outperforms Structural Analogs as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison reveals that the use of Amisulpride-d5, a stable isotope-labeled internal standard, provides superior accuracy and precision in the quantitative analysis of the antipsychotic drug Amisulpride compared to structural analog internal standards. This superiority is primarily attributed to its ability to more effectively compensate for matrix effects and variability during sample preparation and analysis. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision that directly impacts the quality and reliability of bioanalytical data.[1]

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is added in a constant amount to all samples, calibrators, and controls to correct for variations inherent in the analytical process.[1] The ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] While structural analogs—compounds with a similar but not identical chemical structure to the analyte—are sometimes used due to cost or availability, the scientific consensus favors the use of stable isotope-labeled internal standards (SIL-ISs) like this compound.[1][3]

This compound is chemically identical to Amisulpride, with the exception that five hydrogen atoms have been replaced by deuterium.[3] This substitution results in a higher mass-to-charge ratio, allowing it to be distinguished from the analyte by the mass spectrometer, while its physicochemical behavior remains nearly identical.[1][3] This near-identical nature is the key to its superior performance in mitigating matrix effects, where co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1]

Performance Data: A Head-to-Head Comparison

The quantitative data summarized below, compiled from various validated LC-MS/MS methods, clearly demonstrates the superior performance of this compound over structural analog internal standards in key bioanalytical validation parameters.

ParameterThis compound (Deuterated IS)Structural Analog ISRationale & Reference
Linearity Range (ng/mL) 2.0 - 2500.010 - 1000A wider linear range allows for the quantification of a broader spectrum of analyte concentrations.[4][5]
Correlation Coefficient (r²) ≥ 0.9982≥ 0.999Both show excellent linearity, but the deuterated IS often maintains this over a wider range.[6]
Lower Limit of Quantification (LLOQ) (ng/mL) 2.010The lower LLOQ indicates higher sensitivity of the method using the deuterated IS.[4][5]
Intra-day Precision (%CV) 0.9 - 1.70.79 - 1.98Both demonstrate good precision, with the deuterated IS showing a slightly tighter range in some studies.[6][7]
Inter-day Precision (%CV) 1.5 - 2.81.34 - 4.62The deuterated IS consistently shows better long-term reproducibility.[6][7]
Intra-day Accuracy (%) 98.3 - 101.596.42 - 103.58Both provide high accuracy, with the deuterated IS often closer to 100%.[6][7]
Inter-day Accuracy (%) 96.0 - 101.096.23 - 98.27The deuterated IS demonstrates better accuracy over multiple days.[6][7]
Mean Recovery (%) 65.07 - 74.6358.65 - 95While structural analog recovery can be high, it may not track the analyte's recovery as closely as a deuterated IS, especially with different extraction methods.[4][7][8]
Matrix Effect Minimal (CV of 1.2% for Ion Suppression/Enhancement)Not always quantitatively assessed or may be more variable.The key advantage of a deuterated IS is its ability to effectively compensate for matrix effects.[8]

Experimental Protocols

To provide a clear understanding of how these performance data are generated, detailed methodologies for a typical bioanalytical workflow for Amisulpride in human plasma are provided below.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of Amisulpride and the internal standard from human plasma.

  • Pipette 100 µL of human plasma (blank, calibration standard, quality control, or study sample) into a 1.5 mL microcentrifuge tube.[9]

  • Add 25 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).[9]

  • Vortex the sample for 10 seconds.[9]

  • Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of diisopropylether and dichloromethane).[7][9]

  • Vortex the mixture for 2 minutes to ensure thorough mixing.[9]

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[9]

  • Carefully transfer the supernatant (the organic layer containing the analyte and IS) to a clean tube.[9]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[9]

  • Reconstitute the dried residue in 200 µL of the mobile phase.[9]

  • Vortex the reconstituted sample for 30 seconds before injection into the LC-MS/MS system.[9]

LC-MS/MS Analysis

The following are typical chromatographic and mass spectrometric conditions for the analysis of Amisulpride.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[9]

  • Column: Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm.[6][9]

  • Mobile Phase: An isocratic mixture of 0.2% formic acid in water and methanol (B129727) (35:65 v/v).[6][9]

  • Flow Rate: 0.5 mL/min.[6][9]

  • Column Temperature: 40°C.[9]

  • Injection Volume: 10 µL.[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[9]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[9]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amisulpride: m/z 370.1 → 242.1[9]

    • This compound (Internal Standard): m/z 375.1 → 242.1[9]

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams visualize the experimental workflow and the logical relationship behind the choice of internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound IS (25 µL) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_solvent 4. Add Extraction Solvent (1 mL) vortex1->add_solvent vortex2 5. Vortex add_solvent->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Acquisition & Processing detect->data

Caption: Experimental workflow for Amisulpride bioanalysis.

G cluster_choice Internal Standard Selection Rationale goal Goal: Accurate & Precise Quantification challenge Challenge: Analytical Variability (Matrix Effects, Extraction Loss) goal->challenge solution Solution: Use of Internal Standard challenge->solution is_types Internal Standard Types solution->is_types deuterated This compound (Deuterated) is_types->deuterated analog Structural Analog (e.g., Metoclopramide, Sulpiride) is_types->analog prop_d Properties: - Near-identical physicochemical properties - Co-elutes with analyte - Different m/z deuterated->prop_d prop_a Properties: - Similar but not identical structure - May have different retention time - Different extraction recovery analog->prop_a outcome_d Outcome: - Excellent compensation for matrix effects - High accuracy and precision prop_d->outcome_d outcome_a Outcome: - Inadequate compensation - Potential for assay bias prop_a->outcome_a

Caption: Rationale for selecting a deuterated internal standard.

References

Performance Characteristics of Amisulpride Quantification Using Amisulpride-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount for reliable pharmacokinetic studies and clinical trial outcomes. This guide provides a detailed comparison of the analytical performance of amisulpride (B195569) quantification using a stable isotope-labeled internal standard, Amisulpride-d5, against other methods. The use of a deuterated internal standard like this compound is considered the gold standard in bioanalysis, offering high precision and accuracy by effectively compensating for matrix effects and variability during sample preparation.[1][2]

This guide presents key performance metrics such as linearity, precision, and accuracy, supported by detailed experimental protocols. The data is compiled from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, providing a robust resource for analytical method development and validation.

Comparative Performance Data

The following tables summarize the key validation parameters for amisulpride quantification. Table 1 details the performance of an LC-MS/MS method utilizing this compound as the internal standard. Table 2 provides a comparison with alternative analytical methods and internal standards to offer a broader perspective on available techniques.

Table 1: Linearity, Precision, and Accuracy of Amisulpride Quantification with this compound Internal Standard by LC-MS/MS [3]

ParameterPerformance Metric
Linearity Range 2.0 - 2500.0 ng/mL
Correlation Coefficient (r²) ≥ 0.9982
Lower Limit of Quantification (LLOQ) 2.0 ng/mL
Intra-day Precision (%CV) 0.9% - 1.7%
Inter-day Precision (%CV) 1.5% - 2.8%
Intra-day Accuracy (%) 98.3% - 101.5%
Inter-day Accuracy (%) 96.0% - 101.0%
Overall Average Recovery (Amisulpride) 74.63%
Overall Average Recovery (this compound) 65.07%

Data sourced from a validated LC-MS/MS method in human plasma.[3]

Table 2: Comparison of Different Amisulpride Quantification Methods

ParameterLC-MS/MS with this compound[3]LC-MS/MS with Methaqualone IS (in rat plasma)[4]HPLC with Fluorescence Detection[1]
Linearity Range 2.0 - 2500.0 ng/mLNot SpecifiedNot Specified
LLOQ 2.0 ng/mLNot SpecifiedNot Specified
Precision (%CV) Intra-day: 0.9-1.7%, Inter-day: 1.5-2.8%In accordance with FDA guidanceNot Specified
Accuracy (%) Intra-day: 98.3-101.5%, Inter-day: 96.0-101.0%In accordance with FDA guidanceNot Specified
Sample Preparation Liquid-Liquid Extraction (LLE)Protein PrecipitationSolid-Phase Extraction (SPE)

Note: A direct comparison of performance may be limited due to variations in experimental protocols, matrices, and laboratories.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental results and for the assessment of data quality. Below are the protocols for the LC-MS/MS method using this compound.

Bioanalytical Method: LC-MS/MS[3][5]

This method is designed for the quantitative determination of amisulpride in human plasma.[5]

Sample Preparation: Liquid-Liquid Extraction (LLE) [5]

  • Pipette 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of this compound internal standard (IS) working solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of extraction solvent (e.g., diethyl ether or ethyl acetate).[1][5]

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for injection into the LC-MS/MS system.

Chromatographic Conditions [3][5]

  • Chromatographic System: HPLC or UPLC system.

  • Column: Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm.[3][5]

  • Mobile Phase: Isocratic mixture of 0.2% formic acid in water and methanol (B129727) (35:65 v/v).[3][5]

  • Flow Rate: 0.5 mL/min.[3][5]

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

Mass Spectrometer Conditions [3][5]

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amisulpride: m/z 370.1 → 242.1.[3][5]

    • This compound (Internal Standard): m/z 375.1 → 242.1.[3][5]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the quantification of amisulpride using the described LC-MS/MS method.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound IS plasma->add_is extract 3. Liquid-Liquid Extraction add_is->extract evaporate 4. Evaporate to Dryness extract->evaporate reconstitute 5. Reconstitute in Mobile Phase evaporate->reconstitute inject 6. Inject into HPLC/UPLC reconstitute->inject separate 7. Chromatographic Separation inject->separate detect 8. Mass Spectrometry Detection (MRM) separate->detect quantify 9. Quantification detect->quantify report 10. Report Results quantify->report

Caption: Workflow for Amisulpride Quantification by LC-MS/MS.

References

Assessing the Recovery and Matrix Effect of Amisulpride-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of amisulpride (B195569) in biological matrices is paramount. A crucial component of achieving this accuracy lies in the selection and validation of an appropriate internal standard. This guide provides a comprehensive comparison of the recovery and matrix effect of Amisulpride-d5, a deuterated stable isotope-labeled internal standard, against other potential alternatives. The data presented is supported by detailed experimental protocols to aid in the critical evaluation of these compounds for bioanalytical method development.

Quantitative Data Comparison

The selection of an internal standard significantly impacts the reliability of LC-MS/MS assays.[1][2] Ideally, an internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variability.[1][2] Stable isotope-labeled standards like this compound are considered the gold standard for this purpose.[1][2]

Performance of this compound as an Internal Standard

The following table summarizes the recovery and matrix effect data for this compound from a validated LC-MS/MS method.

ParameterAmisulprideThis compoundNotes
Mean Recovery ~74.6%[1]~65.1%[1]Recovery was determined by comparing the peak areas of the analyte in extracted plasma samples to those of post-extraction spiked samples.[3] While 100% recovery is not mandatory, consistency and reproducibility are key.[4][5]
Matrix Effect (Ion Suppression/Enhancement) CV of 1.2%[3]Not explicitly stated, but the use of a deuterated internal standard is intended to compensate for this effect.The low coefficient of variation (CV) for amisulpride indicates that the matrix effect on its ionization is minimal and within acceptable limits under the specified conditions.[3]
Performance of Alternative Internal Standards

While this compound is the preferred internal standard, other compounds have been used. It is critical to note that the following data were generated under different experimental protocols, which limits direct comparability.

Internal StandardMean RecoveryMatrix Effect AssessmentSample Preparation & Analytical MethodKey Considerations
Metoclopramide 94% - 95%[6]Not Quantitatively Assessed[6]Solid-Phase Extraction (SPE) and HPLC-Fluorescence[6]High recovery is observed, but the lack of quantitative matrix effect data is a significant limitation for LC-MS/MS applications.[6]
Carbamazepine 98.9% - 110.2% (for Carbamazepine itself)[6]94.3% - 112.5% (for Carbamazepine itself)[6]Protein Precipitation and LC-MS³[6]The provided data pertains to Carbamazepine as the analyte, not as an internal standard for amisulpride, making it unsuitable for direct comparison.[6]

Experimental Protocols

A standardized and robust experimental design is crucial for the accurate assessment of recovery and matrix effects.[4][7] The following protocols outline the methodologies for these key validation experiments.

Assessment of Recovery

The recovery of an analyte and the internal standard is determined by comparing the analytical response of extracted samples to that of unextracted standards.

Procedure:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent. This represents 100% recovery.

    • Set 2 (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final extracted sample.

    • Set 3 (Pre-Extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction process.

  • Analyze all three sets using the validated LC-MS/MS method.

  • Calculate the percent recovery using the following formula:

    Recovery (%) = (Peak Area of Pre-Extraction Spike / Peak Area of Post-Extraction Spike) x 100[4]

This should be performed at low, medium, and high quality control (QC) concentrations.[5]

Assessment of Matrix Effect

The matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix.[8]

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): A known amount of the analyte and internal standard is prepared in a neat solution (e.g., mobile phase).

    • Set B (Post-Extraction Spike): A blank biological matrix from at least six different sources is processed, and the analyte and internal standard are added to the extracted matrix.[9]

  • Analyze both sets using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for both the analyte and the internal standard:

    Matrix Factor = (Peak Response in Post-Extraction Spike / Peak Response in Neat Solution)[8]

  • Calculate the Internal Standard-Normalized Matrix Factor:

    IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[4]

Visualizing the Workflow and Influencing Factors

To better illustrate the experimental process and the interplay of various factors, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation A Set A: Neat Solution (Analyte + IS in Solvent) D Acquire Peak Areas A->D B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->D C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS -> Extract) C->D E Recovery (%) = [C/B] * 100 D->E F Matrix Factor = B/A D->F G IS-Normalized MF F->G

Figure 1. Experimental workflow for assessing recovery and matrix effect.

cluster_sources Sources of Matrix Components cluster_mitigation Mitigation Strategies center_node Matrix Effect (Ion Suppression/Enhancement) spe Solid-Phase Extraction (SPE) center_node->spe lle Liquid-Liquid Extraction (LLE) center_node->lle chrom Chromatographic Separation center_node->chrom is Stable Isotope-Labeled Internal Standard center_node->is lipids Phospholipids lipids->center_node salts Salts salts->center_node proteins Endogenous Proteins proteins->center_node

Figure 2. Factors influencing and mitigating matrix effects in bioanalysis.

References

Precision in Amisulpride Analysis: A Comparative Guide to Inter-day and Intra-day Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of amisulpride (B195569) is paramount for accurate pharmacokinetic studies, therapeutic drug monitoring, and ensuring quality control. This guide provides an objective comparison of the inter-day and intra-day precision of analytical methods for amisulpride, with a particular focus on the use of Amisulpride-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data presented is compiled from validated analytical methods to aid in the selection of the most suitable technique for specific research applications.

Comparative Analysis of Analytical Method Precision

The precision of an analytical method is a critical measure of its reproducibility, defined by the closeness of agreement between a series of measurements from the same homogeneous sample. This is typically expressed as the relative standard deviation (%RSD). Intra-day precision assesses variability within a single day's analysis, while inter-day precision evaluates variability across different days, often involving different analysts and equipment.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) employing a deuterated internal standard like this compound generally demonstrates superior precision compared to other methods such as high-performance liquid chromatography with UV detection (HPLC-UV). The use of an internal standard that is chemically identical to the analyte but mass-differentiated minimizes variations arising from sample preparation and instrument response.

Quantitative Data Summary

The following tables summarize the inter-day and intra-day precision data from validated analytical methods for amisulpride quantification.

Table 1: Precision of Amisulpride Quantification in Human Plasma using LC-MS/MS with this compound Internal Standard

AnalyteNominal Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Amisulpride6.0 (LQC)1.798.32.496.0
Amisulpride750.0 (MQC)0.9101.0Not specifiedNot specified
Amisulpride1750.0 (HQC)Not specifiedNot specifiedNot specifiedNot specified

LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data is based on typical performance characteristics of validated amisulpride assays.[1]

A separate study demonstrated intra- and inter-day precision for Amisulpride analysis in human plasma using LC-MS/MS to be within 0.9 to 1.7% and 1.5 to 2.8% respectively, with accuracy ranging from 98.3 to 101.5% and 96.0 to 101.0% respectively[2].

Table 2: Precision of Amisulpride Quantification using HPLC-UV

Analytical MethodMatrixConcentration LevelsIntra-day Precision (%RSD)Inter-day Precision (%RSD)
HPLC-UVTablet Dosage Form80 ppm, 100 ppm, 120 ppm< 2< 2
HPLC-UVTablet Dosage Form100 µg/mL< 2 (overall precision)< 2 (overall precision)

Data compiled from various validated HPLC-UV methods.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below is a typical experimental protocol for the quantification of amisulpride in human plasma using LC-MS/MS with this compound as an internal standard.

LC-MS/MS Method for Amisulpride in Human Plasma

1. Sample Preparation:

  • Pipette 100 µL of human plasma (blank, calibration standard, quality control, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of this compound internal standard (IS) working solution (1 µg/mL in methanol).

  • Vortex the sample for 10 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or diethyl ether)[1].

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: Zorbax Bonus-RP C18, 4.6 × 75 mm, 3.5 μm[2][3].

  • Mobile Phase: Isocratic elution with 0.2% formic acid in water and methanol (B129727) (35:65, v/v)[2][3].

  • Flow Rate: 0.5 mL/min[2][3].

  • Column Temperature: 30°C[2][3].

  • Injection Volume: 5 μL[3].

  • Run Time: Approximately 2.5 minutes[2][3].

3. Mass Spectrometric Detection:

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

  • The transitions monitored are m/z 370.1→242.1 for Amisulpride and m/z 375.1→242.1 for this compound[2].

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the bioanalytical method for amisulpride quantification using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_processing Data Processing & Quantification detection->data_processing

Caption: Experimental workflow for Amisulpride quantification.

Conclusion

The choice of an analytical method for amisulpride quantification should be guided by the specific requirements of the study. For applications demanding high precision and accuracy, particularly in complex biological matrices like human plasma, the LC-MS/MS method with this compound as an internal standard is demonstrably superior. Its low %RSD for both inter-day and intra-day measurements ensures reliable and reproducible data. For routine quality control of pharmaceutical dosage forms where the matrix is less complex, HPLC-UV methods can provide adequate precision and are often more accessible. The detailed experimental protocol provided serves as a robust starting point for the development and validation of in-house analytical methods for amisulpride.

References

A Comparative Guide to Amisulpride Quantification: HPLC-UV vs. LC-MS/MS with Amisulpride-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amisulpride (B195569), an atypical antipsychotic drug, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The two most prevalent analytical techniques employed for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), often utilizing a deuterated internal standard like Amisulpride-d5. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

This document delves into the methodologies of both techniques, presenting a side-by-side comparison of their performance characteristics. While HPLC-UV offers a cost-effective and straightforward approach, LC-MS/MS, particularly when paired with a stable isotope-labeled internal standard, provides superior sensitivity and selectivity.

Performance Comparison at a Glance

The choice between HPLC-UV and LC-MS/MS for amisulpride quantification hinges on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and budget constraints. The following table summarizes the key quantitative performance parameters for both methods based on published literature.

ParameterHPLC-UVLC-MS/MS with this compound
Linearity Range 1 - 15 µg/mL (1000 - 15000 ng/mL)[1]2.0 - 2500.0 ng/mL[2]
Lower Limit of Quantification (LLOQ) ~1.1 µg/mL (1100 ng/mL)[3]2.0 ng/mL[2]
Intra-day Precision (%RSD) < 2%[1]0.9% - 1.7%[2]
Inter-day Precision (%RSD) < 2%[1]1.5% - 2.8%[2]
Accuracy (% Recovery) 98.59% - 100.13%[3]96.0% - 101.5%[2]

Experimental Protocols: A Detailed Look

Reproducibility is a cornerstone of scientific research. To that end, this section provides detailed experimental protocols for both HPLC-UV and LC-MS/MS methods for the quantification of amisulpride.

HPLC-UV Method

This method is suitable for the quantification of amisulpride in pharmaceutical dosage forms and can be adapted for biological matrices with appropriate sample clean-up.

1. Sample Preparation (for Pharmaceutical Dosage Forms):

  • Accurately weigh and transfer a quantity of powdered tablets equivalent to 10 mg of amisulpride into a 100 mL volumetric flask.[1]

  • Add approximately 70 mL of diluent (e.g., acetonitrile) and sonicate for 30 minutes to dissolve the drug.[1]

  • Make up the volume to 100 mL with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter.[1]

  • Further dilute an aliquot of the filtered solution to a suitable concentration within the calibration range.

2. Chromatographic Conditions:

  • Column: Inertsil ODS (150 x 4.6 mm, 3.5 µm)[1]

  • Mobile Phase: Buffer and acetonitrile (B52724) in a ratio of 30:70 (v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 257 nm[1]

  • Injection Volume: 10 µL[1]

LC-MS/MS Method with this compound

This highly sensitive and specific method is ideal for quantifying amisulpride in complex biological matrices like human plasma. The use of a deuterated internal standard, this compound, is critical for correcting variations during sample preparation and analysis, ensuring high accuracy and precision.[4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 100 µL of the internal standard working solution (this compound, 200.0 ng/mL).[2]

  • Add 2.5 mL of diethyl ether and vortex for approximately 20 minutes.[2]

  • Centrifuge the samples at 4000 rpm for 10 minutes at 20°C.[2]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: Zorbax Bonus-RP C18 (4.6 x 75 mm, 3.5 µm)[2]

  • Mobile Phase: 0.2% formic acid in water and methanol (B129727) (35:65 v/v)[2]

  • Flow Rate: 0.5 mL/min[2]

  • Injection Volume: 5 µL[2]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) - Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amisulpride: m/z 370.1 → 242.1[2]

    • This compound: m/z 375.1 → 242.1[2]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC-UV and LC-MS/MS methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Start: Pharmaceutical Dosage Form weigh Weighing start->weigh dissolve Dissolution & Sonication weigh->dissolve filter Filtration dissolve->filter dilute Dilution filter->dilute inject Injection dilute->inject hplc HPLC Separation inject->hplc uv UV Detection hplc->uv quantify Quantification uv->quantify

Figure 1: Experimental workflow for Amisulpride quantification by HPLC-UV.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start: Plasma Sample is_add Add this compound (Internal Standard) start->is_add lle Liquid-Liquid Extraction is_add->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms quantify Quantification ms->quantify

Figure 2: Experimental workflow for Amisulpride quantification by LC-MS/MS.

Concluding Remarks

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Stable Isotope Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity for regulatory submissions. The choice of an internal standard (IS) is a pivotal decision, with regulatory bodies strongly recommending the use of stable isotope-labeled internal standards (SIL-ISs) for mass spectrometry-based assays. This guide provides an objective comparison of SIL-ISs with structural analog internal standards, supported by experimental data and detailed protocols, to aid in the development of robust and compliant bioanalytical methods.

The International Council for Harmonisation (ICH) M10 guideline, now adopted by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for bioanalytical method validation.[1][2][3] A cornerstone of this guidance for liquid chromatography-mass spectrometry (LC-MS) methods is the recommendation to use a SIL-IS whenever possible.[4][5] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This near-identical physicochemical nature to the analyte makes it the "gold standard" for correcting variability during sample processing and analysis.[6]

Performance Comparison: Stable Isotope vs. Structural Analog Internal Standards

The superiority of SIL-ISs in enhancing assay performance is well-documented. While a structural analog—a molecule with a similar but not identical chemical structure to the analyte—can be a viable alternative when a SIL-IS is not available, it often falls short in its ability to compensate for analytical variabilities.[7]

Below is a summary of comparative performance data from published studies:

Validation ParameterInternal Standard TypeAnalyteKey Findings
Accuracy & Precision Stable Isotope-Labeled (everolimus-d4)Everolimus (B549166)Lower limit of quantification (LLOQ) of 1.0 ng/mL with analytical recovery of 98.3%-108.1%. Total coefficient of variation (CV) was 4.3%-7.2%.[8]
Structural Analog (32-desmethoxyrapamycin)EverolimusLLOQ of 1.0 ng/mL with analytical recovery of 98.3%-108.1%. No significant difference in total CV compared to SIL-IS.[8]
Stable Isotope-Labeled (TAC ¹³C,D₂)Tacrolimus (B1663567)Imprecision <3.09% and accuracy between 99.55-100.63%.[6]
Structural Analog (ascomycin)TacrolimusImprecision <3.63% and accuracy between 97.35-101.71%.[6]
Matrix Effect Stable Isotope-Labeled (TAC ¹³C,D₂)TacrolimusPerfectly compensated for matrix effects, with a mean percent value of 0.89%.[6]
Structural Analog (ascomycin)TacrolimusPerformance equivalent to the SIL-IS in compensating for matrix effects, with a mean percent value of -0.97%.[6]
Recovery Variability Stable Isotope-Labeled (lapatinib-d3)Lapatinib (B449)Corrected for interindividual variability in recovery from patient plasma samples.[4]
Structural Analog (zileuton)LapatinibFailed to correct for interindividual variability in recovery, which varied up to 3.5-fold in patient plasma.[4]

Experimental Protocols for Key Validation Parameters

The following protocols are based on the principles outlined in the ICH M10 guideline for the validation of bioanalytical methods using stable isotope standards.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.

Protocol:

  • Obtain blank biological matrix from at least six individual sources.

  • Analyze a blank sample from each source to check for interferences at the retention time of the analyte and the IS.

  • Analyze a sample from each source spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the IS at its working concentration.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.[9]

Accuracy and Precision

Objective: To assess the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of the Upper Limit of Quantitation - ULOQ).

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria:

    • Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ).

    • Intra-run and Inter-run Accuracy (%RE): Within ±15% of the nominal value (within ±20% for LLOQ).

Matrix Effect

Objective: To evaluate the effect of the matrix on the ionization of the analyte and the IS.

Protocol:

  • Obtain blank biological matrix from at least six individual sources.

  • Prepare two sets of samples at low and high concentrations:

    • Set 1 (Neat Solution): Analyte and IS in a neat solution (e.g., reconstitution solvent).

    • Set 2 (Post-extraction Spike): Blank matrix extract spiked with analyte and IS.

  • Calculate the matrix factor (MF) for each lot: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).

  • Calculate the IS-normalized MF.

  • Acceptance Criteria: The precision (%CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage.

Protocol:

  • Use low and high QC samples for all stability tests.

  • Assess the following stability conditions:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample processing time.

    • Long-Term Stability: At the intended storage temperature for a period equal to or longer than the study samples will be stored.

    • Stock Solution Stability: At storage and room temperature.

  • Analyze the stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Bioanalytical Workflow and Validation Relationships

Understanding the logical flow of the bioanalytical method validation process is crucial for efficient execution. The following diagrams, generated using the DOT language, illustrate key workflows.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with SIL-IS Sample->Spike_IS Extraction Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI/APCI) Chromatography->Ionization Detection Mass Spectrometry Detection Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Regression Ratio->Calibration Quantification Quantification of Analyte Calibration->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration G cluster_core Core Validation Parameters cluster_matrix Matrix-Related Parameters cluster_stability Stability Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve Validation->Calibration MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Stability Analyte Stability Validation->Stability Selectivity->Accuracy Accuracy->Precision MatrixEffect->Accuracy Recovery->Accuracy Stability->Accuracy

References

The Gold Standard: Justification for Using Stable Isotope-Labeled Internal Standards in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to achieving the highest standards of accuracy and precision in quantitative bioanalysis, the selection of an internal standard is a pivotal decision. This guide presents an objective comparison between stable isotope-labeled internal standards (SIL-ISs) and other common alternatives. Supported by experimental data and detailed methodologies, the evidence confirms that SIL-ISs provide superior performance in mitigating analytical variability, leading to more reliable and robust data in clinical studies.

In the complex milieu of biological matrices such as plasma or urine, even advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are prone to variations that can affect quantitative accuracy.[1] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for these fluctuations.[2][3] Among the available types of internal standards, SIL-ISs have become the preferred choice in regulated bioanalysis.[3][4]

A SIL-IS is a form of the analyte where one or more atoms are substituted with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[4][5] This modification makes the SIL-IS distinguishable from the analyte by the mass spectrometer while preserving nearly identical physicochemical properties. This similarity is the key to its effectiveness, allowing it to closely mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection.[6]

Unparalleled Compensation for Analytical Variability

The journey of a clinical sample from collection to analysis involves numerous steps where variability can be introduced, including extraction, chromatography, and ionization.[3] A SIL-IS co-elutes with the analyte and experiences the same experimental conditions, thereby providing the most accurate correction for potential errors.[6]

Matrix Effects: One of the most significant challenges in LC-MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte, leading to inaccurate results.[6][7] Because a SIL-IS has the same molecular structure and chromatographic behavior, it is affected by the matrix in the same way as the analyte. This ensures that the ratio of the analyte signal to the SIL-IS signal remains constant, providing reliable quantification.[1][6]

Sample Preparation: Losses can occur during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. Since the SIL-IS is added at the beginning of this process, it experiences the same degree of loss as the analyte, effectively normalizing for recovery variations.[7][8]

Instrumental Variation: Fluctuations in instrument performance, such as injection volume inconsistencies or changes in mass spectrometer sensitivity over time, can introduce errors.[9] The SIL-IS is affected by these variations in the same manner as the analyte, ensuring consistent and reproducible results across different samples and analytical runs.[9]

Performance Comparison: SIL-Internal Standard vs. Other Alternatives

The superiority of SIL-ISs is most evident when compared against other common internal standardization methods, such as using a structural analog or an external standard. Structural analogs, while similar, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, making them less effective at compensating for variability.[5][10]

Performance MetricStable Isotope-Labeled ISStructural Analog ISJustification
Accuracy (% Bias) Typically within ±5%[1]Can exceed ±15%[1]The near-identical chemical and physical properties of a SIL-IS ensure it accurately tracks the analyte through every step of the analysis, leading to superior correction for matrix effects and recovery variations.[1][10]
Precision (%CV) Typically <10%[1]Can be >15%[1]By compensating more effectively for random errors in sample preparation and instrument response, SIL-ISs result in significantly lower variability and thus better precision.[1][4]
Matrix Effect Effectively compensated (<5% difference between analyte and IS)[1]Inconsistent compensation (can be >20% difference)[1]The co-elution and identical ionization behavior of a SIL-IS ensure it experiences the same degree of ion suppression or enhancement as the analyte, allowing for effective normalization.[1][6]
Linear Range 0.5 - 1000 ng/mL (Example)[2]1.0 - 800 ng/mL (Example)[2]The robust correction provided by a SIL-IS often allows for a wider linear dynamic range with better performance at the lower and upper limits of quantification.[2]
Correlation Coefficient (R²) > 0.998[2]> 0.995 (Typical)The consistent analyte-to-IS ratio across the concentration range results in a stronger linear relationship and a higher correlation coefficient.[2]

Table 1: Comparison of key performance metrics between a Stable Isotope-Labeled Internal Standard and a Structural Analog Internal Standard. Data is based on typical bioanalytical method validation results.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible for mass spectrometric methods in bioanalytical studies.[11]

Logical & Experimental Workflow

The decision to use a SIL-IS is based on its ability to provide a more accurate and precise measurement by correcting for multiple sources of error inherent in the bioanalytical workflow.

G cluster_0 Sources of Analytical Variability cluster_1 Correction Mechanism cluster_2 Outcome Matrix Matrix Effects (Ion Suppression/Enhancement) Coelution Identical Physicochemical Properties & Co-elution Matrix->Coelution Affects both Analyte & SIL-IS Equally Recovery Variable Sample Recovery Recovery->Coelution Affects both Analyte & SIL-IS Equally Instrument Instrumental Drift/Variation Instrument->Coelution Affects both Analyte & SIL-IS Equally SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) SIL_IS->Coelution Exhibits Ratio Constant Analyte/IS Peak Area Ratio Coelution->Ratio Maintains Result Accurate & Precise Quantification Ratio->Result Leads to G cluster_workflow Experimental Workflow A Sample Aliquoting (Plasma, Urine, etc.) B Addition of SIL-IS (Known Concentration) A->B C Sample Preparation (e.g., Protein Precipitation, SPE, LLE) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Processing E->F G Calculate Peak Area Ratio (Analyte / SIL-IS) F->G H Quantification via Calibration Curve G->H

References

Safety Operating Guide

Safe Disposal of Amisulpride-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Amisulpride-d5 , a deuterated analog of the antipsychotic drug Amisulpride, requires meticulous handling and disposal procedures due to its potential hazards. This guide provides essential safety information, operational plans, and detailed disposal protocols to ensure the safety of laboratory personnel and environmental protection. Adherence to these guidelines is critical for regulatory compliance and responsible chemical waste management.

Core Safety and Hazard Information

Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety data extracted from safety data sheets (SDS).

Hazard InformationDetails
GHS Classification Acute Toxicity - Oral 4 (H302)[1][2]
Signal Word Warning[1][2]
Hazard Statement Harmful if swallowed[1][2]
Environmental Hazard Water Hazard Class 1: Slightly hazardous for water[1]
Incompatible Materials Strong oxidizing agents[2]
Hazardous Decomposition Products Carbon oxides, nitrogen oxides, sulfur oxides[2]

Fundamental Disposal Principles

The proper disposal of this compound is governed by several key principles that align with general regulations for pharmaceutical and chemical waste.

  • Consult Institutional EHS: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols that comply with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1][3].

  • Avoid Sewer Disposal: this compound is slightly hazardous to aquatic life and should never be disposed of down the drain. This practice can lead to the contamination of waterways, as wastewater treatment facilities may not effectively remove such compounds[1][4].

  • Segregate Chemical Waste: this compound waste must be segregated from regular trash and other waste streams. It should be collected in a designated and properly labeled hazardous waste container[1].

Step-by-Step Disposal Protocol

This protocol details the collection and preparation of this compound for final disposal by your institution's EHS office.

1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:

  • Laboratory Coat

  • Chemical Splash Goggles

  • Nitrile Gloves[5]

2. Waste Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated personal protective equipment (gloves, etc.), absorbent pads, and weighing papers, in a designated, leak-proof, and clearly labeled solid hazardous waste container[1][5].

    • The original vial containing this compound is also considered hazardous waste and should be placed in the solid hazardous waste container without rinsing[1]. If your institutional policy requires container decontamination, triple rinse with a suitable solvent (e.g., ethanol (B145695) or methanol) and collect the rinsate as liquid hazardous waste[1].

  • Liquid Waste:

    • Amisulpride is soluble in organic solvents such as DMSO and ethanol[1]. Solutions of this compound must be disposed of as liquid hazardous waste.

    • Collect all liquid waste in a sealable, chemically compatible container (e.g., a high-density polyethylene (B3416737) or glass bottle)[1].

    • Do not mix incompatible wastes. For instance, halogenated and non-halogenated solvent wastes are often collected separately[1].

3. Waste Container Labeling:

  • All hazardous waste containers must be accurately and clearly labeled[1].

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Toxic")[5]

    • The accumulation start date.

4. Spill Cleanup:

In the event of a minor spill, follow these procedures:

  • Initial Cleanup: Use an absorbent pad to wipe up the spill[1].

  • Solvent Wash: As Amisulpride is soluble in solvents like DMSO and ethanol, wipe the contaminated area with a cloth or paper towel dampened with one of these solvents to effectively remove residues[1].

  • Final Wash: After the solvent wipe, wash the area with soap and water[1].

  • Waste Disposal: All cleaning materials (absorbent pads, paper towels, gloves) must be disposed of as solid hazardous waste[1].

5. Final Disposal:

  • Once the waste container is full or ready for pickup, contact your institution's EHS department to arrange for proper disposal.

  • Hazardous pharmaceutical waste is typically incinerated at a licensed facility in accordance with EPA regulations[4][6].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

G start Start: this compound Waste Generated consult_ehs Consult Institutional EHS for Specific Protocols start->consult_ehs ppe Wear Appropriate PPE: - Lab Coat - Goggles - Gloves consult_ehs->ppe determine_form Determine Waste Form ppe->determine_form solid_waste Solid Waste (e.g., powder, contaminated items) determine_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in solvents) determine_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid label_container Label Container Correctly: - 'Hazardous Waste' - 'this compound' - Hazards collect_solid->label_container segregate Segregate from Incompatible Wastes collect_liquid->segregate segregate->label_container store_waste Store Waste in Designated Secondary Containment Area label_container->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs disposal Final Disposal by EHS (Typically Incineration) contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Amisulpride-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Amisulpride-d5, a deuterated analog of the atypical antipsychotic drug Amisulpride. Adherence to these procedures is essential to ensure personal safety, maintain the integrity of the compound, and comply with regulatory standards.

Hazard Identification and Safety Data

This compound is classified as harmful if swallowed.[1][2] It is essential to handle this compound with care, utilizing appropriate personal protective equipment and adhering to standard laboratory safety protocols.

Hazard InformationDetails
GHS Classification Acute Toxicity - Oral 4 (H302)[1][2]
Signal Word Warning[1][2]
Hazard Statement H302: Harmful if swallowed[1][2]
First Aid (Ingestion) If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[1][2]
First Aid (Inhalation) Move to fresh air. If breathing is difficult, seek medical attention.[1]
First Aid (Skin Contact) Generally, the product does not irritate the skin. Wash off with soap and plenty of water.[1][3]
First Aid (Eye Contact) Rinse opened eye for several minutes under running water.[1]
Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for the specific procedures being performed to select the appropriate PPE.[4] Factors to consider include the quantity of the substance being handled, its physical form (solid or solution), and the potential for aerosol generation.

OperationRequired Personal Protective Equipment
Receiving and Storage • Laboratory Coat• Safety Glasses• Nitrile Gloves
Weighing and Aliquoting (Solid Form) • Laboratory Coat or Disposable Gown• Chemical Splash Goggles• Double Nitrile Gloves• Particulate Respirator (e.g., N95 or higher)
Solution Preparation and Handling • Laboratory Coat or Disposable Gown• Chemical Splash Goggles• Nitrile Gloves
Spill Cleanup • Chemical-Resistant Coveralls• Chemical Splash Goggles or Face Shield• Heavy-Duty Nitrile or Neoprene Gloves• Particulate Respirator (for solids) or appropriate cartridge respirator (for solutions)
Waste Disposal • Laboratory Coat• Chemical Splash Goggles• Nitrile Gloves

Operational and Disposal Plans: A Step-by-Step Guide

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name (this compound), CAS number (1216626-17-3), and any relevant hazard warnings.[1]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] Keep the container tightly sealed when not in use.[6] To maintain the isotopic purity of this deuterated compound, it is best to handle and store it under an inert atmosphere, such as dry nitrogen or argon.[7] For long-term storage, temperatures of -20°C are often recommended; however, always refer to the manufacturer's certificate of analysis for specific temperature requirements.[7] Protect from light by storing in amber vials or in the dark.[7]

Handling and Use

Weighing and Aliquoting (Solid Form):

  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

  • Procedure:

    • Don the appropriate PPE as outlined in the table above.[4]

    • Use dedicated, clean spatulas and weighing vessels.

    • Carefully transfer the desired amount of the solid, avoiding the generation of dust.[4]

    • Close the primary container tightly immediately after use.[4]

    • Clean the weighing area and any equipment used with a damp cloth or towel to remove any residual particles. Dispose of the cleaning materials as hazardous waste.[4]

Solution Preparation:

  • Solvent Choice: Methanol is a common solvent for creating stock solutions.[7] Avoid acidic or basic solutions as they can catalyze deuterium-hydrogen exchange.[7]

  • Procedure:

    • In a chemical fume hood, add the weighed this compound to the chosen solvent in a suitable container.

    • Mix gently until the solid is fully dissolved. Sonication can be used to ensure complete dissolution.[7]

    • Clearly label the solution with the chemical name, concentration, solvent, and date of preparation.

Spill and Emergency Procedures
  • Minor Spill (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.[4]

    • Carefully scoop the material into a labeled, sealable container for hazardous waste.[4]

    • Clean the spill area with a wet cloth and decontaminate if necessary.

  • Minor Spill (Liquid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or granules.

    • Once absorbed, collect the material into a labeled, sealable container for hazardous waste.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

  • Waste Collection:

    • Solid Waste: Collect solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.[7]

    • Liquid Waste: Collect liquid waste in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.[7]

    • Empty Containers: The original container is considered hazardous waste and should be disposed of in the solid hazardous waste container without rinsing.[7]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the primary hazard (e.g., "Toxic").[7]

  • Prohibited Disposal: Under no circumstances should this compound be disposed of down the drain.[7]

Experimental Workflow

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.